3-N-Fmoc-amino-piperidine hydrochloride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-piperidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-14-6-5-11-21-12-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNXXBDVQCSPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374675 | |
| Record name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-13-3 | |
| Record name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 672310-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-N-Fmoc-amino-piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 3-N-Fmoc-amino-piperidine Hydrochloride: Properties, Applications, and Protocols for Synthetic Chemistry
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it an attractive moiety for drug design. However, the synthesis of complex molecules incorporating this scaffold requires precise control over reactive sites. This compound emerges as a critical building block in this context. It provides the versatile piperidine core with its amino functionality temporarily masked by the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide offers a comprehensive overview of its chemical properties, strategic applications, and detailed protocols for its use, tailored for researchers and scientists in synthetic chemistry and drug development.
Core Chemical and Physical Properties
This compound is a stable, solid compound designed for use in organic synthesis, particularly where controlled introduction of a 3-aminopiperidine moiety is required. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.
Chemical Structure:

Data Summary Table:
| Property | Value | Reference |
| CAS Number | 672310-13-3 | [2][3] |
| Molecular Formula | C₂₀H₂₂N₂O₂ · HCl | [2][3] |
| Molecular Weight | 358.87 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds[6] |
| Synonyms | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate hydrochloride; 3-Fmoc-aminopiperidine HCl | [2][5] |
Solubility and Stability:
While exhaustive solubility data is not publicly available, based on its structure and the properties of related compounds, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). It may also exhibit moderate solubility in chlorinated solvents like dichloromethane (DCM) and alcohols.[7] The compound is stable under standard storage conditions; it should be kept in a tightly sealed container in a cool, dry place.
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.2-7.8 ppm), signals for the piperidine ring protons (aliphatic region, ~1.5-3.5 ppm), and distinct resonances for the methine and methylene protons of the fluorenyl group.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the carbamate, numerous aromatic carbons of the Fmoc group, and the aliphatic carbons of the piperidine ring.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated free base [M+H]⁺ at approximately 323.18 m/z.
The Strategic Role in Synthetic Chemistry
The primary utility of this compound lies in the strategic deployment of the Fmoc protecting group. In multi-step synthesis, it is crucial to prevent the nucleophilic amino group from undergoing unintended reactions. The Fmoc group provides this protection and is a cornerstone of modern peptide chemistry.
Key Advantages of the Fmoc Group:
-
Base Lability: The Fmoc group is stable to a wide range of acidic and catalytic hydrogenation conditions, but it is readily and cleanly cleaved by mild bases, most commonly a solution of piperidine.[8]
-
Orthogonality: This selective removal allows for a synthetic strategy where other protecting groups, such as Boc (acid-labile) or Cbz (hydrogenolysis-labile), can be used concurrently in the same molecule and removed without affecting the Fmoc-protected amine.
-
UV-Active: The fluorenyl moiety is strongly UV-active, which allows for the convenient monitoring of reaction progress (e.g., deprotection completion) by spectrophotometry during solid-phase synthesis.
This compound is therefore an ideal reagent for introducing a 3-aminopiperidine scaffold into peptides, creating peptidomimetics, or building complex heterocyclic structures where the piperidine nitrogen or another functional group is modified before the 3-amino group is revealed for subsequent reaction.[9]
Key Experimental Protocols & Methodologies
The most common synthetic manipulations involving this compound are the deprotection of the Fmoc group followed by the acylation of the newly liberated amine.
Workflow: Fmoc Deprotection and Subsequent Amide Coupling
This diagram illustrates the fundamental two-step process that defines the utility of this compound in sequential synthesis.
Caption: Core synthetic cycle: Fmoc deprotection followed by amide bond formation.
Protocol 1: Fmoc Group Deprotection (Solution Phase)
This protocol describes the removal of the Fmoc group to yield the free amine, ready for the next reaction.
Principle of Causality: The reaction proceeds via a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, acts as the base that abstracts the acidic proton from the fluorenyl ring's 9-position. The resulting dibenzofulvene intermediate is trapped by the piperidine to prevent side reactions, driving the equilibrium towards the deprotected product.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar. If the hydrochloride salt is used, add 1.1 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) to neutralize the salt and stir for 5 minutes.
-
Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Purification: The resulting crude free amine can often be used directly in the next step. If purification is required, it can be achieved by silica gel chromatography, employing a gradient of methanol in dichloromethane, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica gel.
Protocol 2: Subsequent Amide Bond Formation
This protocol details the coupling of the deprotected 3-aminopiperidine with a new Fmoc-protected amino acid.
Principle of Causality: The deprotected amine is now a nucleophile. To form an amide bond, it must react with an activated carboxylic acid. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid of the incoming amino acid to form a highly reactive acyl-uronium intermediate, which is then readily susceptible to nucleophilic attack by the piperidine's amino group to form a stable amide bond.
Step-by-Step Methodology:
-
Preparation: To a solution of the crude deprotected 3-aminopiperidine (from Protocol 3.2, 1.0 eq) in anhydrous DMF, add the N-Fmoc protected amino acid (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Quenching & Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting dipeptide derivative by flash column chromatography on silica gel to obtain the final product.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative safety approach must be adopted based on the parent compound, piperidine, and its hydrochloride salt.
-
Hazard Profile: Assumed to be harmful if swallowed and to cause skin and eye irritation.[10][11] The parent compound, piperidine, is toxic, corrosive, and flammable.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Handling: Handle exclusively in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The substance should be stored locked up, away from incompatible materials such as strong oxidizing agents.[11][12]
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[11]
-
On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[11]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Conclusion
This compound is a high-value, strategic building block for synthetic organic chemistry. Its well-defined structure, coupled with the robust and orthogonal nature of the Fmoc protecting group, provides researchers with a reliable tool for the controlled, sequential synthesis of complex molecules. Its application is central to the development of novel peptidomimetics and other drug candidates that leverage the privileged piperidine scaffold. Understanding its properties and the precise protocols for its use is essential for any scientist working at the forefront of medicinal chemistry and drug discovery.
References
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BioCrick. (n.d.). 3-(Boc-Amino)piperidine | CAS:309956-78-3. Retrieved from [Link]
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Open Research@CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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SynZeal. (n.d.). 3-Amino Piperidine Impurity. Retrieved from [Link]
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AAPPTec. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
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Chem-Impex International. (n.d.). 3-Aminopiperidine dihydrochloride. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. Retrieved from [Link]
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PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ResearchGate. (2021). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]
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3-N-Fmoc-amino-piperidine hydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-N-Fmoc-amino-piperidine hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis and rigorous characterization of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and validated through robust analytical techniques to ensure scientific integrity.
Strategic Importance of the 3-Aminopiperidine Scaffold
The piperidine ring is a fundamental structural motif present in numerous natural products and pharmaceutical agents.[1] Specifically, optically active 3-aminopiperidine serves as a key structural feature in various modern drugs.[1] Its incorporation into molecular designs can impart desirable pharmacokinetic properties and conformational rigidity. Protecting the amino group is a critical step to enable its use in sequential chemical synthesis, such as in peptide chemistry. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an ideal choice for this purpose due to its stability in acidic conditions and its facile removal under mild basic conditions, offering an orthogonal protection strategy essential in modern synthesis.[2][3]
Synthesis of this compound
The synthesis involves the protection of the primary amine of 3-aminopiperidine using an activated Fmoc reagent, followed by the formation of the hydrochloride salt to improve stability and handling.
The Chemistry of Fmoc Protection
The protection of an amine with the Fmoc group is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Fmoc reagent.[4] The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2][3] The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide) generated during the reaction, driving the equilibrium towards the product.[4]
Caption: Workflow for the synthesis of this compound.
Field-Proven Experimental Protocol
This protocol is designed for robustness and reproducibility. The choice of reagents and conditions is critical for achieving high yield and purity.
Materials and Reagents:
-
3-Aminopiperidine dihydrochloride (or the free base)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) solution (e.g., 1M in diethyl ether or dioxane)
-
Hot ethanol for recrystallization
Step-by-Step Methodology:
-
Preparation of Starting Material: If starting with 3-aminopiperidine dihydrochloride, it must first be neutralized. Dissolve the salt in water and add a stoichiometric amount of a base like sodium hydroxide to free the amine. The free base can then be extracted into an organic solvent. For this protocol, we will assume the direct use of the free base or an in-situ neutralization.
-
Reaction Setup: To a solution of 3-aminopiperidine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). The bicarbonate acts as the base to both neutralize the HCl byproduct from Fmoc-Cl and to ensure the starting amine is deprotonated and thus nucleophilic.[4]
-
Addition of Fmoc-Cl: Cool the mixture in an ice bath to 0°C. Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes. Maintaining a low temperature is crucial to control the reactivity of the acid chloride and minimize potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[5]
-
Work-up and Extraction: Once the reaction is complete, dilute the mixture with water and extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine. The washes remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Fmoc-3-aminopiperidine.
-
Purification: The crude product is often a solid. Recrystallization from hot ethanol is an effective method for purification.[5] Filter the purified crystals and dry them under vacuum.
-
Salt Formation: Dissolve the purified N-Fmoc-3-aminopiperidine free base in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether. Add a 1M solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Product Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure, purity, and identity of the synthesized compound. This constitutes a self-validating system.
Caption: Logical workflow for the analytical characterization of the final product.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.2-7.8 ppm), the CH and CH₂ protons of the Fmoc group (around 4.2-4.5 ppm), and the protons of the piperidine ring.[5] The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The carbon spectrum will confirm the presence of all carbon atoms, including the carbonyl carbon of the carbamate (around 155-156 ppm) and the distinct carbons of the fluorenyl and piperidine moieties.[5]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a suitable technique.
-
Expected Ion: The analysis should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₂₀H₂₂N₂O₂, the expected monoisotopic mass is 322.17. The mass spectrometer should detect an ion at m/z of approximately 323.18.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.
-
Methodology: A reversed-phase C18 column is typically used. A gradient elution with a mobile phase consisting of water and acetonitrile (often with 0.1% trifluoroacetic acid, TFA) is effective.[6]
-
Detection: The Fmoc group has a strong UV absorbance, making detection at wavelengths like 254 nm or 265 nm highly sensitive.[5]
-
Result: A pure sample should yield a single major peak in the chromatogram. The purity can be calculated from the peak area percentage.
Summary of Analytical Data
| Parameter | Expected Value / Observation |
| Molecular Formula | C₂₀H₂₂N₂O₂·HCl[7][8] |
| Molecular Weight | 358.87 g/mol [7][8] |
| ¹H NMR | Signals corresponding to fluorenyl, methoxy, and piperidine protons. |
| ¹³C NMR | Signals for all 20 unique carbons, including the carbamate C=O. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ≈ 323.18 (for the free base). |
| HPLC Purity | >98% (typical target for high-purity applications). |
References
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research. [Link]
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Amino Acid Pharma Service. Top 5 Facts About 3-Aminopiperidine-2,6-Dione You Should Know. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Role of 3-Aminopiperidine-2,6-dione in Modern Pharmaceutical Synthesis. [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
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The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]
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CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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Digital CSIC. Supporting Information. [Link]
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The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]
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IRIS. Supporting Information. [Link]
- Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
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National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
- Google Patents. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
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MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
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SpectraBase. Piperidine. [Link]
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University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
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-
ResearchGate. Is there any method for the hplc analysis of 3-amino piperidine? [Link]
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An In-Depth Technical Guide to 3-N-Fmoc-amino-piperidine hydrochloride
An Essential Building Block for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-N-Fmoc-amino-piperidine hydrochloride (CAS No. 672310-13-3), a specialized chemical building block critical to modern drug discovery and peptide synthesis. We will explore its fundamental chemical and physical properties, detail its synthesis and purification, and provide in-depth protocols for its primary applications. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the strategic use of this compound to construct complex molecular architectures, enhance peptide stability, and explore novel therapeutic modalities.
Chapter 1: Introduction to a Key Synthetic Intermediate
Chemical Identity
This compound is a heterocyclic compound featuring a piperidine core. The amine group at the 3-position is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern organic synthesis.[1] The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.
The Strategic Importance of the Fmoc Protecting Group
The Fmoc group is an amine protecting group renowned for its utility in Solid-Phase Peptide Synthesis (SPPS).[2][3] Its key advantage lies in its orthogonality; it is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[4][5] This allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin support.[1][6] This strategy minimizes side reactions and simplifies the synthesis of complex peptides.[]
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a "privileged scaffold," meaning it is a structural motif frequently found in clinically approved drugs and bioactive molecules.[8] Its presence in a molecule can enhance druggability by improving metabolic stability, modulating solubility, and facilitating transport across biological membranes.[8][9] By incorporating the this compound building block, chemists can introduce this valuable scaffold into novel drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles.[10][11] Chiral piperidine scaffolds, in particular, are valuable for enhancing biological activity and selectivity.[12]
Chapter 2: Physicochemical Properties and Characterization
A thorough understanding of the compound's properties is essential for its effective use in synthesis.
Core Properties
| Property | Value | Source |
| CAS Number | 672310-13-3 | [13] |
| Molecular Formula | C₂₀H₂₂N₂O₂·HCl | [13] |
| Molecular Weight | 358.86 g/mol | [13] |
| Appearance | White to off-white powder/solid | [14] |
| Purity | Typically ≥97% | [15] |
Solubility
Based on its hydrochloride salt form and the properties of similar compounds, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMF.[14] It will have limited solubility in nonpolar solvents and aqueous solutions at neutral pH.
Stability and Storage
To ensure its integrity, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[16][17] For long-term storage, refrigeration is recommended.
Chapter 3: Synthesis and Purification
While commercially available, understanding the synthetic route to this compound provides valuable context for its quality and potential impurities.
General Synthetic Route
The synthesis generally involves the protection of commercially available 3-aminopiperidine or its precursors. A common approach starts from materials like D-glutamic acid or N-Boc-3-piperidone, involving several steps of reaction, cyclization, and protection.[18][19] The final key step is the reaction of the free amine on the piperidine ring with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[1] The resulting product is then treated with hydrochloric acid to form the stable salt.
Diagram: General Synthesis Logic
Caption: Logical flow for the synthesis of the target compound.
Purification and Quality Control
Purification is typically achieved through recrystallization or column chromatography. The purity of the final product is critical and is verified using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Chapter 4: Core Applications in Research and Development
This building block is primarily used to introduce a constrained, non-natural amino acid analogue into peptides or as a scaffold in medicinal chemistry.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 3-N-Fmoc-amino-piperidine introduces a rigid piperidine ring into a peptide backbone. This conformational constraint can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity, selectivity, and stability against enzymatic degradation.[20]
Workflow: Incorporation into a Peptide Chain (Fmoc/tBu Strategy)
Caption: SPPS workflow for incorporating the piperidine building block.
Protocol: Incorporation into a Peptide Chain via SPPS
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang resin) to which the preceding amino acid has already been coupled and whose N-terminal Fmoc group is intact.
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[3] Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene byproduct.[5]
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin capacity).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and free the amine.
-
Add an activating agent (e.g., HBTU, HATU) to form the activated species.
-
Immediately add this activation mixture to the washed, deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Continuation: The cycle of deprotection and coupling can now be repeated with the next standard Fmoc-protected amino acid to continue elongating the peptide chain.
Chapter 5: Handling, Safety, and Regulatory Information
Proper handling is crucial for laboratory safety. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).
Material Safety Data Sheet (MSDS) Highlights
While a specific SDS for the title compound is not broadly published, data from analogous compounds like (R)-3-(Boc-amino)piperidine and piperidine itself provide guidance.[17][21][22]
| Hazard Category | Precautionary Statement |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[17][23] |
| Respiratory Irritation | May cause respiratory irritation.[22][23] |
| Ingestion/Inhalation | Harmful if swallowed or inhaled.[23] |
Personal Protective Equipment (PPE) and Handling
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[22]
-
Lab Coat: A standard lab coat is required.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[17]
-
General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[17][23]
Disposal
Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[21]
Chapter 6: Troubleshooting and Advanced Insights
Common Issues in Coupling Reactions
-
Incomplete Coupling: The piperidine scaffold is bulkier than a standard amino acid. If coupling is found to be incomplete (as determined by a Kaiser test), a second coupling step (double coupling) may be necessary.
-
Neutralization: As a hydrochloride salt, the compound must be neutralized with a non-nucleophilic base (like DIPEA) before the activation step to ensure the amine is available for reaction.
-
Side Reactions: The piperidine nitrogen is a secondary amine and is unreactive under standard Fmoc-SPPS conditions. The primary point of reactivity is the Fmoc-protected amine at the 3-position after deprotection.
Future Directions
The use of conformationally constrained building blocks like this compound is a growing area in the development of next-generation peptide therapeutics. These molecules offer a route to creating peptides with improved stability, higher potency, and better oral bioavailability, addressing some of the key limitations of traditional peptide drugs.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Khairia, M. S., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]
- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
- Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
-
(n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
(n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
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- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Molecular weight of 3-N-Fmoc-amino-piperidine hydrochloride
An In-Depth Technical Guide to 3-N-Fmoc-amino-piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a critical building block for researchers, scientists, and professionals in drug development and medicinal chemistry. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and structure. It further explores its principal application in solid-phase peptide synthesis (SPPS), offering detailed, field-proven protocols for its incorporation into peptide chains. The guide also covers essential analytical techniques for quality control, including purity and enantiomeric excess determination by High-Performance Liquid Chromatography (HPLC). The overarching goal is to furnish scientists with the technical accuracy and practical insights required to effectively utilize this versatile molecule.
Introduction and Significance
This compound (CAS No. 672310-13-3) is a synthetic amino acid analogue that has gained significant traction in the field of peptide science and drug discovery.[1][2] It is not one of the 20 proteinogenic amino acids but serves as a specialized building block designed to impart unique structural and functional properties to synthetic peptides and peptidomimetics.
Its structure is composed of three key components, each with a distinct function:
-
Piperidine Scaffold: This cyclic, non-planar ring introduces a significant conformational constraint when incorporated into a peptide backbone. This rigidity can lock a peptide into its bioactive conformation, potentially leading to enhanced receptor affinity, increased selectivity, and improved metabolic stability against enzymatic degradation.[3]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the 3-amino position. In the context of peptide synthesis, the Fmoc group provides orthogonal protection; it is stable under the acidic conditions used to cleave final peptides from most resins but can be selectively and cleanly removed with a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[4][5]
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance its stability and improve its solubility in the polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF).
The strategic use of this molecule allows for the creation of novel peptide-based therapeutics with superior drug-like properties compared to their natural counterparts.[3]
Physicochemical Properties and Characterization
The precise characterization of this compound is fundamental to its successful application. The key identifiers and properties are summarized in the table below.
Data Presentation: Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate hydrochloride | [1][6] |
| Common Synonyms | 3-N-Fmoc-amino-piperidine HCl; 3-Fmoc-aminopiperidine HCl | [1][2] |
| CAS Number | 672310-13-3 | [1][7][8] |
| Molecular Formula | C₂₀H₂₂N₂O₂ · HCl (or C₂₀H₂₃ClN₂O₂) | [1][6][7][8] |
| Molecular Weight | 358.867 g/mol (commonly rounded to 358.86 g/mol ) | [1][6][7] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | 2-8°C, under inert gas, sealed in a dry place | [1][6] |
Structural Representation
The chemical structure dictates the compound's function, showing the piperidine ring, the exocyclic amine protected by the bulky Fmoc group, and the protonated piperidine nitrogen associated with the chloride counter-ion.
Caption: Chemical structure of 3-N-Fmoc-amino-piperidine HCl.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of this compound is as a building block in Fmoc-based SPPS. This methodology allows for the sequential construction of a peptide chain on a solid support (resin).
The Principle of Fmoc-Based SPPS
The synthesis is a cyclical process involving three main steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine in DMF.[5] This reaction forms a dibenzofulvene-piperidine adduct, which is washed away, exposing a free primary or secondary amine.[9]
-
Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated using coupling reagents (e.g., HBTU, DIC) and added to the resin to form a new peptide bond with the newly exposed amine.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
This cycle is repeated until the desired peptide sequence is assembled.
Experimental Workflow: SPPS Incorporation
The following diagram illustrates the workflow for incorporating this compound into a peptide sequence.
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- 2. 672310-13-3 | this compound | Tetrahedron [thsci.com]
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- 4. chempep.com [chempep.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 8. This compound,672310-13-3-Amadis Chemical [amadischem.com]
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Fmoc protection of 3-aminopiperidine mechanism
An In-Depth Technical Guide to the Chemoselective Fmoc Protection of 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting valuable conformational constraints and physicochemical properties to bioactive molecules.[1][2] Its successful incorporation into complex structures, particularly in peptidomimetics and solid-phase peptide synthesis (SPPS), necessitates precise control over its reactive sites. This guide provides a detailed examination of the mechanism and experimental protocol for the chemoselective N-protection of 3-aminopiperidine using the 9-fluorenylmethoxycarbonyl (Fmoc) group. We will explore the underlying principles governing the selective acylation of the primary amine over the endocyclic secondary amine, compare common Fmoc reagents, and present a robust, field-proven protocol for this critical transformation.
The Strategic Imperative for Selective Protection
3-Aminopiperidine possesses two nucleophilic centers: a primary amine at the 3-position and a secondary amine in the piperidine ring. For its use as a building block, it is essential to differentiate these two sites. The goal is typically to acylate the exocyclic primary amine while leaving the secondary ring nitrogen free for subsequent modifications or to be incorporated as part of the core scaffold. The fluorenylmethoxycarbonyl (Fmoc) group is an ideal choice for this purpose, as it is stable under various synthetic conditions but can be readily cleaved with a mild base, such as piperidine, making it orthogonal to acid-labile protecting groups like Boc.[3][4][5]
The selective protection hinges on the inherent differences in reactivity between the two amino groups:
-
Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines.
-
Steric Hindrance: The primary amine at the C3 position is sterically more accessible than the secondary amine within the piperidine ring.
By carefully controlling reaction conditions, one can exploit these differences to achieve high chemoselectivity for the desired mono-Fmoc-protected product.
The Mechanism of Fmoc Protection
The introduction of the Fmoc group is a nucleophilic acyl substitution reaction. The amine acts as the nucleophile, attacking the carbonyl carbon of the Fmoc reagent. This forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group to form the stable carbamate product.[6]
Choice of Reagent: Fmoc-Cl vs. Fmoc-OSu
Two primary reagents are used to install the Fmoc group: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][] While both achieve the same outcome, their reactivity profiles and handling characteristics differ significantly, impacting the success of a selective protection strategy.
| Feature | 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Reactivity | High; reacts very quickly.[8] | Moderate; allows for more controlled reactions.[9] |
| Stability | Lower; sensitive to moisture and heat, can degrade over time.[6] | Higher; more stable solid, easier to handle and store.[6][9] |
| Byproducts | Hydrochloric acid (HCl), which must be neutralized by a base.[6] | N-hydroxysuccinimide (NHS), which is water-soluble and easily removed. |
| Side Reactions | Higher propensity for side reactions, such as the formation of dipeptides or over-reaction.[8] | Cleaner reaction profiles with fewer side products.[] |
| Recommendation | Use for highly unreactive amines where speed is critical. | Recommended for most applications , especially for selective protections, due to its controlled reactivity and higher purity outcomes.[8][9] |
For the selective protection of 3-aminopiperidine, Fmoc-OSu is the superior choice . Its moderated reactivity is crucial for minimizing the formation of the di-protected byproduct.[][9]
The Role of the Base
A non-nucleophilic base is essential for an efficient reaction. Its primary role is to neutralize the acidic byproduct generated during the reaction (HCl from Fmoc-Cl or NHS from Fmoc-OSu).[6] Common choices include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in an aqueous/organic biphasic system, or tertiary amines like diisopropylethylamine (DIPEA) in anhydrous organic solvents.[6][] The base ensures the amine nucleophile remains deprotonated and reactive.
Mechanistic Pathway for Selective Protection
The diagram below illustrates the fundamental mechanism for the introduction of the Fmoc group.
Caption: General mechanism of Fmoc protection via nucleophilic acyl substitution.
Experimental Workflow: Synthesis of (S)-Fmoc-3-aminopiperidine
This section provides a detailed, step-by-step methodology for the selective Fmoc protection of (S)-3-aminopiperidine. The principles are directly applicable to the (R)-enantiomer or the racemic mixture.
Materials and Reagents
| Reagent | M.W. | Typical Quantity (for 10 mmol scale) | Notes |
| (S)-3-Aminopiperidine dihydrochloride | 173.08 | 1.73 g (10.0 mmol) | Starting material. |
| Fmoc-OSu | 337.32 | 3.37 g (10.0 mmol, 1.0 eq) | Fmoc source. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 3.36 g (40.0 mmol, 4.0 eq) | Base. |
| 1,4-Dioxane | - | 50 mL | Organic solvent. |
| Deionized Water | - | 50 mL | Aqueous solvent. |
| Ethyl Acetate (EtOAc) | - | ~200 mL | Extraction solvent. |
| Saturated NaCl solution (Brine) | - | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | Drying agent. |
| Dichloromethane (DCM) | - | For chromatography | Eluent component. |
| Methanol (MeOH) | - | For chromatography | Eluent component. |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-aminopiperidine dihydrochloride (1.73 g, 10.0 mmol) and sodium bicarbonate (3.36 g, 40.0 mmol) in 50 mL of deionized water. Stir until all solids are dissolved. Add 50 mL of 1,4-dioxane to create a biphasic system.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (3.37 g, 10.0 mmol) in 20 mL of 1,4-dioxane. Add this solution dropwise to the stirring aminopiperidine solution over 30 minutes at room temperature. Causality Note: Slow, controlled addition is critical to maintain a low instantaneous concentration of the acylating agent, which favors reaction at the more nucleophilic and sterically accessible primary amine and minimizes di-acylation.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting material and the formation of a single major product spot.
-
Work-up and Extraction: Once the reaction is complete, add 100 mL of deionized water to the flask. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Trustworthiness Note: The aqueous wash helps remove the N-hydroxysuccinimide byproduct and excess inorganic base.
-
Washing: Combine the organic layers and wash with saturated NaCl solution (1 x 50 mL). This step removes residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.
-
Purification: The crude product is typically of high purity but can be further purified by flash column chromatography on silica gel if necessary. A gradient elution system of 0-10% methanol in dichloromethane is effective for separating the desired mono-protected product from any unreacted starting material or di-protected byproduct.
-
Characterization: The final product, (S)-N-(piperidin-3-yl)-9H-fluoren-9-ylmethanecarboxamide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Selective Protection
The following diagram outlines the critical decision points and steps in the selective protection process.
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An In-depth Technical Guide to the Role of the Fmoc Group in Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide chemistry, enabling the routine and automated synthesis of peptides for therapeutic, research, and diagnostic applications. The success of this methodology is critically dependent on the strategic use of protecting groups. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the preeminent choice for the temporary protection of α-amino groups. This guide provides an in-depth exploration of the Fmoc group's pivotal role, detailing its chemical principles, the mechanics of its application in the SPPS cycle, and the causality behind associated experimental choices. We will dissect the core protocols, discuss common side reactions and mitigation strategies, and provide field-proven insights for researchers, scientists, and drug development professionals to optimize their synthetic workflows.
The Principle of Orthogonality: The Strategic Advantage of the Fmoc Group
The elegance of modern peptide synthesis lies in the concept of orthogonality : the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[][2] The Fmoc/tBu (tert-butyl) strategy is the quintessential example of an orthogonal system and is the most widely used methodology in SPPS today.[3][4]
This strategy employs:
-
A base-labile Nα-protecting group: The Fmoc group, which is removed at each cycle of amino acid addition.[5][6]
-
Acid-labile side-chain protecting groups: Typically tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc) based groups, which remain stable during the repetitive base-mediated Fmoc removal.[7][8]
-
An acid-labile linker: This anchors the growing peptide chain to the solid support and is cleaved in the final step.[3][9]
The Fmoc group's defining characteristic is its lability to weak bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][10] This is in stark contrast to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which relies on repetitive treatments with moderately strong acid for Nα-deprotection.[5][11] The mild conditions used for Fmoc removal are a significant advantage, as they preserve the integrity of acid-sensitive residues (e.g., Tryptophan, Methionine) and minimize side reactions that can occur under harsh acidic conditions.[][8][] This true orthogonality, where the temporary and permanent protecting groups are cleaved by entirely different mechanisms, is the foundational reason for the Fmoc strategy's dominance.[][5][7]
The Fmoc-SPPS Cycle: A Step-by-Step Mechanistic Analysis
Fmoc-SPPS is a cyclical process where each cycle extends the peptide chain by one amino acid.[6][13] A single cycle consists of two primary chemical transformations: Nα-deprotection and coupling, interspersed with extensive washing steps to remove excess reagents and byproducts.[14]
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Introduction: The Strategic Importance of 3-N-Fmoc-amino-piperidine hydrochloride
An In-Depth Technical Guide to the Solubility of 3-N-Fmoc-amino-piperidine hydrochloride
In the landscape of modern medicinal chemistry and peptide science, this compound (CAS: 672310-13-3) emerges as a pivotal building block.[1][2] Its structure, which marries a conformationally constrained piperidine scaffold with the versatile Fmoc-protecting group, allows for the synthesis of novel peptidomimetics and complex drug candidates.[3][4] The piperidine moiety introduces rigidity into peptide backbones, a crucial attribute for enhancing biological activity, selectivity, and enzymatic stability.[3] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its stability and mild, base-labile deprotection conditions.[5][6]
However, the successful application of this reagent is fundamentally governed by a critical, yet often overlooked, physical property: its solubility. The hydrochloride salt form, while enhancing stability and handling, introduces an ionic character that creates a complex solubility profile. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a robust experimental framework for its determination, and discusses the practical implications for researchers in drug development.
Section 1: A Theoretical Framework for Solubility
The solubility of this compound is a tale of competing molecular forces. Its behavior in a given solvent is not dictated by a single feature but by the interplay between its three primary structural components: the Fmoc group, the piperidine ring, and the hydrochloride salt.
-
The Fmoc Group: This large, aromatic, and nonpolar moiety dominates a significant portion of the molecule's surface area. By itself, the Fmoc group drives solubility in nonpolar organic solvents. However, its primary role in peptide synthesis is to confer excellent solubility in highly polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are the workhorses of SPPS.[][8] This is essential for achieving high coupling yields and reaction efficiency.[5]
-
The Piperidine Ring: As a saturated heterocycle, the piperidine ring possesses a moderate degree of polarity. Its true impact on solubility is realized upon protonation.
-
The Hydrochloride Salt: The presence of the hydrochloride salt transforms the secondary amine on the piperidine ring into a cationic ammonium chloride. This ionic character dictates a strong preference for polar, protic solvents such as water, methanol, and ethanol, where ion-dipole interactions and hydrogen bonding can effectively solvate the charged species.[9][10]
This duality—a large nonpolar group fused to an ionic center—is the central challenge and key to understanding the compound's solubility. A solvent must be capable of solvating both the greasy Fmoc tail and the charged piperidinium head to achieve high solubility.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Section 3: Solubility Profile and Discussion
While precise, vendor-specific solubility data is not always publicly available, a scientifically grounded profile can be constructed based on the chemical principles outlined in Section 1. The following table presents an illustrative solubility profile for this compound.
| Solvent Class | Solvent | Polarity Index | Expected Solubility Category | Expected Concentration Range (mg/mL) |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 200 |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Very Soluble | > 200 | |
| Acetonitrile (MeCN) | 5.8 | Soluble | 10 - 50 | |
| Polar Protic | Methanol (MeOH) | 5.1 | Soluble | 20 - 100 |
| Water | 10.2 | Sparingly Soluble | 1 - 10 | |
| Ethanol (EtOH) | 4.3 | Soluble | 10 - 50 | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Soluble | 10 - 50 |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble | 1 - 10 |
| Diethyl Ether | 2.8 | Insoluble | < 0.1 | |
| Nonpolar | Hexane | 0.1 | Insoluble | < 0.1 |
Note: This data is illustrative and should be confirmed experimentally.
Discussion of Profile
-
High Solubility in Polar Aprotic Solvents (DMF, NMP): This is the most critical feature for its primary application. These solvents effectively solvate both the large Fmoc group and the charged piperidinium moiety, making the compound ideal for use in SPPS, where concentrations often need to be high for efficient coupling reactions. [][11]* Moderate Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents can hydrogen bond with and solvate the hydrochloride salt, but they are less effective at solvating the bulky, nonpolar Fmoc group, leading to slightly lower but still significant solubility compared to DMF.
-
Low Solubility in Water: Despite the high polarity of water and the presence of an ionic group, the hydrophobic nature of the Fmoc group dominates, leading to poor aqueous solubility. This is a critical consideration for downstream biological assays or formulation development, where buffer compatibility may be challenging.
-
Insolubility in Nonpolar Solvents (Hexane, Ether): These solvents cannot overcome the high lattice energy of the ionic salt and cannot effectively solvate the charged piperidinium ion, resulting in negligible solubility. [9]
Section 4: Practical Implications in Research and Development
A clear understanding of this solubility profile is not merely an academic exercise; it directly impacts experimental design and success.
-
Solid-Phase Peptide Synthesis (SPPS): The high solubility in DMF and NMP is a major advantage. []It ensures the reagent is fully dissolved during the coupling step, preventing issues with poor reaction kinetics and incomplete couplings that can arise from suspended solids.
-
Purification: The differential solubility can be exploited during purification. For instance, after a reaction in DCM, the product might be precipitated by adding an anti-solvent like diethyl ether or hexane.
-
Compound Handling and Storage: The material should be stored in a dry, sealed environment. [1]Its hygroscopic nature, common for hydrochloride salts, could lead to clumping and affect weighing accuracy.
-
Formulation and Biological Screening: The low aqueous solubility presents a significant hurdle for drug development. For in vitro or in vivo studies, formulation strategies using co-solvents (like DMSO or ethanol) or other solubilizing agents may be necessary. The pH of aqueous buffers will also play a role; solubility may increase at lower pH values, but this must be balanced with the stability of the overall peptide or molecule. [12]
Conclusion
This compound is a molecule of strategic importance, defined by a dual nature: a large, nonpolar Fmoc group and an ionic hydrochloride salt. This structure results in high solubility in polar aprotic solvents like DMF, making it exceptionally well-suited for its primary role in peptide synthesis. Conversely, its limited solubility in water and nonpolar solvents presents both challenges and opportunities in purification and formulation. The theoretical framework and experimental protocols detailed in this guide provide researchers with the necessary tools to confidently handle this reagent, optimize reaction conditions, and anticipate challenges in its application, ultimately accelerating the pace of discovery.
References
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS? Retrieved from BOC Sciences website. [URL: https://www.bocsci.
- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids. Retrieved from ChemPep website. [URL: https://www.chempep.com/overview-of-fmoc-amino-acids/]
- Synblock Inc. (n.d.). CAS 672310-13-3 | this compound. Retrieved from Synblock website. [URL: https://www.synblock.com/cas/672310-13-3.html]
- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from coursehero.com. [URL: https://www.coursehero.
- BenchChem. (2025). Solubility of Anhalamine Hydrochloride: A Qualitative Overview. Retrieved from BenchChem website. [URL: https://www.benchchem.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved from AltaBioscience website. [URL: https://www.altabioscience.com/resource/fmoc-amino-acids-for-spps/]
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from coursehero.com. [URL: https://www.coursehero.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group]
- Santa Cruz Biotechnology, Inc. (n.d.). This compound, CAS 672310-13-3. Retrieved from Santa Cruz Biotechnology website. [URL: https://www.scbt.com/p/3-n-fmoc-amino-piperidine-hydrochloride-672310-13-3]
- American Chemical Society. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/acscombsci.0c00095]
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from Moorpark College website. [URL: https://www.moorparkcollege.edu/sites/moorparkcollege/files/media/2019-09/exp-13-amines-amides.pdf]
- Amadis Chemical. (n.d.). This compound, 672310-13-3. Retrieved from Amadis Chemical website. [URL: https://www.amadischem.com/proen/672310-13-3.html]
- ChemicalBook. (n.d.). 3-AMINO-1-N-FMOC-PIPERIDINE HYDROCHLORIDE Product Description. Retrieved from ChemicalBook website. [URL: https://www.chemicalbook.com/ProductDesc_811841-86-8_EN.htm]
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [URL: http://theses.gla.ac.uk/3070/]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website. [URL: https://www.aapptec.
- Sunway Pharm Ltd. (n.d.). 3-N-Fmoc-amino-piperidine, HCl - CAS:672310-13-3. Retrieved from Sunway Pharm website. [URL: https://www.3wpharm.com/product/show/CB74556.html]
- BenchChem. (2025). (S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability. Retrieved from BenchChem website. [URL: https://www.benchchem.com/product/bchm00142/application-note/s-1-boc-3-aminopiperidine-a-technical-guide-to-solubility-and-stability]
- BenchChem. (2025). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. Retrieved from BenchChem website. [URL: https://www.benchchem.com/product/bchm00142/application-note/application-notes-and-protocols-for-the-use-of-s-1-boc-3-aminopiperidine-in-peptide-synthesis]
- ResearchGate. (n.d.). Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino group. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Removal-of-an-Fmoc-group-by-piperidine-resulting-in-a-free-Na-amino-group-16_fig1_344583161]
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from BOC Sciences website. [URL: https://www.bocsci.com/blog/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol/]
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Fmoc-Aminomethyl-Piperidine Hydrochloride | CAS 1159826-46-6. Retrieved from Santa Cruz Biotechnology website. [URL: https://www.scbt.com/p/3-fmoc-aminomethyl-piperidine-hydrochloride-1159826-46-6]
- University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from UCI Department of Chemistry website. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Nowick_Lab_Fmoc_SPPS_Protocol_1_7_2.pdf]
- National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from NIH website. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3885310/]
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An In-Depth Technical Guide to the Chiral Purity Analysis of 3-N-Fmoc-amino-piperidine hydrochloride
Abstract: 3-N-Fmoc-amino-piperidine hydrochloride is a critical chiral building block in modern pharmaceutical development, particularly in the synthesis of therapeutic peptides and complex small molecules. The stereochemical integrity of this intermediate is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on establishing and validating a robust analytical method for determining the chiral purity of this compound. We will delve into the principles of chiral chromatography, present a detailed High-Performance Liquid Chromatography (HPLC) protocol, and discuss the rigorous validation required to ensure data integrity in a regulated environment.
Introduction: The Imperative of Chiral Purity in Drug Development
Chirality, the property of "handedness" at a molecular level, is a fundamental concept in pharmaceutical sciences. Biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with the enantiomers of a chiral drug.[1][2] This stereoselectivity means that one enantiomer may produce the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[3][4] The tragic case of thalidomide serves as a stark reminder of this principle.[3]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that favor the development of single-enantiomer drugs.[2][4] This regulatory landscape makes the accurate determination of enantiomeric excess (% ee) a non-negotiable aspect of quality control for chiral starting materials and active pharmaceutical ingredients (APIs).[2][5] this compound, used extensively in peptide synthesis, is one such starting material where chiral purity must be rigorously controlled to prevent the introduction of hard-to-remove diastereomeric impurities in the final peptide product.[6]
Section 1: The Analytical Challenge & Method Selection
The primary challenge in analyzing enantiomers is that they possess identical physical and chemical properties in an achiral environment, making them inseparable by standard chromatographic techniques. To resolve them, one must introduce another chiral entity to create transient diastereomeric complexes with different energy states.[7] This can be achieved directly, by using a chiral stationary phase (CSP) or a chiral mobile phase additive, or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[8]
For Fmoc-protected amines, direct separation using chiral HPLC is the most prevalent and efficient approach.[9][10] It avoids the potential complications of derivatization reactions, such as incomplete reactions or racemization.
Comparative Overview of Techniques:
| Technique | Advantages | Disadvantages | Suitability for Topic |
| Chiral HPLC | High versatility, broad availability of CSPs, excellent resolution and sensitivity.[11] | Can require significant method development; solvent consumption. | Excellent. The Fmoc group provides a strong chromophore for UV detection, and polysaccharide-based CSPs are highly effective for this class of compounds.[12][9] |
| Chiral SFC | Faster separations, lower organic solvent consumption (greener).[13] | Requires specialized instrumentation; method development can be complex. | Very Good. A strong alternative to HPLC, particularly for high-throughput screening. |
| Chiral CE | Extremely high efficiency, very low sample and reagent consumption. | Lower sensitivity and robustness compared to HPLC for some applications. | Good. A viable option, but less common in routine QC labs compared to HPLC. |
| Indirect (Derivatization) | Uses standard achiral columns. | Requires a pure chiral derivatizing agent; risk of kinetic resolution or racemization.[8] | Less Ideal. The direct method is superior as it avoids additional reaction steps and potential sources of error. |
Based on its robustness, widespread adoption, and proven success, this guide will focus on a direct Chiral High-Performance Liquid Chromatography (HPLC) method.
Section 2: Deep Dive – Chiral HPLC Method Development
The cornerstone of direct chiral HPLC is the Chiral Stationary Phase (CSP). These phases create a chiral environment within the column, enabling differential interaction with the analyte enantiomers.[7][11] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are among the most powerful and versatile for separating a wide range of chiral compounds, including N-protected amines.[7][8][11]
The separation mechanism relies on a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[7][8] The bulky, chromophoric Fmoc group on 3-aminopiperidine plays a crucial role in these interactions, particularly π-π stacking with the CSP backbone. The differential fit of the (R) and (S) enantiomers into the chiral cavities or grooves of the CSP leads to different retention times.
Figure 1: Principle of Chiral Recognition on a CSP.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and column lot used.
1. Instrumentation & Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® IA, IC, or similar amylose/cellulose derivative). A 5 µm particle size, 250 x 4.6 mm column is a standard dimension.
-
Reagents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA).
-
Sample: this compound reference standard and sample for testing.
2. Standard & Sample Preparation:
-
Solvent (Diluent): Hexane / Isopropanol (90:10, v/v).
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Rationale: Using the mobile phase modifier (or a similar composition) as the diluent ensures good peak shape and compatibility with the chromatographic system. The 0.5 mg/mL concentration is typically sufficient for strong UV detection without overloading the column.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | Chiralpak® IC (5 µm, 250 x 4.6 mm) | Polysaccharide-based CSPs show broad selectivity for Fmoc-protected amines.[12][6] The "IC" phase often provides excellent recognition through a combination of interactions. |
| Mobile Phase | Hexane / Ethanol / Diethylamine (85 : 15 : 0.1, v/v/v) | A normal-phase mode is typically effective. Ethanol acts as the polar modifier to control retention. Diethylamine (DEA) is a crucial basic additive that improves peak shape for amines by masking residual acidic silanols on the silica support. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 25 °C | Temperature control is vital for reproducible retention times and selectivity. Starting at ambient temperature is common. |
| Detection | UV at 265 nm | The Fmoc group has a strong UV absorbance maximum around this wavelength, providing excellent sensitivity. |
| Injection Vol. | 10 µL | This volume is a good starting point to avoid column overload while ensuring a strong detector response. |
4. Analysis Workflow:
Figure 2: Experimental Workflow for Chiral Purity Analysis.
Data Analysis & System Suitability (SST)
For the method to be trustworthy, it must first pass a System Suitability Test (SST). This is a non-negotiable step performed before any sample analysis.
1. System Suitability Test (SST) Criteria: The SST is typically performed on a standard containing both enantiomers (a racemic mixture or a spiked sample) to ensure the system can adequately separate them.
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | Rs ≥ 2.0 | Ensures baseline separation between the enantiomer peaks, which is critical for accurate integration. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Asymmetric peaks (tailing or fronting) can indicate column degradation or undesirable secondary interactions and lead to inaccurate integration. |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injection and detection process. |
2. Calculation of Enantiomeric Purity: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the sample chromatogram.
Let A_major be the area of the desired enantiomer and A_minor be the area of the undesired enantiomer.
-
% of Undesired Enantiomer = [ A_minor / (A_major + A_minor) ] * 100
-
Enantiomeric Excess (% ee) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
Section 3: Method Validation - The Pillar of Trustworthiness
Once the method is developed, it must be validated to prove it is suitable for its intended purpose, a requirement mandated by regulatory bodies.[14] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]
Key Validation Parameters for an Impurity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there are no interfering peaks from blanks, placebos, or related substances at the retention time of the enantiomers.
-
Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. Typically established with a signal-to-noise ratio of 10:1 and verified by assessing precision (%RSD ≤ 10%).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of solutions of the undesired enantiomer over a range (e.g., from LOQ to 1.0% of the nominal sample concentration). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking the main enantiomer sample with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 0.15%, 0.5%) and calculating the percent recovery.
-
Precision (Repeatability): The precision under the same operating conditions over a short interval. Assessed by performing multiple analyses (e.g., n=6) of a sample spiked with the undesired enantiomer (e.g., at the 0.15% level) and calculating the %RSD.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.
Conclusion
The determination of the chiral purity of this compound is a critical quality control step that directly impacts the safety and efficacy of the final pharmaceutical products derived from it. A well-developed and rigorously validated chiral HPLC method, grounded in the principles of stereoselective interaction with a chiral stationary phase, provides the necessary accuracy and reliability. By following a structured approach encompassing method development, system suitability testing, and full ICH-compliant validation, scientists can ensure the stereochemical integrity of this key building block, thereby upholding the highest standards of scientific and regulatory compliance in drug development.
References
- BenchChem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine.
- Aryal, S. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Wikipedia. (n.d.). Chiral column chromatography.
- Monti, M., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
- Veranova. (n.d.). The importance of chirality in API development.
- S-Matrix Corporation. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Hage, D. S. (2017). The Significance of Chirality in Drug Design and Development. PubMed Central.
- LibreTexts Chemistry. (2020). 14.3: Chiral Chromatography.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pure Synth. (2024). Importance of Chiral Separation and Resolution in Drug Synthesis.
- Omics Online. (n.d.). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques.
- BenchChem. (n.d.). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Rao, B. P., et al. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing.
- Rao, B. P., et al. (2015). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. ResearchGate.
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
Sources
- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
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- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. phenomenex.com [phenomenex.com]
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- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Methodological & Application
Application Note: A Robust Protocol for the Solid-Phase Synthesis of Peptides Containing 3-N-Fmoc-amino-piperidine Hydrochloride
Abstract
The incorporation of non-canonical amino acids and peptidomimetic scaffolds is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced stability, potency, and bioavailability.[1] The piperidine moiety, in particular, is a privileged scaffold used to impart conformational rigidity and improved pharmacokinetic properties. This guide provides a comprehensive, field-proven protocol for the successful incorporation of 3-N-Fmoc-amino-piperidine hydrochloride into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We address the specific challenges posed by this building block, including its hydrochloride salt form and the presence of a secondary amine within the piperidine ring, offering detailed procedural steps, mechanistic insights, and troubleshooting strategies for researchers in peptide chemistry and drug development.
Introduction: The Rationale for Piperidine Scaffolds
Peptidomimetics that replicate the secondary structures of peptides, such as β-turns and α-helices, are of significant interest in medicinal chemistry.[2] The integration of cyclic constraints, like the piperidine ring system, into a peptide backbone serves to reduce the conformational flexibility of the resulting molecule. This pre-organization can lead to a significant enhancement in binding affinity for a biological target by minimizing the entropic penalty upon binding. Furthermore, the non-natural structure provides increased resistance to enzymatic degradation by proteases, a common limitation of natural peptide therapeutics.[3] 3-N-Fmoc-amino-piperidine serves as a versatile building block for introducing this valuable structural motif.
Core Principles and Unique Challenges
The protocol described herein is based on the orthogonal Fmoc/tBu strategy, which is the most widely used methodology for SPPS.[4][5] This strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (e.g., tBu, Trt, Boc) for semi-permanent side-chain protection.[1] The standard SPPS cycle involves iterative steps of Fmoc deprotection with a base (typically piperidine) and coupling of the next activated Fmoc-amino acid.[6]
The incorporation of this compound requires special attention to two key aspects:
-
The Hydrochloride Salt: The building block is supplied as a hydrochloride salt to improve its stability and handling. However, the protonated exocyclic primary amine must be neutralized in situ to the free amine form to enable it to act as a nucleophile in the coupling reaction.[7][8] This requires the addition of a sufficient excess of a non-nucleophilic base during the coupling step.
-
The Unprotected Piperidine Nitrogen: The secondary amine within the piperidine ring is unprotected. While this presents a theoretical site for side reactions, its reactivity is significantly attenuated. Its lower nucleophilicity compared to the deprotected N-terminal primary amine of the growing peptide chain, combined with steric hindrance, generally prevents it from competing in the coupling reaction. During the coupling of the next amino acid, the piperidine nitrogen is part of the peptide backbone and is significantly less reactive.
Experimental Guide: Materials and Protocols
Materials and Reagents
-
Resin: Rink Amide resin is suitable for generating C-terminal peptide amides. For peptide acids, 2-chlorotrityl chloride resin is recommended.[4]
-
Amino Acids: Standard Nα-Fmoc protected amino acids with acid-labile side-chain protection.
-
Specialty Reagent: this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc Deprotection: 20% (v/v) Piperidine in DMF.[9]
-
Coupling Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is often preferred for sterically hindered couplings.[10]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Isopropyl Alcohol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Deionized Water, 2.5% Triisopropylsilane (TIS).
-
Precipitation: Cold Diethyl Ether.
-
Monitoring: Kaiser Test kit for detection of free primary amines.
Overall Synthesis Workflow
The overall workflow follows the standard Fmoc-SPPS cycle, with a specialized module for the coupling of the piperidine-containing amino acid.
Diagram 2: Key steps for coupling this compound.
Step 4: Subsequent Amino Acid Couplings (Standard Cycle)
-
Perform the Fmoc deprotection as described in Step 2 to expose the N-terminal amine of the newly added piperidine residue.
-
Couple the next standard Fmoc-amino acid using a standard protocol: Pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) in DMF, add DIPEA (6 eq.), and couple to the resin for 1-2 hours.
-
Repeat the deprotection/coupling cycle until the desired peptide sequence is assembled.
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and dry the resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS). Use approximately 10 mL per gram of resin. Caution: Work in a well-ventilated fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization.
Quantitative Data and Critical Parameters
The success of incorporating sterically demanding residues is highly dependent on using appropriate reagent ratios and reaction times.
| Parameter | Reagent | Equivalents (rel. to resin) | Purpose |
| Building Block | 3-N-Fmoc-amino-piperidine HCl | 3.0 | Provides the piperidine scaffold. |
| Activator | HATU | 2.9 | Forms a highly reactive OAt-ester to drive the reaction. |
| Base | DIPEA | 6.0 | Neutralizes the HCl salt and facilitates the coupling reaction. |
| Reaction Time | - | 2 - 4 hours | Extended time to overcome potential steric hindrance. |
| Monitoring | Kaiser Test | - | Confirms the completion of the coupling reaction. |
Troubleshooting and Expert Insights
-
Incomplete Coupling: A positive Kaiser test after the initial 2-4 hour coupling is the most common issue. This is typically due to steric hindrance. Solution: Immediately perform a second coupling ("double coupling") with fresh reagents for 1-2 hours. Using a more potent coupling reagent like COMU® can also be considered. * Racemization: While less common for this type of building block compared to residues like His or Cys, using HATU as the activator helps to minimize the risk of racemization. [10]Avoid prolonged pre-activation times.
-
Diketopiperazine (DKP) Formation: DKP formation is a risk when a Proline-like residue (such as aminopiperidine) is the second amino acid in the sequence. [11]Solution: If DKP formation is suspected, couple the third amino acid immediately after deprotection with minimal delay.
-
Aggregation: Peptides containing cyclic or hydrophobic residues can be prone to aggregation on the resin, leading to poor coupling and deprotection efficiency. [12]Solution: If aggregation is suspected, consider using a more polar solvent mixture (e.g., DMF/NMP) or a resin with a PEG linker to improve solvation.
By adhering to this detailed protocol and being mindful of the critical parameters, researchers can confidently and successfully incorporate this compound into their synthetic peptides, paving the way for the development of novel and potent peptidomimetic therapeutics.
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
- BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
- BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gante, J. (1994). Peptidomimetics—tailed approaches to the design of novel drugs. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Martelli, G., Cantelmi, P., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7045-7054.
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
- Paravizzini, S. J., et al. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 26(40), 8684-8694*.
- Horwell, D. C. (1995). Peptidomimetic drugs: a major breakthrough in the pharmaceutical industry. Trends in Biotechnology, 13(4), 132-134.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Collins, J. M., et al. (2021). Total wash elimination for solid phase peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Bray, B. L. (2003). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
- Ferrazzano, L., et al. (2021).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of Fmoc-Lys-OH HCl.
- Barany, G., & Merrifield, R. B. (1979). Solid phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Barlos, K., & Gatos, D. (1999). Convergent peptide synthesis. In Solid-Phase Synthesis (pp. 215-238). Springer, Berlin, Heidelberg.
- Katti, S. B., & Ganesan, A. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223–226.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Lama, C., et al. (2019).
- Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- dos Santos, C. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.
- Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
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- 9. chem.uci.edu [chem.uci.edu]
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- 11. chempep.com [chempep.com]
- 12. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc deprotection of 3-N-Fmoc-amino-piperidine hydrochloride using piperidine
Application Note & Protocol
Topic: High-Efficiency Fmoc Deprotection of 3-N-Fmoc-amino-piperidine hydrochloride using Piperidine
Abstract
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone amine protecting group in modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its stability under acidic conditions and facile cleavage with mild bases.[1][2] This application note provides a detailed, field-proven guide for the deprotection of this compound using a standard piperidine solution. We will delve into the underlying reaction mechanism, provide a robust, step-by-step protocol for bench-scale synthesis, discuss critical process parameters, and offer a guide for reaction monitoring, work-up, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and reliable methodology for this specific transformation.
Introduction: The Chemistry of Fmoc Deprotection
The utility of the Fmoc group is rooted in the acidity of the proton at the C9 position of its fluorenyl ring system.[3] The deprotection proceeds via a base-mediated E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A secondary amine, most commonly piperidine, serves a dual function in this process.[4][5]
-
Base: Piperidine (pKa of conjugate acid ~11.1) is sufficiently basic to abstract the acidic C9 proton, forming a carbanion intermediate.[4]
-
Scavenger: The subsequent β-elimination rapidly yields carbon dioxide and a highly reactive electrophile, dibenzofulvene (DBF).[3][6] Excess piperidine acts as a nucleophilic scavenger, trapping the DBF to form a stable and soluble adduct, which drives the equilibrium of the reaction towards completion.[5][7]
The substrate , this compound, presents a minor but crucial consideration: the presence of a hydrochloride salt. The initial equivalent of the basic piperidine will be consumed to neutralize this salt, liberating the free base of the piperidine moiety on the substrate. Therefore, a sufficient excess of piperidine is necessary to both neutralize the salt and effectively catalyze the deprotection reaction.
Reaction Mechanism Overview
// Workflow Start_Mol -> Carbanion [label="1. Proton Abstraction"]; Piperidine1 -> Piperidinium [style=dashed]; Piperidine1 -> Carbanion [style=invis]; // for layout
Carbanion -> DBF [label="2. β-Elimination"]; Carbanion -> Product_Amine [style=dashed, label="CO₂ released"];
Piperidine2 [label="Piperidine (Scavenger)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBF -> Adduct [label="3. Michael Addition"]; Piperidine2 -> Adduct [style=dashed];
// Grouping Nodes for clarity {rank=same; Start_Mol; Piperidine1;} {rank=same; Carbanion; Piperidinium;} {rank=same; DBF; Product_Amine; Piperidine2;} {rank=same; Adduct;} } end Caption: E1cB mechanism showing piperidine's dual role as a base and scavenger.
Materials and Reagents
Proper preparation and quality of reagents are paramount for a successful and reproducible reaction.
| Reagent | CAS No. | Molecular Wt. | Recommended Grade | Notes |
| 3-N-Fmoc-amino-piperidine HCl | 672310-13-3 | 358.86 | >98% | Starting material.[8] |
| Piperidine | 110-89-4 | 85.15 | Reagent Grade, >99% | Highly flammable and toxic. Handle with extreme care.[9][10] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Polar aprotic solvent, ideal for this reaction.[3] |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | For work-up and TLC. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For work-up and TLC. |
| Saturated NaCl Solution (Brine) | N/A | N/A | N/A | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous Powder | For drying organic layer. |
| TLC Plates | N/A | N/A | Silica Gel 60 F₂₅₄ | For reaction monitoring. |
Safety Precautions: Handling Piperidine
Piperidine is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Toxicity & Corrosivity: Piperidine is toxic if inhaled, swallowed, or in contact with skin. It causes severe skin burns and eye damage.[10][11]
-
Flammability: It is a highly flammable liquid and vapor. Keep away from all ignition sources, including heat, sparks, and open flames.[9][12]
-
Handling:
-
Always work in a certified chemical fume hood with proper ventilation.[9]
-
Wear appropriate PPE: chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), splash goggles, a face shield, and a flame-resistant lab coat.[9][11]
-
Ground and bond containers when transferring to prevent static discharge.[13]
-
Have an emergency eyewash station and safety shower readily accessible.[11]
-
-
Disposal: Dispose of piperidine-containing waste as hazardous chemical waste according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is based on a 1.0 mmol scale. Adjust quantities proportionally for different scales.
Preparation of Deprotection Reagent
-
In a chemical fume hood, carefully measure 8.0 mL of anhydrous DMF into a clean, dry graduated cylinder.
-
Using a clean syringe or pipette, add 2.0 mL of piperidine to the DMF.
-
Mix thoroughly to create a 20% (v/v) piperidine in DMF solution. This is the standard deprotection reagent.[14][15]
Causality Note: A 20% solution provides a large excess of piperidine to ensure neutralization of the HCl salt, drive the reaction to completion, and efficiently scavenge the DBF byproduct.[3][5] DMF is an excellent solvent for both the reactants and the DBF-adduct.[7]
Reaction Setup and Execution
-
Weigh 359 mg (1.0 mmol) of this compound into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Add 5 mL of the freshly prepared 20% piperidine/DMF solution to the flask.
-
Seal the flask (e.g., with a septum) and begin stirring at room temperature (20-25 °C).
-
Monitor the reaction for completion (typically 30-60 minutes).
Reaction Monitoring by Thin-Layer Chromatography (TLC)
Monitoring is crucial for determining the reaction endpoint, preventing potential side reactions from prolonged exposure to the base.[16]
-
Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting:
-
SM (Starting Material): Dissolve a tiny amount of the starting material in a vial with DCM/Methanol. Spot this on the plate.
-
C (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.
-
R (Reaction): Using a capillary tube, carefully take a small aliquot from the reaction mixture and spot it on the plate.
-
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., 90:10:1 DCM:Methanol:Ammonium Hydroxide). The optimal eluent may require some experimentation.
-
Visualization: Visualize the plate under UV light (254 nm). The Fmoc-containing starting material will be UV active. The deprotected product may not be. Stain the plate with ninhydrin and gently heat to visualize the free amine of the product (appears as a purple/blue spot).
-
Analysis: The reaction is complete when the starting material spot has been completely consumed.
Work-up and Product Isolation
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with 20 mL of ethyl acetate or dichloromethane.
-
Add 20 mL of deionized water and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer two more times with 15 mL of the organic solvent.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 20 mL of water, followed by 20 mL of saturated NaCl (brine) solution to remove residual DMF and piperidine adducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
The resulting residue is the crude 3-amino-piperidine product. Further purification via column chromatography or crystallization may be necessary depending on the required purity.
Experimental Workflow Diagram
Troubleshooting
| Observed Problem | Potential Cause & Solution |
| Incomplete Reaction | Insufficient Reagent/Time: Ensure a true 20% solution was used and allow the reaction to proceed for a longer duration. The HCl salt consumes an initial equivalent of base. Poor Quality Reagents: Use anhydrous DMF and high-purity piperidine. |
| Multiple Spots on TLC | Side Reactions: While less common in solution phase than SPPS, prolonged exposure to base can cause unforeseen side reactions.[17][18] Stop the reaction as soon as the starting material is consumed. Impure Starting Material: Verify the purity of the starting material. |
| Low Yield After Work-up | Product is Water Soluble: If the deprotected product (now a free diamine) has high polarity, it may partition into the aqueous layer during extraction. Try back-extracting the aqueous layers multiple times or use a different extraction solvent like n-butanol. Emulsion during Extraction: Emulsions can trap the product. Add more brine to help break the emulsion and allow for a slow, careful separation. |
| Product Contaminated with DBF-Adduct | Inefficient Washing: The DBF-piperidine adduct is polar. The aqueous washes during work-up should remove it. Perform additional water/brine washes if contamination is suspected (confirm by ¹H NMR). |
References
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Isidro-Llobet, A., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY.
- Loba Chemie. (n.d.). PIPERIDINE AR - Safety Data Sheet.
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Fields, G. B., & Fields, C. G. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments.
- Afridi, R., et al. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH.
- Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc Deprotection of PEGylated Peptides.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Google Patents. (n.d.). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
- Santa Cruz Biotechnology. (n.d.). This compound, CAS 672310-13-3.
Sources
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- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
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- 11. nj.gov [nj.gov]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. lobachemie.com [lobachemie.com]
- 14. peptide.com [peptide.com]
- 15. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. peptide.com [peptide.com]
Coupling reaction of 3-N-Fmoc-amino-piperidine hydrochloride in SPPS
An Application Guide for the Solid-Phase Synthesis of Peptides Containing 3-Amino-piperidine Scaffolds
Abstract
The incorporation of non-canonical amino acid structures, such as piperidine scaffolds, into peptides is a pivotal strategy in medicinal chemistry for enhancing proteolytic stability, modulating receptor affinity, and constraining peptide conformation. This guide provides a comprehensive technical overview and a validated protocol for the coupling of 3-N-Fmoc-amino-piperidine hydrochloride in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the inherent challenges posed by this building block—namely its secondary amine nature and its hydrochloride salt form—and present a robust methodology utilizing potent activating agents and in-situ neutralization to achieve high coupling efficiency. This document is intended for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis.
Introduction: The Challenge and Rationale
The integration of cyclic structures like 3-amino-piperidine into a peptide backbone imposes significant conformational constraints, which can lock the peptide into a bioactive conformation and improve binding affinity. Furthermore, the resulting tertiary amide bond is resistant to enzymatic degradation, prolonging the peptide's in-vivo half-life. However, the successful incorporation of this compound presents two primary synthetic hurdles:
-
Steric Hindrance: As a secondary amine, the nucleophilicity of the piperidine nitrogen is significantly lower than that of a primary amine on a standard alpha-amino acid. This steric hindrance slows down the kinetics of the acylation reaction, often leading to incomplete coupling with standard activation methods.[1]
-
Hydrochloride Salt Form: The building block is commonly supplied as a hydrochloride salt, meaning the secondary amine is protonated. This non-nucleophilic ammonium salt must be effectively neutralized to the free base in situ to enable the coupling reaction to proceed.[2]
This application note details a protocol that overcomes these challenges through optimized reagent selection and reaction conditions, ensuring reliable and efficient incorporation.
Mechanistic Considerations and Strategic Choices
In-Situ Neutralization
The hydrochloride salt of the aminopiperidine must be neutralized to its free amine form to participate in the coupling reaction. This is achieved by adding a sufficient excess of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), directly to the coupling cocktail. At least one equivalent of DIPEA is consumed to neutralize the HCl salt, while additional equivalents are required to facilitate the carboxyl group activation and the subsequent coupling step.[2]
High-Potency Activation
To overcome the steric hindrance and reduced nucleophilicity of the secondary amine, a powerful acylating agent is necessary. While standard carbodiimide activators like DCC may be insufficient, uronium/aminium salt-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.[3] These reagents rapidly convert the Fmoc-amino acid's carboxylic acid into a highly reactive species, capable of efficiently acylating the hindered secondary amine.[4]
In-Process Monitoring: The TNBS Test
The standard Kaiser test, used to detect free primary amines, will yield a false negative result after the coupling of a secondary amine.[5] Therefore, it is critical to use an alternative colorimetric test to monitor the reaction's completion. The TNBS (2,4,6-trinitrobenzenesulfonic acid) test is a reliable method for detecting the presence of unreacted secondary amines on the resin. A positive TNBS test (orange/red beads) indicates an incomplete reaction, necessitating a second coupling.
Experimental Workflow and Protocols
The following diagram outlines the key steps for a single coupling cycle of this compound.
Caption: Workflow for coupling this compound in SPPS.
Reagents and Materials
-
Resin: Rink Amide, Wang, or 2-Chlorotrityl Chloride resin
-
Building Block: this compound
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Monitoring Reagent: TNBS Test Kit
-
Capping Solution (Optional): 5% Acetic Anhydride, 5% DIPEA in DMF
Quantitative Data: Recommended Reagent Stoichiometry
| Reagent/Component | Equivalents (rel. to resin capacity) | Purpose |
| 3-N-Fmoc-amino-piperidine HCl | 3.0 | Amino acid building block |
| HATU | 2.9 | Coupling activator |
| DIPEA | 6.0 | Neutralization of HCl salt and facilitation of coupling reaction |
| Reaction Solvent | - | DMF |
| Pre-activation Time | - | 2-3 minutes |
| Coupling Time | - | 2-4 hours (may be extended to overnight for particularly difficult sequences) |
| Monitoring | - | TNBS Test |
Step-by-Step Coupling Protocol
This protocol assumes a starting scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g (i.e., 200 mg of resin). Adjust volumes accordingly.
-
Resin Swelling & Deprotection:
-
Swell the peptide-resin in DMF (5 mL) for 30-60 minutes in a suitable SPPS reaction vessel.[6]
-
Drain the DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid by adding 20% piperidine in DMF (5 mL). Agitate for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes.[7][8]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Preparation of the Coupling Cocktail:
-
In a separate vial, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF (2 mL).
-
Add DIPEA (6.0 eq.) to the mixture.
-
Gently agitate or sonicate the solution for 2-3 minutes to pre-activate the carboxylic acid. The solution should be clear.[9]
-
-
Coupling Reaction:
-
Immediately add the activated coupling cocktail to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For sequences known to be difficult, this time can be extended.[4]
-
-
Monitoring and Potential Recoupling:
-
Temporarily halt agitation and take a small sample of resin beads (approx. 1-2 mg).
-
Wash the sample beads with DMF and perform a TNBS test according to the test kit manufacturer's instructions.
-
If the test is negative (beads remain colorless or pale yellow): The coupling is complete. Proceed to step 5.
-
If the test is positive (beads turn orange or red): The coupling is incomplete. Drain the reaction solution, wash the resin once with DMF, and repeat steps 2 and 3 for a second coupling ('double coupling').[4]
-
-
Final Washing:
-
Once a negative TNBS test confirms completion, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents and byproducts. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
-
Chemical Activation and Coupling Mechanism
The diagram below illustrates the simplified chemical pathway for the HATU-mediated coupling.
Caption: Simplified mechanism of HATU activation and coupling to a secondary amine.
Troubleshooting and Final Considerations
-
Persistent Positive TNBS Test: If the TNBS test remains positive after a second coupling, consider extending the coupling time to overnight or slightly increasing the temperature (e.g., to 40 °C), though the latter may increase the risk of side reactions like racemization.
-
Purity of Reagents: Ensure that all solvents and reagents, particularly DMF and DIPEA, are of high purity and free from contaminating primary or secondary amines.[10]
-
Aggregation: For long or hydrophobic peptides, aggregation can hinder coupling efficiency.[11] Consider using chaotropic salts or switching to a more effective swelling solvent if aggregation is suspected.
-
Cleavage: After synthesis is complete, the final peptide is cleaved from the resin using a standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).[9]
By implementing this robust protocol and adhering to the critical monitoring steps, researchers can confidently and successfully incorporate this compound into complex peptide sequences, enabling the exploration of novel and potent therapeutic candidates.
References
-
Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. National Institutes of Health (NIH). Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine, Department of Chemistry. Available at: [Link]
-
What causes overcoupling in microwave assisted SPPS? ResearchGate. Available at: [Link]
-
Solid Phase Peptide Synthesis Help. Reddit. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
How to successfully convert a water-soluble organic onium salt into its free base or change its anion by using an anion-exchanger resin. ResearchGate. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health (NIH). Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Available at: [Link]
-
SPPS: peptide failure to elongate? ResearchGate. Available at: [Link]
- Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
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- 9. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of 3-N-Fmoc-amino-piperidine Hydrochloride in Peptidomimetic Design
Introduction: The Piperidine Scaffold as a Privileged Structure in Peptidomimetics
In the quest for novel therapeutics, researchers are increasingly turning to peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with enhanced pharmacological properties. Peptides themselves often suffer from poor metabolic stability, low oral bioavailability, and conformational flexibility, which can limit their therapeutic potential. The incorporation of rigid scaffolds into a peptide sequence is a powerful strategy to overcome these limitations.[1]
The piperidine ring is a "privileged scaffold" in medicinal chemistry, widely present in numerous approved drugs.[2] Its incorporation into peptide backbones offers a robust method for introducing conformational constraints.[3] This rigidity can lock the molecule into a bioactive conformation, leading to higher receptor affinity and selectivity.[3] Specifically, the 3-aminopiperidine moiety is an exceptional tool for inducing β-turn structures, which are critical secondary motifs involved in a vast array of biological recognition processes.[4][5] By replacing a dipeptide unit with a 3-aminopiperidine scaffold, chemists can create more stable, potent, and bioavailable drug candidates.
This guide provides a comprehensive overview and detailed protocols for the application of 3-N-Fmoc-amino-piperidine hydrochloride, a key building block for synthesizing piperidine-based peptidomimetics using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties and Handling of this compound
This compound is a chiral building block supplied as a stable salt. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting group for the primary amine, making it perfectly compatible with the orthogonal protection schemes of Fmoc-SPPS.
| Property | Value/Description |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ |
| Molecular Weight | 374.87 g/mol |
| Appearance | White to off-white solid |
| Protection Strategy | N-α-Fmoc, compatible with standard SPPS |
| Key Feature | Hydrochloride salt form requires neutralization |
| Storage | Store at 2-8°C, keep dry |
The hydrochloride salt form enhances the stability and shelf-life of the compound. However, it necessitates a neutralization step to liberate the free amine for efficient coupling during peptide synthesis. As detailed in the protocols below, this is typically achieved in situ through the addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), during the coupling reaction.[4][6]
Core Experimental Workflow: Incorporation into a Peptide Sequence
The incorporation of 3-N-Fmoc-amino-piperidine into a growing peptide chain on a solid support follows the standard cyclical procedure of Fmoc-SPPS. The key steps are Fmoc deprotection of the resin-bound peptide, followed by the coupling of the aminopiperidine building block.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualized and Quantitative Conformational Analysis of Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-N-Fmoc-amino-piperidine hydrochloride into Peptide Backbones
Introduction: Expanding the Chemical Diversity of Peptides
The therapeutic landscape is continually evolving, with an increasing demand for peptide-based drugs exhibiting enhanced efficacy, stability, and target specificity. The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy to achieve these desired properties.[1] UAAs can introduce unique conformational constraints, alter proteolytic susceptibility, and provide novel pharmacophoric features. Among the diverse array of UAAs, piperidine-based scaffolds have garnered significant attention. The rigid, six-membered ring of the piperidine moiety can rigidify the peptide backbone, potentially locking it into a bioactive conformation and improving receptor affinity.[2][3]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the successful incorporation of 3-N-Fmoc-amino-piperidine hydrochloride into peptide sequences using standard solid-phase peptide synthesis (SPPS) with an Fmoc/tBu strategy.[4] We will delve into the critical aspects of the synthesis, from the initial handling of the building block to the final analysis of the modified peptide, providing detailed protocols and explaining the rationale behind key experimental choices.
The Building Block: this compound
The choice of this compound as a building block offers several advantages. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the exocyclic amine allows for seamless integration into the widely used Fmoc-based SPPS workflow.[5] The piperidine ring itself introduces a significant conformational constraint. However, its hydrochloride salt form necessitates a crucial neutralization step prior to or during the coupling reaction to liberate the free amine for amide bond formation. Furthermore, as a secondary amine within a cyclic structure, potential steric hindrance during the coupling reaction must be considered and addressed with appropriate reagents and reaction conditions.[6]
Experimental Workflow Overview
The incorporation of this compound follows the fundamental principles of solid-phase peptide synthesis. The general process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[7] The key steps, which will be detailed in the protocols below, include:
-
Resin Preparation: Swelling the resin to ensure optimal reaction kinetics.
-
Fmoc-Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide to expose a free amine.
-
Coupling: Activation of the carboxylic acid of the incoming amino acid (in this case, 3-N-Fmoc-amino-piperidine) and its subsequent reaction with the free amine on the resin to form a peptide bond.
-
Washing: Thorough washing of the resin between steps to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleavage of the completed peptide from the resin and simultaneous removal of side-chain protecting groups.
-
Analysis and Purification: Characterization of the crude peptide and purification to obtain the final product.
Figure 1: General workflow for solid-phase peptide synthesis (SPPS) incorporating the 3-N-Fmoc-amino-piperidine building block.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent | Recommended Grade/Purity | Supplier (Example) |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich |
| This compound | >98% | BenchChem |
| Standard Fmoc-protected amino acids | >99% | ChemPep |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Major supplier |
| Piperidine | Reagent grade | Major supplier |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Major supplier |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >98% | Major supplier |
| HOBt (Hydroxybenzotriazole) | >98% | Major supplier |
| Dichloromethane (DCM) | ACS grade | Major supplier |
| Trifluoroacetic acid (TFA) | Reagent grade | Major supplier |
| Triisopropylsilane (TIS) | >98% | Major supplier |
| Diethyl ether | Anhydrous | Major supplier |
Protocol 1: Standard Fmoc-Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain attached to the resin.
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[2] Agitate the mixture for 5 minutes at room temperature.
-
Second Deprotection: Drain the piperidine solution and add a fresh 20% piperidine in DMF solution.[2] Continue to agitate for an additional 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A positive result (blue color) indicates the presence of free primary amines and successful deprotection.
Figure 2: Mechanism of Fmoc-deprotection using piperidine.
Protocol 2: Coupling of this compound
This protocol details the crucial steps of neutralization and coupling of the piperidine-based building block. Due to potential steric hindrance, the use of a highly efficient coupling reagent like HATU is recommended.[2]
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve 3 equivalents of this compound, 2.9 equivalents of HATU, and 3 equivalents of HOBt in DMF.[2]
-
Crucial Step: Neutralization. Add 6 equivalents of DIPEA to the solution.[2][7] This will neutralize the hydrochloride salt, forming the free amine of the piperidine building block, and also act as the base required for the activation by HATU. The solution should be gently agitated for a few minutes to allow for pre-activation.
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the deprotected resin-bound peptide from Protocol 1.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended, and monitoring the reaction progress is advised.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the absence of free primary amines and successful coupling.
Quantitative Data: Reagent Stoichiometry for Coupling
| Component | Molar Equivalents (relative to resin loading) | Rationale |
| This compound | 3.0 | Ensures a sufficient excess to drive the reaction to completion. |
| HATU | 2.9 | Highly efficient coupling reagent, particularly for hindered amino acids.[2] A slight sub-stoichiometric amount relative to the amino acid is common. |
| HOBt | 3.0 | Additive used to suppress racemization and improve coupling efficiency.[5] |
| DIPEA | 6.0 | Acts as a base to neutralize the hydrochloride salt and facilitate the activation of the carboxylic acid by HATU.[2][4] |
Post-Synthesis Procedures
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol is for cleaving the synthesized peptide from a Rink Amide resin, which will yield a C-terminal amide. The cleavage cocktail will also remove acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[2] TIS and water act as scavengers to trap reactive cations generated during the deprotection of side chains.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
-
Drying: Dry the precipitated peptide under vacuum to remove residual ether.
Analysis and Characterization
The purity and identity of the synthesized peptide must be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for purifying the final product.[8] A gradient of acetonitrile in water with 0.1% TFA is commonly used as the mobile phase.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the 3-amino-piperidine moiety.[8]
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the coupling step, a double coupling may be necessary. Drain the reaction vessel and repeat Protocol 2 with a fresh solution of activated 3-N-Fmoc-amino-piperidine. The steric hindrance of the cyclic secondary amine can sometimes slow down the reaction kinetics.[6]
-
Aggregation: During the synthesis of longer peptides, the growing peptide chain can sometimes aggregate, leading to incomplete deprotection and coupling. Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF can sometimes mitigate this issue.
-
Diketopiperazine Formation: When coupling the third amino acid, especially if proline or glycine are in the first two positions, there is a risk of the dipeptide cyclizing and cleaving from the resin.[9][10] To minimize this, use rapid deprotection times and in-situ neutralization/coupling for this specific step.
Conclusion
The incorporation of this compound into peptide backbones is a viable and valuable strategy for introducing conformational constraints and enhancing the drug-like properties of peptide therapeutics. By understanding the unique requirements of this building block, namely the necessity for neutralization and the potential for steric hindrance, researchers can successfully integrate it into standard Fmoc-SPPS protocols. The detailed methodologies and expert insights provided in this application note serve as a robust foundation for the synthesis and characterization of these novel piperidine-containing peptides, paving the way for the development of next-generation peptide-based drugs.
References
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Lindgren, M., et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2013). Preparation method for 3-aminopiperidine and optical isomer thereof.
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. The Protein Protocols Handbook. [Link]
-
García-Martín, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Singh, P., et al. (2012). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
García-Ramos, Y., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]
-
Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]
-
Patel, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Fields, G.B., & Noble, R.L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]
-
Barlos, K., et al. (1991). Solid-phase peptide synthesis using Nα-trityl-amino acids. International Journal of Peptide and Protein Research. [Link]
-
Katritzky, A.R., & Rogovoy, A. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Vágner, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
- Google Patents. (2022). Amino deprotection using 3-(diethylamino)propylamine.
-
Semantic Scholar. Piperazines for peptide carboxyl group derivatization. [Link]
-
Royal Society of Chemistry. (2018). Green Chemistry - In situ Fmoc removal. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. ijsra.net [ijsra.net]
- 9. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. renyi.hu [renyi.hu]
Application Notes and Protocols: Orthogonal Protection Strategy with 3-N-Fmoc-amino-piperidine hydrochloride
Introduction: The Imperative for Structural Diversity in Peptide Therapeutics
The therapeutic landscape is continually evolving, with an increasing demand for peptide-based drugs exhibiting enhanced efficacy, stability, and novel functionalities. A key strategy to achieve these desired attributes is the incorporation of unnatural amino acids (UAAs) into peptide sequences.[1][2] This approach moves beyond the canonical 20 amino acids, allowing for the introduction of unique structural motifs that can confer resistance to enzymatic degradation, improve receptor binding affinity, and introduce bioorthogonal handles for conjugation.[1] The piperidine scaffold, a prevalent structural motif in many biologically active molecules, is of particular interest in medicinal chemistry due to its conformational flexibility and ability to mimic peptide structures, often leading to the development of stable and orally bioavailable drug candidates.[3][4][5][6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3-N-Fmoc-amino-piperidine hydrochloride, a valuable building block for introducing a piperidine constraint into a peptide backbone. We will delve into the principles of orthogonal protection, a cornerstone of modern solid-phase peptide synthesis (SPPS), and provide a comprehensive, step-by-step protocol for the successful incorporation of this UAA.[1][2] The causality behind each experimental choice will be elucidated to empower the user with a deep understanding of the underlying chemistry.
The Principle of Orthogonal Protection in Fmoc-Based SPPS
Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[8][9] To prevent unwanted side reactions, the α-amino group of the incoming amino acid and any reactive side chains must be masked with protecting groups.[10][11] The success of complex peptide synthesis hinges on an orthogonal protection strategy , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[9][12][13]
The most widely adopted strategy in SPPS is the Fmoc/tBu approach.[2][9] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain protecting groups are typically tert-butyl (tBu) based and are cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[9][14] This orthogonality is crucial, allowing for the iterative removal of the Fmoc group at each cycle of amino acid addition without prematurely cleaving the side-chain protecting groups or the peptide from the resin.[9][15]
Properties of this compound
This compound is a chiral building block that allows for the introduction of a conformationally constrained piperidine ring into a peptide sequence. The Fmoc group on the exocyclic amine allows for its direct use in standard Fmoc-SPPS protocols.
| Property | Value | Source |
| CAS Number | 672310-13-3 | [16][17][18][19] |
| Molecular Formula | C₂₀H₂₂N₂O₂·HCl | [16][17] |
| Molecular Weight | 358.86 g/mol | [16][17] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in DMF, NMP | General knowledge for Fmoc-amino acids |
| Storage | Store in a dry, sealed place | [16] |
Experimental Protocol: Incorporation of this compound via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a 3-amino-piperidine residue. The procedure follows the standard Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)[14][15][22]
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Workflow Diagram:
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.[2] This step is critical for ensuring that the reactive sites within the resin beads are accessible.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.[15]
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[2] The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[15][23]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. The presence of the hydrochloride salt necessitates the use of an additional equivalent of base to neutralize it. DIPEA is a non-nucleophilic base used to activate the carboxyl group without causing premature Fmoc deprotection.[14]
-
Rationale for Choosing HATU: For sterically hindered or unnatural amino acids, stronger coupling reagents are often necessary to achieve efficient peptide bond formation.[1] HATU is a highly efficient coupling reagent that generates amino acid active esters in situ, promoting rapid coupling and minimizing side reactions like racemization.[20][21][24]
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be extended for this sterically demanding UAA.
-
-
Monitoring the Coupling Reaction:
-
To ensure the coupling reaction has gone to completion, a small sample of the resin beads can be taken and subjected to a Kaiser (ninhydrin) test.[15]
-
A negative Kaiser test (the beads remain colorless or yellow) indicates that there are no free primary amines, signifying a complete coupling reaction.
-
If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Final Washing and Drying:
-
Wash the peptide-resin extensively with DMF, followed by DCM, and finally with a volatile solvent like isopropanol or methanol.
-
Dry the resin thoroughly under vacuum.
-
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried peptide-resin.[1] TIS is included as a scavenger to trap reactive carbocations generated during the cleavage of side-chain protecting groups, thus preventing side reactions.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual cleavage scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][25]
-
Troubleshooting and Optimization
Caption: Decision pathway for troubleshooting incomplete coupling reactions.
Common Issues and Solutions:
-
Incomplete Coupling: Due to the steric bulk of the piperidine ring, incomplete coupling may be observed.
-
Solution: Increase the coupling time, perform a "double couple" (repeating the coupling step with fresh reagents), or utilize a more potent coupling reagent like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[24]
-
-
Aggregation: As the peptide chain elongates, it can sometimes aggregate on the resin, hindering reagent accessibility.
-
Solution: Perform couplings at a slightly elevated temperature (e.g., 40°C) or incorporate a chaotropic salt like LiCl into the DMF to disrupt secondary structures. The use of backbone protecting groups like the Hmb group on selected residues can also prevent aggregation.[26]
-
Peptide Characterization
Following purification, the identity and purity of the final peptide must be confirmed using a suite of analytical techniques.[25][27][28][29][30]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide.[25][27][29]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, verifying the successful incorporation of the 3-amino-piperidine residue.[25][27][29]
-
Amino Acid Analysis: Provides the relative ratios of the constituent amino acids in the final peptide.[27]
-
Circular Dichroism (CD) Spectroscopy: Can be used to study the secondary structure of the peptide and how the piperidine constraint influences its conformation.[27][29]
Conclusion
The incorporation of this compound into peptide sequences using an orthogonal Fmoc/tBu protection strategy is a powerful tool for designing novel peptide therapeutics with enhanced properties. By understanding the principles of SPPS and the rationale behind the choice of reagents and reaction conditions, researchers can successfully synthesize these complex molecules. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in the field of drug discovery and development, facilitating the exploration of new chemical space in peptide-based pharmaceuticals.
References
- Peptide Characterization Techniques and Applications - ResolveMass Labor
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Chem-Impex.
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond - Agilent Technologies.
- A Guide to Cross-Validation of Analytical Methods for Peptide Characteriz
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem.
- Peptide Coupling Reagents, More than a Letter Soup - Chemical Reviews.
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Methods for Removing the Fmoc Group - ResearchG
- Commonly Used Coupling Reagents in Peptide Synthesis - DilunBio.
- Peptide Characterisation Supporting Peptide Drug Development - Intertek.
- Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products - Biosynth.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Introduction to Peptide Synthesis Methods - Bachem.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
- CAS 672310-13-3 | this compound - Synblock.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis - Autech.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine nucleus in the field of drug discovery - ResearchG
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Protecting Groups in Peptide Synthesis - Biosynth.
- Pharmacological Applications of Piperidine Deriv
- Amino Acid Deriv
- Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis - ResearchG
- This compound, CAS 672310-13-3 - Santa Cruz Biotechnology.
- Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids - ACS Sustainable Chemistry & Engineering.
- Fmoc Amino Acids for SPPS - AltaBioscience.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- This compound,672310-13-3 - Amadis Chemical.
- 672310-13-3 | this compound - Tetrahedron.
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- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 16. CAS 672310-13-3 | this compound - Synblock [synblock.com]
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- 21. 肽偶联剂选择指南 [sigmaaldrich.com]
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- 29. ijsra.net [ijsra.net]
- 30. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
Application Notes and Protocols for the Synthesis of Constrained Peptides Using 3-N-Fmoc-amino-piperidine hydrochloride
Introduction: Engineering Peptide Conformation for Enhanced Bioactivity
The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to enzymatic degradation.[1] A leading strategy to overcome these limitations is the introduction of conformational constraints, which can pre-organize the peptide into its bioactive conformation, thereby enhancing receptor affinity, selectivity, and metabolic stability.[2][3] Non-natural amino acids and scaffolds are invaluable tools in this endeavor.[4][5] Among these, the 3-aminopiperidine moiety has emerged as a powerful building block for inducing structural rigidity in peptide analogues.[4][6]
This guide provides a comprehensive overview and detailed protocols for the application of 3-N-Fmoc-amino-piperidine hydrochloride in solid-phase peptide synthesis (SPPS) for creating conformationally constrained peptides. The piperidine ring, a prevalent motif in numerous biologically active molecules, introduces a defined structural element into the peptide backbone.[7] The strategic placement of this scaffold can significantly influence the peptide's three-dimensional structure, leading to improved pharmacological properties.[6][7]
These application notes are designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel peptidomimetics and peptide-based therapeutics.
The Scientific Rationale: Why 3-Aminopiperidine?
The incorporation of a 3-aminopiperidine unit into a peptide chain imparts several key advantages:
-
Conformational Rigidity: The six-membered ring of the piperidine scaffold is significantly more rigid than a linear amino acid residue.[6] This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to a substantial increase in binding affinity.[2]
-
Structural Diversity: The piperidine ring can adopt distinct chair conformations, influencing the spatial orientation of adjacent amino acid side chains and the overall peptide backbone.[6] This provides a means to fine-tune the peptide's topography for optimal receptor interaction.
-
Enhanced Stability: The non-natural piperidine structure can confer resistance to proteolytic degradation, prolonging the in vivo half-life of the peptide therapeutic.[4]
-
Versatile Scaffold: The aminopiperidine core can serve as a versatile scaffold for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[4]
The use of the Fmoc-protected version of 3-aminopiperidine allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.[8]
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is crucial for successful synthesis.
| Property | Value | Source |
| CAS Number | 672310-13-3 | [9] |
| Molecular Formula | C₂₀H₂₂N₂O₂·HCl | [9] |
| Molecular Weight | 358.86 g/mol | [9][10] |
| Appearance | White solid | [11] |
| Storage | 2°C - 8°C, in a dry, sealed place | [10][12] |
| Solubility | Soluble in DMF and NMP, though the hydrochloride salt may require the presence of a base for full dissolution during coupling. | [13][14] |
Experimental Protocols
The following protocols provide a detailed guide for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.
Diagram: Workflow for Incorporating 3-N-Fmoc-amino-piperidine
Caption: General workflow for SPPS incorporating 3-N-Fmoc-amino-piperidine.
Protocol 1: Solid-Phase Synthesis Cycle for Incorporation
This protocol outlines the manual synthesis cycle on a Rink Amide resin for producing a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), peptide synthesis grade
-
Washing Solvent: DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.[15]
-
Initial Fmoc Deprotection:
-
Coupling of this compound:
-
Causality: The hydrochloride salt must be neutralized to the free amine for efficient coupling. This is achieved in-situ by adding a non-nucleophilic base like DIPEA.
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to this mixture and briefly vortex. This neutralizes the hydrochloride and activates the subsequent amino acid.[4]
-
Immediately add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Trustworthiness: Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete. A double coupling (repeating step 3) may be necessary for this sterically hindered building block.[4]
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
-
Coupling of Subsequent Fmoc-Amino Acids:
-
The piperidine nitrogen of the newly incorporated residue is now protected with Fmoc. To continue peptide elongation, this Fmoc group must be removed.
-
Fmoc Deprotection: Repeat step 2.
-
Standard Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) in DMF, add DIPEA (6 eq.), and couple to the deprotected piperidine nitrogen for 1-2 hours.[4][8]
-
-
Chain Elongation: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
-
Diagram: Troubleshooting Common Synthesis Issues
Caption: A decision tree for troubleshooting common issues in SPPS.
Conformational Analysis of Piperidine-Containing Peptides
The primary motivation for incorporating 3-aminopiperidine is to induce a specific conformation. Therefore, it is essential to characterize the three-dimensional structure of the resulting peptide.
Key Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-phase conformation of peptides.[16][17] Analysis of nuclear Overhauser effects (NOEs), coupling constants (e.g., ³JHNα), and chemical shifts can provide detailed information about backbone and side-chain torsion angles, defining the peptide's fold.[6][18]
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[19][20][21] This data can reveal precise bond angles and intermolecular interactions.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure content (e.g., α-helix, β-sheet, turns) of a peptide in solution.[22]
Expected Conformational Impact:
The incorporation of a 3-aminopiperidine residue is expected to nucleate a turn or a kink in the peptide backbone. The specific geometry will depend on the stereochemistry of the piperidine, the nature of the adjacent amino acids, and the overall sequence. NMR studies on similar peptide analogues have shown that the piperidine ring typically adopts a stable chair conformation, which serves as a rigid scaffold to orient the flanking residues.[6]
Applications in Drug Discovery and Development
Peptides constrained with 3-aminopiperidine are valuable in various therapeutic areas:
-
Targeting Protein-Protein Interactions (PPIs): The well-defined conformation of these peptides can mimic the secondary structures (e.g., β-turns) often found at the interface of PPIs, leading to potent and selective inhibitors.[1]
-
Development of Novel Enzyme Inhibitors: The rigid scaffold can be used to position pharmacophores precisely within an enzyme's active site, as demonstrated in the development of inhibitors for bacterial cysteine proteases.[6]
-
Antimicrobial Peptides: Constraining the structure of antimicrobial peptides can enhance their activity and selectivity for bacterial membranes while reducing cytotoxicity.[23][24]
-
GPCR Ligands: The conformational restriction can lead to ligands with high affinity and selectivity for specific G-protein coupled receptors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its incorporation via standard Fmoc-SPPS, with appropriate consideration for the neutralization of the hydrochloride salt, allows for the creation of peptidomimetics with enhanced biological activity, stability, and selectivity. The rigid piperidine scaffold provides a powerful tool for medicinal chemists to rationally design peptide-based therapeutics with improved drug-like properties. The protocols and insights provided in this guide are intended to facilitate the successful application of this building block in peptide synthesis and drug discovery endeavors.
References
-
Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(6), 2549-2560. [Link]
-
ChemicalRegister.com. 3-Amino-1-N-Fmoc-Piperidine Hydrochloride Suppliers. [Link]
-
ResearchGate. Yield and purity of the synthesized peptides by the three protocols. [Link]
-
Propeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]
-
Peptidestech. Peptide Synthesis for Cyclic Peptides: Methods and Applications. [Link]
-
The Raj Group. Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. [Link]
-
Bio-Synthesis Inc. Cyclic Peptide Synthesis. [Link]
-
Aapptec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
University of Manchester Research Explorer. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
Zhang, W., et al. (2016). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Molecules, 21(6), 759. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
ResearchGate. Synthesis of peptide API starting materials: mechanism for the formation of Fmoc-Ala-OH and Fmoc-Ala-AA-OH impurities. [Link]
-
ResearchGate. Yield of crude product, purity, and peptide-specific yield for the synthesized peptides with each deprotection reagent. [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]
-
BioCrick. 3-(Boc-Amino)piperidine. [Link]
-
Dougherty, P. G., et al. (2013). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Current Opinion in Chemical Biology, 17(3), 420-425. [Link]
-
ResearchGate. The crystal structure of piperidine. [Link]
-
Moore, E. L., et al. (2014). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(21), 4967-4970. [Link]
-
IUCr Journals. Crystal structures of two alanylpiperidine analogues. [Link]
-
ResearchGate. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]
-
Aapptec. Technical Support Information Bulletin 1027. [Link]
-
Aubry, A., et al. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83. [Link]
-
Jo, H., et al. (2018). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 23(11), 2992. [Link]
-
D'Andrea, L. D., et al. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 21(21), 8196. [Link]
-
etd@IISc. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. [Link]
-
ResearchGate. Stereoviews of the NMR-derived 3D conformations of the select peptides. [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
Lage, S., et al. (2021). Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. Marine Drugs, 19(9), 519. [Link]
-
Lelli, M., et al. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry, 22(12), 1159-1181. [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]
Sources
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- 5. This compound,672310-13-3-Amadis Chemical [amadischem.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. mdpi.com [mdpi.com]
Application Note & Protocol: Facile Cleavage of Peptides from Resin and Concomitant C-Terminal Functionalization using 3-Aminopiperidine
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and pharmacology.
Abstract: This document provides a comprehensive guide to the application of 3-aminopiperidine as a nucleophilic agent for the cleavage of peptides from specific solid-phase synthesis resins. This method facilitates the direct formation of C-terminal peptide piperidides, a modification of significant interest in the development of peptidomimetics and therapeutic peptides. We will delve into the mechanistic underpinnings of this cleavage strategy, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Introduction: The Rationale for Amine-Based Cleavage
In solid-phase peptide synthesis (SPPS), the final step of cleaving the synthesized peptide from its resin support is a critical determinant of the overall success of the synthesis. While strong acids like trifluoroacetic acid (TFA) are standard for this purpose, they are not universally applicable, particularly when seeking to introduce specific C-terminal modifications.[1] An alternative and elegant strategy is the use of nucleophilic cleavage, which allows for the simultaneous release of the peptide from the resin and the introduction of a new functional group at the C-terminus.[2][3][4]
Amines, as potent nucleophiles, can be employed to cleave peptides from resins that are linked via ester bonds, such as those with 4-hydroxymethylbenzoic acid (HMBA) or oxime linkers.[2][3] This process, known as aminolysis, results in the formation of a stable C-terminal amide. The choice of amine dictates the nature of the resulting amide, opening avenues for diverse C-terminal modifications.[5]
3-Aminopiperidine is a versatile bifunctional molecule that is increasingly utilized as a building block in medicinal chemistry to impart conformational constraints and improve the pharmacokinetic profiles of peptide-based therapeutics.[6][7] Its use as a cleavage agent offers a direct route to synthesizing peptide piperidides, which can serve as unique peptidomimetics with potentially enhanced biological activity and stability.
The Underlying Chemistry: Mechanism of Nucleophilic Cleavage
The aminolytic cleavage of a peptide from a resin support is a nucleophilic acyl substitution reaction. The reaction is most effective with resins where the peptide is attached via an ester linkage that is susceptible to nucleophilic attack. The general mechanism is depicted below:
Caption: Mechanism of nucleophilic peptide cleavage from resin.
Causality in Experimental Design:
-
Choice of Resin: The success of this method is critically dependent on the choice of a resin with a base-labile linker. Resins like those functionalized with HMBA are ideal as the ester bond is susceptible to aminolysis, while being stable to the conditions of Fmoc-based SPPS.[2][4] In contrast, standard acid-labile resins like Wang or Rink amide resins are not suitable for this type of cleavage.[8]
-
Nucleophilicity of the Amine: The primary amine of 3-aminopiperidine acts as the nucleophile, attacking the carbonyl carbon of the resin-peptide ester linkage. The reaction rate will be influenced by the steric hindrance around the amine and the peptide's C-terminal amino acid.[4][9]
-
Solvent System: The choice of solvent is crucial for effective swelling of the resin and for solubilizing the amine cleavage agent. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for aminolysis reactions.[9]
Experimental Protocol: Cleavage of Peptides with 3-Aminopiperidine
This protocol provides a general procedure for the cleavage of a peptide from an HMBA-functionalized resin using 3-aminopiperidine. Optimization of reaction time and temperature may be necessary depending on the specific peptide sequence.
Materials and Reagents:
-
Peptide-resin (synthesized on an HMBA-linker functionalized support)
-
3-Aminopiperidine (ensure high purity)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Solid-phase synthesis vessel with a frit
-
Shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system for analysis
Protocol Steps:
-
Resin Preparation:
-
Place the dry peptide-resin (1 equivalent, e.g., 100 mg) in a solid-phase synthesis vessel.
-
Wash the resin extensively with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove any residual reagents from the synthesis.
-
Perform a final wash with anhydrous DCM (3 x 5 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Prepare a cleavage solution of 20% (v/v) 3-aminopiperidine in anhydrous DCM. For 100 mg of resin, prepare 1 mL of this solution.
-
Add the cleavage solution to the dried peptide-resin, ensuring the resin is fully submerged.
-
Seal the vessel and place it on a shaker or rotator at room temperature.
-
Allow the reaction to proceed for 24-48 hours. The optimal time may vary and should be determined empirically.[9]
-
-
Work-up and Peptide Isolation:
-
After the desired reaction time, filter the cleavage solution containing the peptide product into a clean collection tube.
-
Wash the resin with DCM (3 x 2 mL) and collect the washes in the same tube.
-
Combine all filtrates and concentrate the solution under reduced pressure to remove the majority of the DCM and excess 3-aminopiperidine.
-
Add cold diethyl ether (approximately 10 times the volume of the concentrated solution) to precipitate the crude peptide.
-
Place the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide, and carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis and Purification:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by analytical HPLC and mass spectrometry to confirm the identity and purity of the peptide piperidide.
-
Purify the crude peptide using preparative reverse-phase HPLC.
-
Caption: Experimental workflow for peptide cleavage with 3-aminopiperidine.
Optimization and Troubleshooting
Quantitative Data for Aminolytic Cleavage (Literature Examples):
| Amine Nucleophile | Resin Type | Reaction Conditions | Yield | Reference |
| Ethanolamine | Merrifield | 20% in DCM, 48h, 24°C | High | [9] |
| Ethylenediamine | Merrifield | 20% in DCM, 48h, 24°C | High | [9] |
| Ammonia | Wang | NH3 in Methanol, 4 days, RT | Good | [8] |
| Methylamine | Wang | CH3NH2 in Methanol, 4 days, RT | Good | [8] |
Note: Yields are highly sequence-dependent. The above table provides a general guide based on published data for other primary amines. Optimization for 3-aminopiperidine is essential.
Key Parameters for Optimization:
-
Reaction Time: Aminolysis can be a slow process.[8] Monitor the reaction at different time points (e.g., 12, 24, 48, and 72 hours) to determine the optimal cleavage time for your specific peptide.
-
Temperature: Gently heating the reaction (e.g., to 40°C) may increase the rate of cleavage, but this should be approached with caution as it can also promote side reactions.[4]
-
Concentration of 3-Aminopiperidine: While a 20% solution is a good starting point, the concentration can be varied to optimize cleavage efficiency.
Potential Side Reactions and Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Cleavage | Steric hindrance at the C-terminus; Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Consider a different solvent system to improve resin swelling. |
| Racemization | The basic nature of the amine can promote epimerization at the C-terminal amino acid. | Keep the reaction temperature as low as possible. Analyze the product for enantiomeric purity. |
| Side-chain Reactions | If the peptide contains unprotected reactive side chains, they may react with 3-aminopiperidine. | Ensure all side-chain protecting groups are stable to the basic conditions of the cleavage. |
| Formation of Piperidides | Aspartimide formation can occur in sequences containing Asp, which can then be opened by piperidine to form piperidides. | This is a known side reaction in Fmoc synthesis and cleavage. Adding HOBt to deprotection solutions during synthesis can mitigate this.[10] |
Conclusion
The use of 3-aminopiperidine for the nucleophilic cleavage of peptides from resin represents a promising strategy for the direct synthesis of C-terminally modified peptide piperidides. This method offers a valuable alternative to traditional acidic cleavage protocols, expanding the toolbox for creating diverse and potentially more potent peptidomimetics. The successful application of this technique relies on the appropriate choice of resin, careful optimization of reaction conditions, and thorough analysis of the final product.
References
-
van der Veken, P., et al. (2016). Release of peptides from HMBA with amines as nucleophiles. ResearchGate. Available at: [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Available at: [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
van der Veken, P., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(7), 2333-2340. Available at: [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Peptide.com. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Available at: [Link]
-
Greathouse, D. V., et al. (2001). Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. Journal of Peptide Research, 57(5), 411-419. Available at: [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(6), 2549-2560. Available at: [Link]
-
Galende, E., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(3), 100649. Available at: [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Available at: [Link]
-
IUPUI ScholarWorks. (2016). Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. Available at: [Link]
-
ResearchGate. (2014). Chemical synthesis of a cyclotide via intramolecular cyclization of peptide O-esters. Available at: [Link]
-
ChemRxiv. (2021). Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. Available at: [Link]
-
ResearchGate. (2001). Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. Available at: [Link]
-
National Center for Biotechnology Information. (2019). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Available at: [Link]
-
Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]
-
MDPI. (2021). Controversy of Peptide Cyclization from Tripeptide. Molecules, 26(2), 405. Available at: [Link]
-
JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Available at: [Link]
-
University of Manchester. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Research Explorer. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. Available at: [Link]
-
PubMed. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry, 15(9), 2129-39. Available at: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 5. jpt.com [jpt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum [scholarworks.indianapolis.iu.edu]
- 9. Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the NMR Analysis of Peptides Containing 3-N-Fmoc-amino-piperidine hydrochloride
Introduction: The Structural Significance of 3-Amino-piperidine in Peptide Drug Discovery
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. Among the vast array of synthetic building blocks, 3-amino-piperidine stands out as a valuable proline analogue and a versatile scaffold. Its constrained cyclic structure can induce specific secondary structures in peptides, such as β-turns, which are crucial for molecular recognition and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is ubiquitously employed in solid-phase peptide synthesis (SPPS) for the temporary protection of amine functionalities.
The precise characterization of peptides containing 3-N-Fmoc-amino-piperidine hydrochloride is paramount to ensure the fidelity of the synthesis and to understand the conformational implications of this modification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of these complex molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of peptides incorporating this specific moiety. We will delve into sample preparation, data acquisition strategies, and in-depth spectral interpretation, supported by established protocols and diagnostic spectral features.
PART 1: Foundational Protocols for NMR Analysis
Materials and Reagents
-
Peptide Sample: Lyophilized peptide containing this compound (purity >95% as determined by HPLC).
-
NMR Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.96% D), Deuterated chloroform (CDCl₃, 99.8% D), Deuterium oxide (D₂O, 99.9% D). The choice of solvent will depend on the peptide's solubility. DMSO-d₆ is often a good starting point for protected peptides due to its excellent solubilizing properties.
-
Internal Standard (optional): Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for chemical shift referencing.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Step-by-Step Sample Preparation Protocol
Meticulous sample preparation is fundamental to acquiring high-quality NMR data.[1] The following protocol outlines the key steps:
-
Determine Peptide Concentration: For routine 1D and 2D NMR experiments, a sample concentration of 1-5 mM is recommended.[2] To prepare a 500 µL sample, this typically corresponds to 1-5 mg of a peptide with an average molecular weight.
-
Solvent Selection and Dissolution:
-
Begin by attempting to dissolve the peptide in DMSO-d₆, as it is an excellent solvent for many protected peptides and allows for the observation of exchangeable amide protons.
-
Weigh the appropriate amount of peptide directly into a clean, dry vial.
-
Add the desired volume (e.g., 500 µL) of the chosen deuterated solvent.
-
Gently vortex or sonicate the sample until the peptide is fully dissolved. Visually inspect the solution for any particulate matter.
-
-
Transfer to NMR Tube: Carefully transfer the clear solution into a high-precision 5 mm NMR tube.
-
Homogenization and Equilibration: Allow the sample to equilibrate at the desired experimental temperature within the NMR spectrometer for at least 5-10 minutes before data acquisition. This ensures thermal equilibrium and minimizes spectral artifacts.
PART 2: NMR Data Acquisition Strategy
A comprehensive NMR analysis of peptides containing 3-N-Fmoc-amino-piperidine requires a suite of 1D and 2D experiments to unambiguously assign all proton and carbon signals and to probe the peptide's conformation.
Recommended NMR Experiments and Key Parameters
| Experiment | Purpose | Key Parameters |
| 1D ¹H | Initial assessment of sample purity and complexity. Provides an overview of all proton signals. | Spectral Width: ~12 ppm; Number of Scans: 16-64 |
| 1D ¹³C | Identification of all carbon signals, including carbonyls and quaternary carbons. | Spectral Width: ~200 ppm; Number of Scans: 1024-4096 |
| 2D ¹H-¹H COSY | Correlation of scalar-coupled protons (typically 2-3 bonds). Essential for identifying adjacent protons within the piperidine ring and amino acid side chains. | Spectral Width (F1 & F2): ~12 ppm; Data Points: 2048 (F2) x 256 (F1) |
| 2D ¹H-¹H TOCSY | Correlation of all protons within a spin system. Crucial for identifying all protons belonging to the piperidine ring and individual amino acid residues. | Mixing Time: 60-80 ms; Spectral Width (F1 & F2): ~12 ppm |
| 2D ¹H-¹³C HSQC | Correlation of protons with their directly attached carbons. Provides unambiguous C-H assignments. | Spectral Width: ~12 ppm (¹H) x ~160 ppm (¹³C) |
| 2D ¹H-¹³C HMBC | Correlation of protons with carbons over 2-3 bonds. Key for linking different structural fragments, such as the Fmoc group to the piperidine ring and adjacent amino acids. | Long-range coupling delay optimized for ~8 Hz. |
Workflow for NMR Data Acquisition
Caption: A typical workflow for acquiring a comprehensive NMR dataset for peptide structural analysis.
PART 3: In-Depth Data Analysis and Interpretation
The analysis of the NMR spectra requires a systematic approach to assign the signals of the 3-N-Fmoc-amino-piperidine moiety and to deduce its conformational properties.
Characteristic Chemical Shifts
The chemical shifts of the 3-N-Fmoc-amino-piperidine unit are influenced by the electronic environment created by the Fmoc group, the peptide backbone, and the solvent. The following table provides expected chemical shift ranges based on analogous structures.
| Group | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fmoc Group | Aromatic Protons | 7.20 - 7.90 | 120.0 - 145.0 |
| CH (Fmoc) | ~4.20 | ~47.0 | |
| CH₂ (Fmoc) | ~4.40 | ~67.0 | |
| Piperidine Ring | H2, H6 (axial & equatorial) | 2.50 - 4.00 | ~44.0 - ~54.0 |
| H3 | 3.50 - 4.50 | ~48.0 - ~54.0 | |
| H4, H5 (axial & equatorial) | 1.20 - 2.00 | ~23.0 - ~31.0 |
Note: These are approximate ranges and can vary depending on the specific peptide sequence and solvent.
Deciphering Spin Systems with COSY and TOCSY
The first step in assigning the piperidine ring is to identify its unique spin system in the TOCSY spectrum. The protons of the piperidine ring (from C2 to C6) are all interconnected through scalar couplings, and thus will show correlations in a TOCSY experiment. The COSY spectrum will then reveal the direct connectivities between adjacent protons.
Unambiguous Assignment using HSQC and HMBC
The HSQC spectrum provides the direct one-bond correlations between the piperidine protons and their corresponding carbons, confirming the assignments made from the homonuclear 2D spectra. The HMBC spectrum is crucial for placing the 3-N-Fmoc-amino-piperidine unit within the peptide sequence. Key HMBC correlations to look for include:
-
Correlations from the Fmoc CH and CH₂ protons to the piperidine C3 carbon.
-
Correlations from the piperidine H3 proton to the Fmoc carbonyl carbon.
-
Correlations from the piperidine H2 and H6 protons to the carbonyl carbon of the preceding amino acid.
-
Correlations from the amide proton of the succeeding amino acid to the piperidine C2 and C6 carbons (if the piperidine nitrogen is acylated).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of 3-N-Fmoc-amino-piperidine hydrochloride
As a Senior Application Scientist, I've frequently observed that challenges in synthesis often arise from subtle, overlooked interactions between reagents and substrates. The incomplete deprotection of 3-N-Fmoc-amino-piperidine hydrochloride is a classic example. It's a problem that appears straightforward but is rooted in a fundamental acid-base chemical principle that competes with the primary deprotection mechanism.
This guide is structured to move from foundational knowledge to actionable troubleshooting. We will first explore the "why" in our Frequently Asked Questions section before providing concrete, step-by-step solutions and protocols to overcome this specific synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc group deprotection with piperidine?
A1: The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-catalyzed elimination reaction.[1] The process occurs in two main steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[2]
-
β-Elimination: This abstraction initiates a β-elimination cascade, leading to the release of carbon dioxide and a highly reactive intermediate called dibenzofulvene (DBF).
-
Scavenging: The excess piperidine in the reaction mixture then acts as a nucleophile, trapping the electrophilic DBF to form a stable, inactive adduct.[3] This scavenging step is crucial to prevent the DBF from reacting with the newly liberated free amine of your target molecule, which would result in irreversible chain termination.[4]
Q2: Why is the deprotection of this compound uniquely challenging?
A2: The primary issue is the hydrochloride salt. Your starting material is an ammonium salt (R₃N⁺H Cl⁻). Piperidine is a base. Before piperidine can initiate the Fmoc deprotection mechanism, it will first act as a Brønsted-Lowry base and neutralize the hydrochloride salt in a simple, rapid acid-base reaction.
This initial neutralization consumes a stoichiometric equivalent of your piperidine reagent, significantly lowering its effective concentration available for the actual deprotection reaction. If you use a standard 20% piperidine solution without accounting for this, you may have insufficient free base remaining to drive the deprotection to completion in a timely manner.
Troubleshooting Guide: Incomplete Deprotection
Primary Symptom: TLC or HPLC analysis shows significant amounts of remaining starting material (this compound) after the standard deprotection protocol. A Kaiser test on a resin-bound equivalent would be negative or weak.[5]
Step 1: Initial Verification
Before modifying the protocol, always perform these basic checks:
-
Reagent Quality: Is the piperidine fresh? It can degrade over time. Use a recently opened bottle of high-quality piperidine.[5]
-
Solvent Quality: Is the DMF (or other solvent) anhydrous and amine-free?
-
Concentration: Was the deprotection solution (e.g., 20% piperidine in DMF) prepared correctly?
Step 2: Address the Root Cause - The Hydrochloride Salt
If initial checks pass, the issue is almost certainly the consumption of your base by the hydrochloride salt. Here are three strategies, ordered from the simplest adjustment to the most robust solution.
Strategy 1: Increase Piperidine Stoichiometry
The most direct approach is to add more piperidine. A standard 20% (v/v) solution in DMF is vastly in excess for typical solid-phase synthesis but may be insufficient here. You need to add at least one extra molar equivalent of piperidine relative to your substrate to neutralize the HCl, plus the catalytic amount needed for deprotection.
-
Action: Instead of a standard 20% solution, consider using a 40-50% solution of piperidine in DMF. Alternatively, add 1.5 to 2.0 molar equivalents of neat piperidine directly to the reaction mixture in addition to your standard deprotection solution.
-
Rationale: This ensures that after the initial, rapid neutralization of the hydrochloride, there is a sufficient concentration of free piperidine to efficiently carry out the deprotection.
Strategy 2: Pre-Neutralization with a Non-Nucleophilic Base
A more elegant approach is to neutralize the hydrochloride salt before initiating the Fmoc deprotection. This separates the two chemical processes. For this, a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) is ideal.
-
Action:
-
Dissolve your this compound in DMF.
-
Add 1.1 molar equivalents of DIPEA.
-
Stir for 5-10 minutes at room temperature.
-
Proceed with the standard Fmoc deprotection protocol (e.g., add your 20% piperidine in DMF solution).
-
-
Rationale: DIPEA is a strong enough base to deprotonate the ammonium salt but is too sterically hindered to effectively deprotect the Fmoc group or act as a scavenger.[1] This leaves the full concentration of your piperidine solution available for its intended purpose: efficient Fmoc removal.
Strategy 3: Use of a Stronger Base System (for Highly Resistant Cases)
If the above methods are still insufficient, switching to a more potent base system may be necessary. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can accelerate Fmoc cleavage.[6] However, DBU cannot scavenge the DBF byproduct, so it must be used in combination with a nucleophilic scavenger.[6]
-
Action: Use a deprotection cocktail of 2% DBU and 5% piperazine in DMF.[6]
-
Rationale: DBU provides the basic strength to rapidly initiate the deprotection, while piperazine (another secondary amine) acts as the essential DBF scavenger. This combination is highly effective for difficult deprotections but should be considered a secondary option due to the higher cost and reactivity of DBU.
Troubleshooting Workflow
Data Summary & Protocols
Comparison of Deprotection Strategies
| Strategy | Key Reagents | Primary Advantage | Potential Pitfalls |
| Standard Protocol | 20% Piperidine in DMF | Simple, widely used for standard substrates. | Insufficient for hydrochloride salts, leading to incomplete reaction. |
| Increased Stoichiometry | 40-50% Piperidine in DMF | Simple modification, no new reagents required. | Less precise, can make product isolation more difficult due to excess base. |
| Pre-Neutralization | 1.1 eq. DIPEA, then 20% Piperidine in DMF | Chemically precise, isolates variables. Clean reaction. | Requires an additional reagent (DIPEA) and an extra step. |
| Stronger Base System | 2% DBU / 5% Piperazine in DMF | Very fast and effective for stubborn cases.[6] | DBU is more expensive and reactive; potential for side reactions if not handled carefully. |
Experimental Protocols
Protocol 1: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
-
Prepare TLC Chamber: Add a suitable mobile phase (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine) to a TLC chamber with a filter paper wick and allow it to saturate.
-
Spot Plate: On a silica TLC plate, spot a small amount of your starting material (dissolved in a solvent like DCM or MeOH), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop: Place the plate in the saturated chamber and allow the solvent front to rise.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize under a UV lamp (254 nm). The Fmoc-protected starting material will be UV active. The deprotected product will not have the strong Fmoc chromophore. You can also stain with ninhydrin to visualize the newly formed primary/secondary amine product (will appear as a colored spot).
-
Analyze: Complete deprotection is indicated by the complete disappearance of the starting material spot in the reaction lane.
Protocol 2: Optimized Deprotection using Pre-Neutralization
This is the recommended protocol for a clean and efficient reaction.
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DMF (approx. 0.1 M concentration).
-
Neutralization: To the stirred solution, add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Stir: Allow the mixture to stir at room temperature for 10 minutes.
-
Deprotection: Add 3.0 equivalents of Piperidine. (This can be added neat or as a concentrated solution in DMF).
-
Reaction: Stir the reaction at room temperature. Monitor by TLC (Protocol 1) every 30 minutes until the starting material is consumed. Typical reaction times are 1-3 hours.
-
Work-up: Once complete, the reaction mixture can be concentrated under reduced pressure and purified by standard methods (e.g., silica gel chromatography).
References
-
The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Luna, O., Cárdenas, C., Gómez, J., Marshall, S., Guzmán, F., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Available from: [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
-
ACS Sustainable Chemistry & Engineering. (2024). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
-
Petersen, I. F., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis. Retrieved from [Link]
-
eScholarship.org. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys. Retrieved from [Link]
- Wade, J. D., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science.
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
MDPI. (2021). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Retrieved from [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6346–6349. Available from: [Link]
-
Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away From Piperidine? Molecules. Retrieved from [Link]
-
Larsen, B. D., et al. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF. Retrieved from [Link]
-
Wang, Y., et al. (2022). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. PMC - NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Retrieved from [Link]
Sources
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions with 3-N-Fmoc-amino-piperidine hydrochloride in SPPS
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Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing 3-N-Fmoc-amino-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions that can arise when incorporating this non-canonical amino acid derivative into peptide sequences. By understanding the underlying chemical principles, you can optimize your synthetic protocols, improve peptide purity, and accelerate your research.
Introduction: The Double-Edged Sword of Piperidine-Containing Scaffolds
The incorporation of constrained scaffolds like the piperidine ring into peptides offers significant advantages in drug discovery.[1] These modifications can enhance biological activity, increase stability against enzymatic degradation, and improve pharmacokinetic properties by locking the peptide into a bioactive conformation.[1] However, the use of building blocks like this compound is not without its challenges. The inherent basicity of the piperidine nitrogen, even when protonated as a hydrochloride salt, and the secondary amine nature of the deprotected 3-amino group can lead to a variety of side reactions. This guide provides in-depth troubleshooting for the most common issues encountered.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a low-molecular-weight byproduct. What could be the cause?
A1: This is likely due to diketopiperazine (DKP) formation, a common side reaction in SPPS, especially when dealing with secondary amino acids.
In-Depth Explanation: DKP formation is an intramolecular cyclization reaction involving the N-terminal dipeptide, which leads to its cleavage from the resin and a loss of yield.[2] This is particularly problematic for sequences containing proline or other residues that are prone to cyclization.[2] The deprotected secondary amine of the 3-amino-piperidine residue can readily attack the carbonyl of the preceding amino acid, especially after the Fmoc group is removed from the piperidine's amino group.
Troubleshooting & Prevention:
-
Choice of Deprotection Reagent: Standard piperidine solutions for Fmoc deprotection can sometimes exacerbate DKP formation. Consider using alternative deprotection cocktails. A solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[3]
-
Coupling Strategy: Couple the subsequent amino acid as a pre-activated ester or use a highly efficient coupling reagent like HATU or HCTU to ensure rapid amide bond formation, minimizing the time the free N-terminal amine is available for cyclization.[4]
-
Resin Choice: For C-terminal piperidine-containing peptides, using a 2-chlorotrityl chloride resin can sometimes mitigate DKP formation as the bulky resin can sterically hinder the cyclization.
Experimental Protocol: DKP Formation Mitigation
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 2% DBU and 5% piperazine in NMP (2 x 10 min).
-
Washing: Wash the resin thoroughly with NMP (5x) and DMF (5x).
-
Coupling: Immediately add the pre-activated amino acid (e.g., using HATU/DIPEA in DMF) to the resin and couple for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a Kaiser test. A negative result indicates complete coupling.
Q2: My final peptide is showing a mass corresponding to the addition of a piperidine molecule. What is happening?
A2: You are likely observing the formation of a 3-(1-piperidinyl)alanine-like adduct. This is a known side reaction associated with piperidine-mediated Fmoc deprotection.
In-Depth Explanation: The dibenzofulvene (DBF) intermediate generated during Fmoc deprotection is a reactive electrophile.[5] While it is typically scavenged by the piperidine in the deprotection solution, it can also react with the peptide chain, particularly at susceptible residues. In the case of 3-amino-piperidine, the exocyclic primary amine, once deprotected, can be a target. More commonly, however, this side reaction is observed with C-terminal cysteine residues.[6] The piperidine from the deprotection solution can add to dehydroalanine, which is formed by the base-catalyzed elimination of the sulfhydryl protecting group of cysteine.[6]
Troubleshooting & Prevention:
-
Alternative Bases: To avoid piperidine-related adducts, consider using a non-nucleophilic base for Fmoc deprotection, such as DBU.[5][7] However, since DBU does not scavenge the DBF, a small amount of a scavenger like piperazine should be included.[5]
-
Cysteine Protection: If your sequence contains a C-terminal cysteine, use a more stable protecting group like Trityl (Trt) to minimize β-elimination.[6]
Diagram: Dibenzofulvene Adduct Formation
Caption: Mechanism of DBF formation and scavenging.
Q3: I'm experiencing poor coupling efficiency when trying to acylate the 3-amino group of the piperidine. What are the likely causes and solutions?
A3: Poor coupling efficiency can stem from several factors, including steric hindrance, the presence of the hydrochloride salt, and peptide aggregation.
In-Depth Explanation: The secondary amine of the 3-amino-piperidine, once deprotected, can be sterically hindered, making acylation more difficult compared to a primary amine. The hydrochloride salt form of the building block requires neutralization before coupling, and incomplete neutralization will lead to a failed coupling.[8][9] Furthermore, as the peptide chain elongates, it can form secondary structures and aggregate, making the reactive sites inaccessible.[10]
Troubleshooting & Optimization:
| Issue | Recommended Solution | Rationale |
| Incomplete Neutralization | Add one equivalent of a non-nucleophilic base like DIPEA or NMM to the coupling reaction.[8] | The hydrochloride salt must be neutralized to the free amine for the coupling reaction to proceed. |
| Steric Hindrance | Use a more potent coupling reagent such as HATU, HCTU, or PyAOP.[8] These reagents form highly reactive activated esters that can overcome steric barriers. | Stronger activation methods increase the rate of the desired acylation reaction, outcompeting potential side reactions. |
| Peptide Aggregation | Incorporate structure-disrupting elements like pseudoproline dipeptides or use chaotropic salts (e.g., LiCl) in the coupling solvent.[10] | These methods help to break up secondary structures and improve the solvation of the peptide chain, making the N-terminus more accessible. |
| Difficult Sequences | For particularly challenging couplings, consider using Fmoc-amino acid fluorides or chlorides, which are highly reactive acylating agents.[6] | These activated species are less prone to side reactions like racemization and can drive difficult couplings to completion. |
Experimental Protocol: Optimized Coupling to 3-Amino-Piperidine
-
Resin Preparation: Ensure the resin is well-swollen in DMF.
-
Fmoc Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Activation: In a separate vial, pre-activate the incoming Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours, or overnight for very difficult sequences.
-
Monitoring: Use the Kaiser test to confirm the completion of the coupling.
Q4: Can the piperidine ring itself participate in side reactions?
A4: While the piperidine ring is generally stable under SPPS conditions, its inherent basicity can influence side reactions, particularly aspartimide formation.
In-Depth Explanation: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue, which can lead to racemization and the formation of β- and iso-aspartyl peptides.[2][11] While the piperidine in the deprotection solution is the primary culprit, the presence of another basic moiety within the peptide backbone, such as the 3-amino-piperidine, could potentially contribute to a localized basic environment that facilitates this side reaction, especially in sequences prone to aspartimide formation (e.g., -Asp-Gly-).[11]
Troubleshooting & Prevention:
-
Protecting Group Strategy: For Asp residues near the 3-amino-piperidine, consider using a more robust side-chain protecting group like O-1-adamantyl or a trityl-based group to sterically hinder cyclization.[11]
-
Additive in Deprotection: Adding 0.1M HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[6][12]
-
Backbone Protection: For highly sensitive sequences, the use of Hmb (2-hydroxy-4-methoxybenzyl) backbone protection on the residue preceding the Asp can completely suppress aspartimide formation.[12]
Diagram: Aspartimide Formation Pathway
Caption: Side reactions originating from aspartimide formation.
Concluding Remarks
The successful incorporation of this compound into synthetic peptides requires a nuanced understanding of the potential side reactions and a proactive approach to their mitigation. By carefully selecting deprotection and coupling reagents, optimizing reaction conditions, and employing appropriate protecting group strategies, researchers can harness the benefits of this valuable building block while ensuring the synthesis of high-purity peptides. This guide serves as a starting point for troubleshooting, and further optimization may be necessary based on the specific peptide sequence and synthetic platform.
References
- Benchchem. (n.d.). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
- Góngora-Benítez, M., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. PMC - NIH.
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
- Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Lee, Y.-H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society.
- Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. NIH.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Taddei, M., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
- Nardone, B., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal.
- Ananda, K., & Gundu Rao, C. (1998). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
- Dunne, J., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- da Silva, V. C., & da Costa, L. A. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Le Quement, S. T., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing).
- Fantin, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimizing Coupling Efficiency of 3-N-Fmoc-amino-piperidine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing the coupling efficiency of 3-N-Fmoc-amino-piperidine hydrochloride. As a sterically hindered, secondary amine hydrochloride salt, this building block presents unique challenges that require careful consideration of reaction conditions to achieve high yields and purity. This document provides field-proven insights and detailed protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that affect its reactivity?
A: The primary challenges stem from two features:
-
Secondary Amine: The piperidine nitrogen is a secondary amine. These are inherently less nucleophilic and more sterically hindered than primary amines, slowing down the rate of acylation.[1]
-
Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated. It is crucial to neutralize this salt in situ with a non-nucleophilic base to free the lone pair of electrons on the nitrogen, enabling it to act as a nucleophile in the coupling reaction.[2][3]
Q2: Why is my standard coupling protocol for primary amines giving low yields with this reagent?
A: Standard coupling conditions are often optimized for the rapid acylation of primary amines. The increased steric bulk around the nitrogen atom of the piperidine ring, coupled with its lower nucleophilicity, necessitates more robust coupling strategies.[4][5] This includes using more powerful coupling reagents, optimizing the base, and potentially increasing reaction times or temperature.
Q3: What is the best solvent to use for coupling reactions with this compound?
A: N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its high polarity, which aids in dissolving the starting materials and reaction intermediates.[6][7] Dichloromethane (DCM) can also be used, sometimes in combination with DMF.[6] Ensure the solvent is anhydrous, as water can hydrolyze the activated ester intermediate and reduce coupling efficiency.
Q4: How do I handle and store this compound?
A: As a hydrochloride salt, the compound is a stable, crystalline solid that is easier to handle and weigh than its free base counterpart.[2] It should be stored in a cool, dry place, sealed from moisture. The free base form is more reactive and susceptible to degradation over time.[2]
Troubleshooting Guide: Low Coupling Efficiency
Low yield is the most common issue encountered when working with sterically hindered secondary amines. The following sections break down the problem into key variables and provide targeted solutions.
Issue 1: Incomplete Reaction After Standard Coupling Time
Potential Cause: Insufficient activation of the carboxylic acid or slow reaction kinetics due to steric hindrance.
Solution:
-
Choice of Coupling Reagent: Switch to a more potent coupling reagent. While standard carbodiimides like DIC in combination with HOBt can work, aminium/uronium or phosphonium salt-based reagents are generally more effective for challenging couplings.[8]
-
Extended Reaction Time: Monitor the reaction by a suitable analytical method (e.g., HPLC, LC-MS). Unlike simple couplings that can be complete in 1-2 hours, sterically hindered couplings may require 4-24 hours to reach completion.[9]
-
Increased Temperature: Gently heating the reaction to 30-50°C can increase the reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions, particularly racemization.[9][10]
| Reagent Class | Examples | Key Advantages |
| Aminium/Uronium | HATU, HBTU, HCTU | High reactivity, fast reaction times.[8][11] HATU is particularly effective for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group. |
| Phosphonium | PyBOP, PyAOP | Strong activating agents with a lower risk of guanidinylation side products compared to uronium reagents.[11][12] PyAOP is highly effective for coupling N-methyl amino acids and other hindered amines.[8] |
| Carbodiimide | DIC + Additive | Cost-effective, but requires an additive like HOBt or OxymaPure to suppress racemization and improve efficiency.[6][8] Generally less effective for highly hindered systems compared to aminium/phosphonium reagents. |
Issue 2: No Reaction or Very Low Conversion
Potential Cause: The piperidine nitrogen was not effectively neutralized.
Solution:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic tertiary amine base is required.
-
N,N-Diisopropylethylamine (DIPEA/DIEA): This is the most common choice due to its steric bulk, which prevents it from competing as a nucleophile.[3]
-
Stoichiometry: At least two equivalents of base are required. One equivalent is needed to neutralize the hydrochloride salt of the piperidine, and a second equivalent is required to facilitate the activation of the carboxylic acid by the coupling reagent.[12] It is often beneficial to use a slight excess (e.g., 2.5-3.0 equivalents).
-
-
Dissolve the carboxylic acid (1.0 eq) and the chosen coupling reagent (e.g., HATU, 1.05 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 2.5 eq) to the piperidine solution and stir for 5-10 minutes. This pre-neutralization step ensures the amine is in its free, nucleophilic form.
-
Add the carboxylic acid/coupling reagent solution to the neutralized piperidine solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
Logical Workflow for Troubleshooting Low Yield
Below is a decision-making workflow to systematically address low coupling efficiency.
Caption: Troubleshooting workflow for low coupling yield.
Troubleshooting Guide: Side Reactions
Even when the main reaction proceeds, side reactions can complicate purification and reduce the final yield of the desired product.
Issue 3: Formation of a Guanidinium Byproduct
Potential Cause: This side reaction is specific to the use of aminium/uronium-based coupling reagents (e.g., HBTU, HATU).[13] An excess of the coupling reagent can react with the free piperidine amine to form a guanidinium species, which caps the amine and prevents further reaction.
Solution:
-
Pre-activation: The most effective way to prevent guanidinylation is to pre-activate the carboxylic acid before adding the amine component. This consumes the coupling reagent in the desired reaction pathway.
-
Stoichiometry Control: Avoid using a large excess of the coupling reagent. A ratio of 1.05-1.1 equivalents relative to the carboxylic acid is usually sufficient.
-
Switch to Phosphonium Reagents: Phosphonium reagents like PyBOP do not cause this side reaction and can be a good alternative if guanidinylation is a persistent issue.[11][12]
-
Dissolve the carboxylic acid (1.0 eq), the coupling reagent (e.g., HATU, 1.05 eq), and a base (e.g., DIPEA, 2.5 eq) in anhydrous DMF.
-
Stir this "activation mixture" at room temperature for 15-20 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Note: No base is added here as it is already in the activation mixture.
-
Slowly add the amine solution to the activation mixture.
-
Stir and monitor the reaction as usual.
Reaction Scheme: Guanidinylation Side Reaction
Caption: Competing pathways of desired coupling vs. side reaction.
Issue 4: Racemization of the Carboxylic Acid Component
Potential Cause: The activated ester intermediate is susceptible to racemization, especially in the presence of excess base or at elevated temperatures. This is a significant concern for chiral carboxylic acids.[10]
Solution:
-
Use Additives: For carbodiimide-based couplings, additives like 1-Hydroxybenzotriazole (HOBt) or its aza-analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), are essential to suppress racemization.[6] Modern reagents like HATU and HCTU already incorporate these moieties.
-
Control Base: Use the weakest base necessary to drive the reaction. While DIPEA is common, a less hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can sometimes reduce racemization, though this may come at the cost of a slower reaction rate.[3]
-
Low Temperature: Perform the coupling at 0°C or room temperature. Avoid heating unless absolutely necessary.[11]
Analytical Monitoring
Effective troubleshooting relies on accurate monitoring of the reaction.
Q5: What is the best way to monitor the reaction progress?
A:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. It allows for the quantitative assessment of the consumption of starting materials and the formation of the product and any byproducts. A reversed-phase C18 column is typically used.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the masses of the product and any side products, which is crucial for diagnosing issues like guanidinylation.[9]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method for tracking the disappearance of the limiting reagent. It is less precise than HPLC but useful for rapid checks.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2020). Side reactions in peptide synthesis. ResearchGate. Retrieved from [Link]
-
Isenegger, P. G., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]
-
Juhász, M., et al. (2021). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]
-
Guo, Z., et al. (2015). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry. Retrieved from [Link]
-
Imai, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
Sources
- 1. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. file.globalso.com [file.globalso.com]
- 12. hepatochem.com [hepatochem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Diketopiperazine (DKP) Formation with 3-Aminopiperidine Residues
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating 3-aminopiperidine residues into their peptide sequences and encountering challenges with diketopiperazine (DKP) formation. Here, we provide in-depth technical guidance, troubleshooting protocols, and preventative strategies based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a concern in peptide synthesis?
A1: Diketopiperazine formation is an intramolecular side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS).[1] It involves the nucleophilic attack of the N-terminal amine of a dipeptidyl-resin on its own ester linkage to the solid support, leading to the cleavage of the dipeptide from the resin as a cyclic dipeptide, or diketopiperazine. This results in two major problems: a significant loss of yield and the potential for generating deletion impurities where the first two amino acids are missing if the synthesis is continued.[2]
Q2: Why are sequences containing 3-aminopiperidine particularly susceptible to DKP formation?
A2: 3-Aminopiperidine, like proline, is a secondary amino acid.[3] The cyclic nature of its side chain, which is fused to the backbone nitrogen, pre-organizes the peptide backbone into a conformation that is highly favorable for intramolecular cyclization. This proximity of the N-terminal amine to the C-terminal ester bond dramatically accelerates the rate of DKP formation compared to linear amino acids.[4]
Q3: Under what conditions is DKP formation most likely to occur?
A3: DKP formation is most prevalent during the Fmoc-deprotection step when using a base such as piperidine.[3][5] The newly liberated N-terminal secondary amine of the 3-aminopiperidine residue is a potent nucleophile that can readily attack the C-terminal ester. The reaction is catalyzed by both acidic and basic conditions and is highly dependent on factors like temperature, solvent, and the type of resin used.[4][6]
Q4: What is "traceless" DKP formation, and how can I detect it?
A4: "Traceless" DKP formation refers to the scenario where the DKP byproduct is cleaved from the resin and washed away during the synthesis process.[7] This leads to an unexpectedly low final peptide yield, but the crude HPLC profile may appear deceptively clean because the impurity is not present in the final product. To detect it, you can collect the Fmoc-deprotection solution after the coupling of the second amino acid and analyze it by LC-MS for the mass corresponding to the DKP.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of peptides containing 3-aminopiperidine residues.
Issue 1: Significantly Low Peptide Yield with a Clean Crude HPLC Profile
-
Possible Cause: You are likely experiencing "traceless" DKP formation, where the N-terminal dipeptide containing the 3-aminopiperidine residue is cleaving from the resin.[7]
-
Diagnostic Workflow:
-
Confirm DKP Formation: Collect the piperidine solution from the Fmoc-deprotection step immediately following the coupling of the second amino acid. Neutralize a small aliquot and analyze it via LC-MS. The presence of a mass corresponding to the cyclic dipeptide of your first two residues confirms DKP formation.
-
Evaluate Synthesis Conditions: Review your protocol. Are you using a standard Wang or a similar benzyl-type resin? These are known to be more susceptible to DKP formation.[4] Are you performing the deprotection at room temperature?
-
-
Recommended Solutions:
-
Switch to a Sterically Hindered Resin: The most effective solution is often to switch to a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of the 2-chlorotrityl group sterically hinders the N-terminal amine from attacking the resin linkage, significantly suppressing DKP formation.[1]
-
Optimize Deprotection Conditions: If switching resins is not feasible, modify your deprotection conditions. Reduce the piperidine concentration and consider performing the deprotection at a lower temperature (e.g., 4°C) to slow the rate of cyclization.[6]
-
Issue 2: Major Impurity Peak in HPLC with a Mass Corresponding to the DKP
-
Possible Cause: DKP formation is occurring, but the byproduct is not being completely washed away and is appearing in your final crude product.
-
Troubleshooting Steps & Solutions:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Troubleshooting workflow for DKP impurity.
-
Strategy 1: Utilize a Dipeptide Building Block: One of the most robust methods to prevent DKP formation is to bypass the susceptible intermediate altogether.[7][8] Pre-form the dipeptide containing the 3-aminopiperidine residue in solution and then couple it to the resin. This eliminates the presence of a resin-bound dipeptide with a free N-terminal amine.
-
Strategy 2: Modify Deprotection Conditions: Standard 20% piperidine in DMF can be aggressive. An alternative that has shown to significantly reduce DKP formation is a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-methyl-2-pyrrolidone).[3][7] This combination provides efficient Fmoc removal with a lower propensity for inducing cyclization.[8]
-
Strategy 3: Alter the Coupling Reagent: The choice of coupling reagent for the third amino acid can also influence DKP formation. Using a reagent like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in conjunction with N,N-diisopropylethylamine (DIPEA) has been shown to substantially inhibit DKP formation during this critical coupling step.[6]
-
Experimental Protocols
Protocol 1: Synthesis using 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve the Fmoc-protected first amino acid (Fmoc-AA1-OH) in DCM. Add DIPEA (2 equivalents relative to the resin capacity). Add this solution to the swollen resin and agitate for 1-2 hours.
-
Capping: To cap any remaining active sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, DMF, and then DCM again.
-
Second Amino Acid Coupling (3-Aminopiperidine):
-
Perform Fmoc deprotection of Fmoc-AA1-resin using 20% piperidine in DMF.
-
Couple the Fmoc-protected 3-aminopiperidine derivative using your standard coupling protocol (e.g., HBTU/DIPEA in DMF).
-
-
Subsequent Synthesis: Continue with the peptide synthesis as usual. The steric hindrance of the 2-CTC linkage will minimize DKP formation during the subsequent deprotection step.[1]
Protocol 2: Utilizing a Dipeptide Building Block
-
Dipeptide Synthesis in Solution: Synthesize the dipeptide (e.g., Fmoc-3-aminopiperidine-AA1-OH) using standard solution-phase chemistry. Purify the dipeptide.
-
Resin Preparation: Swell your chosen resin (e.g., Wang resin) in DMF.
-
Dipeptide Coupling: Couple the purified, protected dipeptide to the resin using a suitable coupling agent like HATU or HBTU. This step attaches the first two amino acids as a single unit.
-
Continuation of SPPS: Proceed with the Fmoc deprotection of the dipeptide-resin and the coupling of the third amino acid as per your standard SPPS protocol. This method entirely bypasses the dipeptidyl-resin intermediate that is prone to cyclization.[7]
Data Summary
| Strategy | Mechanism of DKP Prevention | Relative Efficacy | Key Considerations |
| 2-Chlorotrityl Resin | Steric hindrance of the bulky resin linkage. | High | Requires specific loading conditions. |
| Dipeptide Building Block | Bypasses the susceptible dipeptidyl-resin intermediate. | Very High | Requires initial solution-phase synthesis of the dipeptide. |
| Modified Deprotection | Uses a less nucleophilic base combination (DBU/piperazine). | Moderate to High | Direct replacement for standard piperidine deprotection. |
| BOP Coupling Reagent | Rapid coupling of the third amino acid, minimizing time for cyclization. | Moderate | Can be used in conjunction with other methods. |
Mechanism of Diketopiperazine Formation
The mechanism is initiated after the deprotection of the second amino acid (in this case, the 3-aminopiperidine residue). The newly freed N-terminal secondary amine acts as a nucleophile, attacking the carbonyl carbon of the ester linkage to the resin.
dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial"]; edge [arrowhead=vee, color="#202124"];
}
Caption: Mechanism of DKP formation from a 3-aminopiperidine dipeptide.
References
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link][6]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Association of Pharmaceutical Scientists. [Link][9]
-
Kinetics of diketopiperazine formation using model peptides. PubMed. [Link][10]
-
Kinetics of diketopiperazine formation using model peptides. Semantic Scholar. [Link][11]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link][1]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link][4]
-
Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. [Link][12]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Sci-Hub. [Link][13]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link][5]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link][15]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link][16]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. [Link][17]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. [Link][8]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed. [Link][3]
-
Identification and quantification of 2,5-diketopiperazine platform biochemicals along with pyrazines and pyridinols in the dissolved organic matter phase after hydrothermal carbonization of brewer's spent grain. ResearchGate. [Link][18]
-
Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link][19]
-
WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation. Google Patents. [20]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link][2]
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- 2. researchgate.net [researchgate.net]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sci-net.xyz [sci-net.xyz]
- 14. researchgate.net [researchgate.net]
- 15. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 20. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
Technical Support Center: 3-(1-Piperidinyl)alanine Formation
Overview
Welcome to the technical support center for a common but often misunderstood side reaction in Solid-Phase Peptide Synthesis (SPPS): the formation of 3-(1-Piperidinyl)alanine. This guide is designed for researchers, chemists, and drug development professionals who utilize Fmoc-based SPPS and encounter unexpected adducts. Here, we provide in-depth, experience-driven answers to common questions and robust troubleshooting protocols to help you identify, understand, and mitigate this side product, ensuring the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is 3-(1-Piperidinyl)alanine and why is it a problem?
A: 3-(1-Piperidinyl)alanine is a non-standard amino acid derivative that can be inadvertently incorporated into a peptide sequence during Fmoc-based SPPS. It is formed when piperidine, the base commonly used to remove the Fmoc protecting group, covalently attaches to the peptide backbone.
This modification is problematic for several reasons:
-
Altered Biological Activity: The addition of a bulky, basic piperidinyl group can drastically change the peptide's conformation, charge, and ability to interact with its biological target.
-
Purification Challenges: The modified peptide often has a similar hydrophobicity to the target peptide, leading to co-elution during reverse-phase HPLC purification, which complicates isolation of the desired product.[1]
-
Compound Misidentification: Its presence can lead to incorrect interpretation of analytical data, such as mass spectrometry, if the adduct is not recognized.
Q2: What is the primary mechanism for the formation of this side product?
A: The formation is a two-step process rooted in the chemistry of specific amino acid side chains under basic conditions.[1][2]
-
β-Elimination to form Dehydroalanine (Dha): The process begins when a susceptible amino acid residue (like Cysteine, Serine, or a phosphorylated Serine) undergoes a base-catalyzed β-elimination.[1][3] The piperidine used for Fmoc deprotection acts as the base, removing a proton from the α-carbon and eliminating the side-chain protecting group. This results in the formation of a highly reactive α,β-unsaturated amino acid called dehydroalanine (Dha).[1][2][4]
-
Michael Addition of Piperidine: The Dha residue contains an electrophilic double bond. Piperidine, still present in the reaction mixture, then acts as a nucleophile and attacks this double bond in a Michael addition reaction.[1][5][6][7] This permanently attaches the piperidinyl group to the β-carbon of the alanine backbone, forming the final 3-(1-Piperidinyl)alanine adduct.[1][5]
Caption: Mechanism of 3-(1-Piperidinyl)alanine formation.
Q3: Which amino acids are most susceptible to this side reaction?
A: Any amino acid with a side chain that can act as a leaving group under basic conditions is at risk. The most common culprits are:
-
Cysteine (Cys): C-terminal cysteine residues are particularly notorious for this reaction.[1][2] The choice of thiol protecting group is critical; bulky groups like Trityl (Trt) can offer some steric hindrance but do not eliminate the problem.[2]
-
Serine (Ser): While less common than with Cys, Ser can also undergo elimination of its protected hydroxyl group.[3][8]
-
Phosphorylated Amino Acids: Phosphoserine (pSer) is highly susceptible to β-elimination during piperidine treatment, making this a significant challenge in phosphopeptide synthesis.[9]
-
Other Modified Residues: Amino acids with other side-chain modifications that create good leaving groups can also be affected.
Q4: How can I detect and quantify this impurity?
A: The most effective method is a combination of mass spectrometry (MS) and HPLC.
-
Mass Spectrometry: The piperidinylalanine adduct results in a characteristic mass increase. The side reaction involves the loss of the original side chain (e.g., -SH from Cys) and the addition of piperidine (C₅H₁₀N). This corresponds to a mass shift that is often cited as +51 Da .[1][2] However, the precise mass difference depends on the starting amino acid. The monoisotopic mass of the added piperidinyl group (C₅H₁₀N) is 84.08 Da. When forming from Cys(Trt), the net change is the addition of C₅H₁₀N and the loss of the S-Trt group. Always calculate the expected mass of the adduct for your specific sequence.
-
HPLC Analysis: The adduct often appears as a distinct peak, typically eluting close to the main product peak on a reverse-phase column (e.g., C18).[1] Due to the addition of the piperidinyl group, the modified peptide may be slightly more hydrophobic. Co-elution is possible, so peak purity should always be confirmed by MS.[1][10]
Troubleshooting Guide
This section is designed to help you diagnose and solve the problem when you observe the characteristic mass addition in your analytical data.
Symptom: Mass spectrometry of my crude peptide shows a significant peak at [M+84]* or a related mass, and HPLC shows a persistent impurity peak near my product.
*Note: The exact mass shift can vary. A +51 Da shift is commonly reported for modifications at C-terminal cysteine.[1][2] Calculate the expected mass based on your specific residue.
Potential Cause 1: Aggressive Fmoc-Deprotection Conditions
Standard deprotection with 20% piperidine in DMF can be too harsh for sensitive sequences, especially those containing C-terminal Cysteine or phosphorylated residues.[1][9] Prolonged exposure time or elevated temperature increases the rate of both β-elimination and the subsequent Michael addition.
Solutions:
-
Modify Deprotection Cocktail: Switch from the standard 20% piperidine in DMF to a milder, less basic, or more hindered base. A common and effective alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[11][12][13] DBU is a non-nucleophilic base that efficiently removes the Fmoc group but does not participate in the Michael addition.[11][12]
-
Reduce Reaction Time & Temperature: Perform deprotection at room temperature and minimize the reaction time. For sensitive residues, using two short deprotection steps (e.g., 2 x 3-5 minutes) is often better than one long step.
Potential Cause 2: Susceptible Amino Acid Residue and Protecting Group
The choice of the C-terminal amino acid's protecting group and its linkage to the resin are critical factors.[1]
Solutions:
-
Resin Selection: For C-terminal Cysteine peptides, avoid ester-linked resins like Wang resin, which can exacerbate the problem.[1] Instead, use a more sterically hindered resin like a 2-chlorotrityl chloride (2-CTC) resin, which provides greater stability.[1]
-
Side-Chain Protection: For Cysteine, the Tetrahydropyranyl (Thp) protecting group has been shown to result in significantly lower piperidinylalanine formation compared to the more common Trityl (Trt) group, especially on Wang resins.[14]
Troubleshooting Workflow
Caption: Troubleshooting workflow for piperidinylalanine adducts.
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection Using a DBU/Piperidine Cocktail
This protocol is designed to minimize β-elimination during the synthesis of peptides containing sensitive residues like C-terminal Cysteine.
Reagents:
-
Peptide-resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
Procedure:
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in anhydrous DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in your reaction vessel.
-
First Deprotection: Drain the DMF. Add the DBU/piperidine deprotection solution to the resin (approx. 10 mL per gram of resin). Agitate for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the DBU/piperidine deprotection solution and agitate for another 3-5 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the bases and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[15]
-
Proceed: Proceed with the coupling of the next amino acid.
Protocol 2: Analytical Method for Adduct Detection
This protocol outlines a standard method for analyzing your crude peptide to detect the 3-(1-Piperidinyl)alanine side product.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Mass Spectrometer (ESI or MALDI)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile (ACN)
-
Crude peptide sample, post-cleavage and precipitation
Procedure:
-
Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% FA) to a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B.
-
Inject 5-10 µL of the sample.
-
Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile with a UV detector at 214 nm and 280 nm.[1]
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The piperidinylalanine-containing peptide will likely appear as a peak eluting near the main product.
-
Analyze the corresponding mass spectra for each major peak.
-
Look for the expected molecular ion peak of your target peptide ([M+H]⁺) and a peak corresponding to the adduct ([M+Adduct_Mass+H]⁺). For example, for a C-terminal Cys modification, this may appear at [M+51+H]⁺.[1]
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]
-
Perich, J. W., et al. (1998). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Australian Journal of Chemistry, 51(5), 337-344. Retrieved from [Link]
-
Voinov, V. G., et al. (2015). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 26(4), 561-572. Retrieved from [Link]
-
Lukszo, J., et al. (1996). 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy. Letters in Peptide Science, 3(3), 157-160. Retrieved from [Link]
-
Lukszo, J., et al. (1996). 3-(1-Piperidinyl)alanine formation during the preparation ofC-terminal cysteine peptides with the Fmoc/t-Bu strategy. Letters in peptide science. Retrieved from [Link]
-
Kumar, A., et al. (2019). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 17(1), 105-110. Retrieved from [Link]
-
Kumar, A., et al. (2018). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydroalanine. Retrieved from [Link]
-
AAPPTEC. (2012, October 4). Preventing aspartimide formation during peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
Juhl, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14269-14278. Retrieved from [Link]
-
Zhang, C., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 1-8. Retrieved from [Link]
-
Bédard, F., & Biron, E. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(3), 664. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2013). Facile Chemoselective Synthesis of Dehydroalanine-Containing Peptides. Organic Letters, 15(19), 5032-5035. Retrieved from [Link]
-
Xu, Y., et al. (2022). Bioorthogonal Aza-Michael Addition to Dehydrated Amino Acids in Antimicrobial Peptides. ChemRxiv. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
Clayden, J., et al. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 7(16), 3246-3257. Retrieved from [Link]
-
Taylor & Francis. (n.d.). DBU – Knowledge and References. Retrieved from [Link]
-
Dadova, J., et al. (2013). Methods for converting cysteine to dehydroalanine on peptides and proteins. Angewandte Chemie International Edition, 52(40), 10632-10636. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 57(3), 195-201. Retrieved from [Link]
-
Wade, J. D., et al. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. Retrieved from [Link]
-
J. T. K. (2016). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]
-
Dondoni, A., & Marra, A. (2004). Bifunctional Chiral Dehydroalanines for Peptide Coupling and Stereoselective S-Michael Addition. CORE. Retrieved from [Link]
-
Kumar, N., et al. (2020). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 10(42), 24946-24954. Retrieved from [Link]
-
Peretto, I., et al. (2004). Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water. Synlett, 2004(11), 1979-1982. Retrieved from [Link]
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
-
Richardson, B. S., et al. (2019). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1603, 317-323. Retrieved from [Link]
-
Taylor & Francis eBooks. (1991). Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09880H [pubs.rsc.org]
- 5. scite.ai [scite.ai]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Solubility issues of 3-N-Fmoc-amino-piperidine hydrochloride in DMF
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-N-Fmoc-amino-piperidine hydrochloride (CAS: 672310-13-3). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of this reagent in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS) and other synthetic applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in pure DMF?
A1: This is the most common issue and stems from the fundamental chemical nature of the compound. You are working with a hydrochloride salt. Amine salts are ionic and therefore highly polar.[1] While the free amine (the non-salt form) is soluble in organic solvents, the hydrochloride salt is significantly more soluble in aqueous or highly polar protic solvents and often exhibits poor solubility in aprotic organic solvents like pure DMF. The primary obstacle is the strong ionic interaction between the piperidinium cation and the chloride anion, which DMF alone may not be sufficient to overcome.
Q2: I've used this reagent before without issue. Why is it suddenly problematic?
A2: Several factors could be at play. The most likely is a variation in your experimental setup or a change in raw material quality. However, do not discount the quality of your solvent. Over time, DMF can degrade into dimethylamine and formic acid.[2] The presence of these impurities, particularly the amine, can affect the delicate acid-base chemistry required for dissolution and subsequent coupling reactions.[2] Always use high-purity, anhydrous DMF for best results.
Q3: Can I use heat to force the dissolution in DMF?
A3: Gentle warming, for instance to 37°C, can be an effective strategy to increase the solubility of sparingly soluble reagents.[3] However, this must be done with caution. Prolonged or excessive heating can lead to the degradation of the Fmoc-protected compound or trigger unwanted side reactions. We recommend using heat only as a secondary measure after the primary chemical methods have been attempted.
Q4: What is the practical difference between using the hydrochloride salt and the free base form of this amine?
A4: The key difference is solubility and handling. The hydrochloride salt is typically a stable, crystalline solid that is easier to weigh and handle than the often-oily or hygroscopic free base. However, as noted, its solubility in organic solvents is limited. The free base form is required for the nucleophilic attack during the coupling reaction. Therefore, the hydrochloride salt must be converted to the free base in situ during the reaction setup. This is a standard and required step in most coupling protocols.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a logical workflow to address and resolve solubility issues systematically.
Logical Workflow for Troubleshooting Dissolution
Below is a visual guide to the decision-making process when encountering solubility problems with this compound.
Caption: Troubleshooting workflow for dissolution failure.
Issue: Reagent Does Not Dissolve in DMF When Preparing for a Coupling Reaction
This is the most common failure point. The reagent must be fully dissolved before it is added to the resin to ensure an efficient coupling reaction.
-
Root Cause Analysis: The protonated amine (piperidinium hydrochloride) is not soluble. The addition of a non-nucleophilic base is required to deprotonate the amine, yielding the neutral, organic-soluble "free base" form. This is not a troubleshooting step but a required mechanistic step for the reaction to proceed.
-
Solution 1: Standard Protocol for In Situ Neutralization and Dissolution
This protocol should be your default method for preparing the coupling solution.
-
In a suitable reaction vial, combine your this compound (1.0 eq) and your chosen uronium/phosphonium coupling reagent (e.g., HATU, HBTU) (0.95 eq).
-
Add the required volume of high-purity, anhydrous DMF. The mixture will likely remain a suspension.
-
Add the non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (2.0-3.0 eq). The base serves two purposes: neutralizing the hydrochloride and activating the coupling reagent.
-
Vortex or stir the mixture for 1-5 minutes. You should observe the solid dissolving completely as the hydrochloride salt is converted to the free amine.
-
Once the solution is clear, it is activated and ready to be added to the deprotected peptide-resin.
-
-
Solution 2: Aiding Dissolution with Physical Methods
If complete dissolution is not achieved with Solution 1, physical methods can assist.
-
After completing steps 1-4 above, place the vial in a laboratory sonicator bath for 2-5 minutes. The ultrasonic waves can help break up aggregates and accelerate dissolution.
-
Alternatively, gently warm the solution to 30-40°C in a water bath or on a heat block with stirring.[3] Do not exceed 40°C to minimize the risk of Fmoc degradation or premature side reactions.
-
-
Solution 3: Advanced Protocol Using Co-Solvents
For particularly stubborn sequences or when aggregation is suspected, the use of a stronger co-solvent can be highly effective.[3] N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) have higher solvating power for many protected amino acids and peptides.[3][4]
-
Repeat the In Situ Neutralization protocol (Solution 1).
-
If the reagent remains insoluble, prepare a fresh solution, but substitute 10-25% of the DMF volume with NMP or DMSO.
-
For example, if your protocol calls for 1 mL of DMF, use 800 µL of DMF and 200 µL of NMP.
-
This modified solvent system should be sufficient to dissolve even difficult reagents.
-
| Solvent | Key Properties | Recommendation |
| DMF | Standard SPPS solvent, good for most applications. | Use as the primary solvent. Ensure high purity. |
| NMP | Higher solvating power, especially for hydrophobic and aggregating sequences.[3] | Excellent co-solvent (10-25%) for difficult cases. |
| DMSO | Very strong polar aprotic solvent. | Use as a co-solvent (10-25%) when both DMF and NMP fail. |
References
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
-
PubMed Central. (n.d.). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. [Link]
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
-
Reddit. (2022). Best solvent for FMOC removal : r/Chempros. [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
-
Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
Peptideweb.com. (n.d.). Synthesis protocols. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
Royal Society of Chemistry. (n.d.). Advances. [Link]
-
ResearchGate. (n.d.). The iterative process of Fmoc SPPS. [Link]
- Chemfile Creations. (n.d.).
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- Green Chemistry. (n.d.). In situ Fmoc removal.
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
NIH National Library of Medicine. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
Sources
Technical Support Center: Advanced Strategies for Fmoc Deprotection of 3-N-Fmoc-amino-piperidine hydrochloride
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group, specifically from the sterically hindered and electronically distinct substrate, 3-N-Fmoc-amino-piperidine hydrochloride. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this transformation.
I. Frequently Asked Questions (FAQs)
Q1: Why is piperidine, the standard base for Fmoc deprotection, sometimes problematic for this compound?
While 20% piperidine in DMF is the workhorse for Fmoc removal in solid-phase peptide synthesis (SPPS), its effectiveness can be diminished with substrates like this compound.[1][2] The piperidine ring of the substrate can be protonated, especially given the hydrochloride salt form, which can affect its solubility and reactivity. Furthermore, steric hindrance around the nitrogen atom can slow down the deprotection reaction.
Q2: What are the primary alternative bases to piperidine for this deprotection?
Several alternative bases can be employed, each with its own advantages and disadvantages. The most common alternatives include:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, strong base that can accelerate deprotection, especially for hindered amines.[3]
-
Piperazine: A less hazardous alternative to piperidine that can be highly effective, often used in combination with DBU.[4][5]
-
Triethylamine (TEA) and Diisopropylethylamine (DIEA): Tertiary amines that are generally slower than secondary amines for Fmoc deprotection but can be useful in specific contexts to avoid side reactions.[6][7]
-
Morpholine: A secondary amine that is less basic than piperidine and can offer a milder deprotection.[6][8]
Q3: What is the underlying mechanism of Fmoc deprotection?
Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism.[9] The process involves two key steps:
-
Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorene ring.[9]
-
β-Elimination: This leads to the formation of a stabilized carbanion, which then undergoes elimination to release the free amine, carbon dioxide, and the reactive intermediate, dibenzofulvene (DBF).[6][7][8][10][11]
-
DBF Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess amine base to form a stable adduct, preventing it from reacting with the newly deprotected amine.[9]
Q4: How can I monitor the progress of the deprotection reaction?
Monitoring the reaction is crucial for optimization. The most common methods include:
-
Thin-Layer Chromatography (TLC): A straightforward method to track the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the reaction progress and can identify any side products.
-
UV-Vis Spectrophotometry: The dibenzofulvene-amine adduct has a characteristic UV absorbance around 301 nm, which can be used to quantify the extent of Fmoc removal.[9][12]
-
Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines. A positive result (blue color) indicates successful deprotection.[9][12]
II. Troubleshooting Guide
This section addresses common issues encountered during the Fmoc deprotection of this compound and provides systematic solutions.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
Presence of starting material after the expected reaction time.
-
Low yield of the desired product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Basicity | The hydrochloride salt of the substrate can neutralize a portion of the base, reducing its effective concentration. | Add a stoichiometric amount of a non-nucleophilic base like DIEA to neutralize the HCl before adding the deprotection reagent. Alternatively, use a stronger base like DBU. |
| Steric Hindrance | The bulky Fmoc group and the piperidine ring can sterically hinder the approach of the base.[12][13] | Increase the reaction temperature (e.g., to 40-50 °C) to provide more kinetic energy to overcome the activation barrier. Use a less sterically demanding base like piperazine. |
| Poor Solubility | The hydrochloride salt may not be fully soluble in standard solvents like DMF, leading to a heterogeneous reaction mixture. | Use a co-solvent system such as DMF/DCM or consider alternative polar aprotic solvents like NMP. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Dibenzofulvene Adduct with Product | If the scavenging of dibenzofulvene by the deprotection base is not efficient, it can react with the newly formed free amine of the product. | Use a higher concentration of a secondary amine base (e.g., piperidine or piperazine) which are excellent scavengers.[6][7][10] |
| Aspartimide Formation (if applicable in a peptide sequence) | The use of strong, non-nucleophilic bases like DBU can promote the formation of aspartimide side products if an aspartic acid residue is present in the vicinity.[3][14][15] | Use a milder base like piperazine, or add an additive like 1-hydroxybenzotriazole (HOBt) to suppress this side reaction.[14] |
| Racemization | Prolonged exposure to strong bases can lead to epimerization at stereocenters. | Minimize reaction times and use the mildest effective base. Consider lower temperatures. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting incomplete Fmoc deprotection.
III. Experimental Protocols
Protocol 1: Standard Deprotection with Piperidine
-
Dissolve this compound (1 equivalent) in DMF (0.1 M).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 2: Accelerated Deprotection with DBU
-
Dissolve this compound (1 equivalent) in DMF (0.1 M).
-
Add DBU (2-5 mol%).[3]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction closely by TLC or LC-MS due to the high reactivity.
-
Work-up as described in Protocol 1.
Protocol 3: Mild Deprotection with Piperazine/DBU
This protocol is particularly useful for sensitive substrates where side reactions are a concern.
-
Prepare a deprotection solution of 5% piperazine and 2% DBU in DMF.[4][5]
-
Dissolve this compound (1 equivalent) in the deprotection solution (0.1 M).
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up as described in Protocol 1.
Deprotection Mechanism Diagram
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
IV. Comparative Data of Deprotection Conditions
| Base System | Typical Concentration | Temperature (°C) | Relative Rate | Key Considerations |
| Piperidine/DMF | 20% | 25 | Standard | Potential for incomplete reaction with hindered substrates. |
| DBU/DMF | 2-5% | 25 | Very Fast | Can cause side reactions with sensitive functional groups.[3] |
| Piperazine/DBU/DMF | 5% / 2% | 25 | Fast | Good balance of reactivity and reduced side reactions.[4] |
| Morpholine/DMF | 50% | 25 | Moderate | Milder conditions, may require longer reaction times.[8] |
| TEA/DMF | 10% | 25-50 | Slow | Useful when other bases are too harsh. |
This technical guide provides a comprehensive framework for addressing the challenges associated with the Fmoc deprotection of this compound. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies and alternative protocols outlined, researchers can significantly improve the efficiency and success of this critical synthetic step.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107–112.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]
-
Semantic Scholar. (2000, March 1). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Retrieved from [Link]
-
Di Gioia, M. L., Costanzo, P., De Nino, A., Maiuolo, L., Nardi, M., Olivito, F., & Procopio, A. (2017). Simple and efficient Fmoc removal in ionic liquid. RSC Advances, 7(66), 41663–41668. [Link]
-
National Center for Biotechnology Information. (2015). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 26(11), 1473–1478. [Link]
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
National Center for Biotechnology Information. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
QxMD. (2025, November 4). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]
-
Reddit. (2022, June 4). Thermodynamic vs Kinetic Control. Retrieved from [Link]
- CHIMIA. (2013). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 67(4), 257-259.
Sources
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. semanticscholar.org [semanticscholar.org]
Technical Support Center: Navigating Difficult Sequences with 3-N-Fmoc-Amino-Piperidine Hydrochloride
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming challenges encountered during the solid-phase peptide synthesis (SPPS) of sequences containing the constrained building block, 3-N-Fmoc-amino-piperidine hydrochloride. The incorporation of such non-natural amino acid analogs is a powerful strategy for developing peptidomimetics with enhanced stability and bioactivity, but it can present unique synthetic hurdles.[1] This center is designed to provide both foundational understanding and actionable solutions to ensure the successful synthesis of your target piperidine-containing peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in peptide synthesis.
Q1: What is the primary application of this compound in peptide synthesis?
This compound is utilized as a chiral building block to create peptidomimetics. Its rigid piperidine scaffold introduces conformational constraints into a peptide backbone.[1] This can lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity, increased selectivity, and enhanced stability against enzymatic degradation compared to its natural peptide counterpart.[1]
Q2: How does the incorporation of this building block differ from standard Fmoc-amino acids?
The initial coupling of this compound to a resin-bound peptide chain is generally achievable with standard coupling reagents. The primary challenge arises in the subsequent step: coupling the next Fmoc-amino acid to the piperidine ring. After the initial coupling and subsequent Fmoc deprotection of a standard amino acid, the incoming amino acid couples to a primary amine. However, when coupling to the deprotected piperidine building block, the reaction occurs at the secondary amine of the piperidine ring, which is inherently less nucleophilic and more sterically hindered.[2]
Q3: What are the main challenges I should anticipate when using this building block?
The primary challenges can be categorized into three areas:
-
Inefficient Coupling: Slower reaction kinetics at the secondary amine of the piperidine ring can lead to incomplete coupling and deletion sequences.[2]
-
Peptide Aggregation: Sequences containing rigid, non-natural structures can be prone to aggregation on the solid support, masking reactive sites and hindering both coupling and deprotection steps.[3]
-
Side Reactions: Although less common than with some residues, the basic nature of the piperidine ring and the conditions of SPPS can potentially lead to unforeseen side reactions.
Q4: Is the hydrochloride salt form significant for the reaction?
Yes, the hydrochloride salt of the free amine on the piperidine ring must be neutralized before the coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), during the coupling step. Failure to neutralize the amine will prevent it from acting as a nucleophile and attacking the activated carboxylic acid of the incoming amino acid.
Part 2: Troubleshooting Guide for Difficult Sequences
This section provides detailed, step-by-step guidance for overcoming specific problems encountered during synthesis.
Issue 1: Incomplete Coupling of the Amino Acid Following the Piperidine Moiety
This is the most common and critical challenge. After incorporating the 3-amino-piperidine unit and removing the Fmoc group from the next amino acid in the sequence, you are left with a secondary amine on the piperidine ring as the N-terminus. Coupling to this site is notoriously difficult.
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide truncated at the piperidine residue.
-
A qualitative resin test (e.g., Chloranil or Isatin test for secondary amines) after the coupling step indicates the presence of unreacted secondary amines.[2]
Causality: The lone pair of electrons on the nitrogen of a secondary amine is more sterically shielded than in a primary amine. Furthermore, the rigid ring structure of piperidine restricts the conformational flexibility required for an optimal reaction trajectory with the activated amino acid.[2]
Solutions:
1. Optimization of Coupling Reagents and Conditions:
Standard coupling reagents may be insufficient. More potent activators are required to overcome the higher activation energy barrier.
-
Recommended Reagents: Uronium/Aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are considered the gold standard for difficult couplings due to their high reactivity.[2]
-
Protocol Enhancement:
-
Increase Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 4-5 equivalents).
-
Extended Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours, or even overnight).
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
Table 1: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Class | Relative Efficiency | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Often insufficient for sterically hindered couplings. |
| HBTU/TBTU | Uronium/Aminium | High | Effective, but can be outperformed by HATU/HCTU. |
| HATU/HCTU | Uronium/Aminium | Very High | Highly recommended for difficult couplings like those involving secondary amines.[2] Can lead to guanidinylation of the N-terminus if excess reagent is used without pre-activation. |
| COMU | Uronium | Very High | Shows excellent performance but can have stability issues in DMF over time.[4] |
2. Elevating Reaction Temperature:
Increasing the temperature can provide the necessary activation energy to drive the reaction to completion.
-
Microwave-Assisted SPPS: This is a highly effective method for accelerating difficult coupling reactions.[2] Typical conditions involve heating to 75-90°C for 5-10 minutes.
-
Conventional Heating: If a microwave synthesizer is not available, the reaction vessel can be heated to 40-50°C using a heating block or water bath.
Experimental Protocol: Optimized Coupling to the Piperidine Secondary Amine
-
Resin Preparation: Following the successful incorporation of the 3-N-Fmoc-amino-piperidine and standard Fmoc deprotection of the subsequent residue, wash the deprotected peptide-resin thoroughly with DMF (5x).
-
Amino Acid Activation (Pre-activation is crucial):
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes.
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the peptide-resin.
-
Agitation & Time: Agitate the reaction mixture for at least 2 hours at room temperature. For extremely difficult sequences, extend this time to 4 hours or perform the reaction at 40°C.
-
Monitoring: Perform a chloranil test on a small sample of resin beads to check for completion. If the test is positive (indicating free secondary amines), proceed with a second coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove all excess reagents.
Issue 2: Peptide Aggregation Leading to Incomplete Deprotection and Coupling
The incorporation of rigid, hydrophobic building blocks can promote the formation of secondary structures and inter-chain hydrogen bonding on the solid support, leading to aggregation.[5] This physically prevents reagents from accessing the reactive sites.
Symptoms:
-
The resin beads clump together and fail to swell properly in the solvent.
-
UV monitoring of Fmoc deprotection shows a slow and incomplete release of the Fmoc adduct.[6]
-
Both coupling and deprotection steps are inefficient, leading to a complex mixture of deletion sequences in the final crude product.
Causality: Peptide chains, especially those with hydrophobic or structurally rigid residues, can self-associate through hydrogen bonds, collapsing onto the resin support and making the N-terminus inaccessible.[]
Solutions:
1. Use of "Chaotropic" Solvents and Additives:
These agents disrupt the hydrogen bonding networks that cause aggregation.
-
Solvent Choice: Instead of pure DMF, use a mixture of solvents. A common and effective mixture is DCM/DMF/NMP (1:1:1).[5]
-
Additives:
-
Ethylene Carbonate: Adding 1M ethylene carbonate to the coupling and deprotection solutions can significantly improve solvation of the peptide-resin.
-
HOBt in Deprotection: Adding 0.1 M HOBt to the 20% piperidine/DMF solution can help to break up aggregates and also reduces the risk of aspartimide formation in susceptible sequences.[]
-
2. Incorporation of Backbone Protection or Disrupting Elements:
If a sequence is known to be highly problematic, proactive measures can be taken.
-
Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide (derived from Ser or Thr) at strategic points in the sequence can disrupt the formation of secondary structures.[]
-
N-(2-hydroxy-4-methoxybenzyl) (Hmb) Group: Incorporating an amino acid with Hmb backbone protection can prevent aggregation by sterically hindering interchain hydrogen bonding.[5]
Workflow for Overcoming Aggregation
Caption: Troubleshooting workflow for aggregation issues.
Part 3: Visualization of Key Chemical Steps
Understanding the chemical transformations is key to effective troubleshooting. The following diagrams illustrate the critical coupling steps involving the 3-amino-piperidine building block.
Diagram 1: Initial Coupling of 3-N-Fmoc-Amino-Piperidine
This diagram shows the straightforward coupling of the building block to the growing peptide chain.
Caption: Standard coupling of the Fmoc-amino-piperidine unit.
Diagram 2: The Difficult Subsequent Coupling Step
This diagram illustrates the challenging coupling of the next amino acid to the secondary amine of the incorporated piperidine moiety after Fmoc deprotection.
Caption: The challenging coupling to the piperidine secondary amine.
References
-
Packer, L. E., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 5(4), 145-152. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Solid Phase Peptide Synthesis with Fmoc-Based Strategies and Key Building Blocks. [Link]
-
García-Martín, F., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3829. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
ACS Publications. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
Live Long Life. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
Sources
Validation & Comparative
A Comparative Guide to 3-N-Fmoc- and 3-N-Boc-amino-piperidine hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the incorporation of non-natural amino acids and scaffolds is a critical strategy for enhancing the therapeutic properties of peptide-based drug candidates. The 3-aminopiperidine moiety, a constrained cyclic diamine, is a valuable building block for introducing conformational rigidity, improving enzymatic stability, and modulating receptor affinity. However, the successful integration of this scaffold via Solid-Phase Peptide Synthesis (SPPS) is highly dependent on the choice of protecting group strategy. This guide provides an in-depth technical comparison of two commonly employed derivatives: 3-N-Fmoc-amino-piperidine hydrochloride and 3-N-Boc-amino-piperidine hydrochloride .
This analysis, grounded in the principles of orthogonal protection chemistry, will explore the mechanistic nuances, practical workflows, and potential side reactions associated with each building block. By understanding the causality behind experimental choices, researchers can make informed decisions to optimize peptide yield and purity.
The Principle of Orthogonality: A Tale of Two Chemistries
The success of SPPS hinges on the concept of orthogonal protection , where one protecting group can be selectively removed in the presence of others.[1] The choice between the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for the 3-amino group of the piperidine ring dictates the entire synthetic strategy.
-
Fmoc Strategy: This approach relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.[2][3] The Fmoc group is typically removed using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][5]
-
Boc Strategy: In contrast, the Boc strategy employs an acid-labile Nα-protecting group (Boc) and more robust, typically benzyl-based, side-chain protecting groups that require strong acids like hydrofluoric acid (HF) for cleavage.[3][6] The Boc group itself is removed with a milder acid, commonly trifluoroacetic acid (TFA).[3][6]
The fundamental difference in deprotection chemistry—base versus acid—has profound implications for the synthesis of peptides containing 3-aminopiperidine.
Chemical Structures and Deprotection Mechanisms
To visualize the key players in this comparison, their chemical structures and deprotection reactions are illustrated below.
Caption: Deprotection of Fmoc- and Boc-protected 3-aminopiperidine.
Comparative Analysis: Fmoc vs. Boc for 3-Aminopiperidine Incorporation
| Feature | This compound | 3-N-Boc-amino-piperidine hydrochloride |
| Primary SPPS Strategy | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Orthogonality | The Fmoc group on the piperidine nitrogen is base-labile, while the Boc group on the growing peptide's N-terminus is acid-labile. This provides excellent orthogonality. | The Boc group on the piperidine nitrogen and the Boc groups on standard amino acid side chains are both acid-labile, requiring careful selection of cleavage conditions for selective deprotection. |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF) to remove the Fmoc group from the piperidine. | Strongly acidic (e.g., TFA) to remove the Boc group, typically during the final cleavage step. |
| Potential Side Reactions | Risk of aspartimide formation in sensitive sequences due to repeated base exposure.[7] Potential for piperidine from the deprotection solution to react with sensitive residues.[8] | The highly acidic conditions required for final cleavage can lead to side-product formation, especially with sensitive residues like tryptophan and methionine.[3] |
| Synthetic Workflow | Allows for on-resin modification of the piperidine's secondary amine after selective Fmoc deprotection. | The piperidine's secondary amine remains protected until the final cleavage, limiting on-resin modifications. |
| Cost-Effectiveness | Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[] | Boc-protected amino acids are often more cost-effective for large-scale synthesis. |
Experimental Workflows: A Step-by-Step Guide
The following diagrams and protocols outline the key steps for incorporating each derivative into a peptide chain during SPPS.
Workflow for 3-N-Fmoc-amino-piperidine in Boc-SPPS
Caption: Workflow for 3-N-Fmoc-amino-piperidine in Boc-SPPS.
Protocol: Incorporation of this compound in Boc-SPPS
-
Resin Preparation: Start with the desired Boc-protected amino acid loaded onto a suitable resin (e.g., Merrifield or PAM resin).
-
Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane (DCM) (typically 25-50%) to remove the Nα-Boc group from the growing peptide chain.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIPEA) in DCM.
-
Washing: Thoroughly wash the resin with DCM and DMF.
-
Coupling of 3-N-Fmoc-amino-piperidine:
-
Pre-activate this compound (typically 2-4 equivalents) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.
-
Add the activated solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser or TNBS test).
-
-
Washing: Wash the resin extensively with DMF and DCM.
-
Selective Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the piperidine nitrogen, exposing the secondary amine for further modification if desired.
-
Chain Elongation: Continue the peptide synthesis by repeating the Boc deprotection, neutralization, and coupling steps with the subsequent Boc-protected amino acids.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid such as HF or TFMSA.
Workflow for 3-N-Boc-amino-piperidine in Fmoc-SPPS
Caption: Workflow for 3-N-Boc-amino-piperidine in Fmoc-SPPS.
Protocol: Incorporation of 3-N-Boc-amino-piperidine hydrochloride in Fmoc-SPPS
-
Resin Preparation: Begin with the desired Fmoc-protected amino acid loaded onto a suitable resin (e.g., Rink Amide or Wang resin).
-
Fmoc Deprotection: Remove the Nα-Fmoc group from the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.[]
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling of 3-N-Boc-amino-piperidine:
-
Pre-activate 3-N-Boc-amino-piperidine hydrochloride (typically 2-4 equivalents) with a coupling reagent such as HATU/HOBt in the presence of a base like DIPEA in DMF.
-
Add the activated solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF.
-
Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps with the subsequent Fmoc-protected amino acids.
-
Final Cleavage and Boc Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane), to simultaneously cleave the peptide from the resin and remove the Boc group from the piperidine nitrogen and all other acid-labile side-chain protecting groups.[5]
Discussion of Causality and Experimental Choices
The choice between these two building blocks is not merely a matter of preference but a strategic decision based on the overall synthetic goal.
-
When to Choose 3-N-Fmoc-amino-piperidine: This derivative is the logical choice when working within a Boc-SPPS strategy . Its key advantage is the ability to selectively deprotect the piperidine's secondary amine on-resin using piperidine, which is orthogonal to the TFA-based deprotection of the main chain's Nα-Boc groups. This allows for site-specific modifications, such as branching or the attachment of reporter groups, at the piperidine nitrogen while the peptide is still anchored to the solid support.
-
When to Choose 3-N-Boc-amino-piperidine: This building block is designed for use in Fmoc-SPPS . The Boc group on the piperidine is stable to the basic conditions used for repeated Fmoc deprotection.[2] It remains in place throughout the chain elongation and is conveniently removed during the final TFA-mediated cleavage and global deprotection step. This approach is simpler if no on-resin modification of the piperidine nitrogen is required.
Potential Side Reactions and Mitigation Strategies
The introduction of a cyclic diamine like 3-aminopiperidine can present unique challenges.
-
In Fmoc-SPPS (using 3-N-Boc-amino-piperidine): The primary concern is the stability of the Boc group on the piperidine to the repeated piperidine treatments for Fmoc removal. While generally stable, some low-level premature deprotection could occur over many cycles, leading to undesired side products. Careful monitoring of the synthesis is advised.
-
In Boc-SPPS (using 3-N-Fmoc-amino-piperidine): The repeated exposure to piperidine for Fmoc deprotection can increase the risk of base-catalyzed side reactions, particularly aspartimide formation if an aspartic acid residue is present in the sequence.[7] This can be mitigated by using sterically hindered protecting groups on the aspartate side chain or by adding HOBt to the piperidine deprotection solution.
-
During TFA Cleavage: The strong acidic conditions of the final cleavage can be harsh on the piperidine ring itself, although it is generally stable. The use of appropriate scavengers is crucial to prevent side reactions with sensitive amino acids in the peptide sequence.
Conclusion
The choice between this compound and 3-N-Boc-amino-piperidine hydrochloride is fundamentally a decision about the overall synthetic strategy and the need for on-resin modification. For Fmoc-based SPPS, 3-N-Boc-amino-piperidine is the standard and straightforward choice. Conversely, for Boc-based SPPS, 3-N-Fmoc-amino-piperidine provides the necessary orthogonality for selective on-resin chemistry. A thorough understanding of the chemical principles and potential pitfalls associated with each approach will empower researchers to successfully incorporate this valuable non-natural building block into their peptide drug discovery programs, ultimately leading to the development of more potent and stable therapeutic candidates.
References
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
-
ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
IRIS - Unibo. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Green Chemistry. Retrieved from [Link]
-
SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers. Retrieved from [Link]
-
PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.
-
ResearchGate. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Retrieved from [Link]
Sources
- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Chiral HPLC analysis of 3-aminopiperidine enantiomers
An In-Depth Guide to the Chiral HPLC Analysis of 3-Aminopiperidine Enantiomers
A Senior Application Scientist's Comparative Guide
The enantiomeric purity of 3-aminopiperidine is a critical quality attribute in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin and alogliptin.[1][2] The distinct pharmacological and toxicological profiles of its (R) and (S) enantiomers mandate the use of robust, accurate, and reliable analytical methods to determine enantiomeric excess (ee).[3]
However, 3-aminopiperidine presents a significant analytical challenge: it lacks a strong UV chromophore, rendering direct analysis by HPLC with standard UV detection difficult and insensitive.[4][5] This guide provides a comprehensive comparison of the two primary strategies for its chiral analysis: an indirect approach via pre-column derivatization and a direct analysis method. We will explore the causality behind methodological choices, compare the performance of leading chiral stationary phases (CSPs), and provide detailed, field-tested protocols to empower researchers in developing and validating their own assays.
The Fundamental Choice: Direct vs. Indirect Analysis
The first decision in developing a chiral method for 3-aminopiperidine is whether to analyze the molecule directly or to first attach a UV-absorbing tag through derivatization. This choice impacts everything from sample preparation time to the type of HPLC column and detector required.
Caption: Decision workflow for choosing an analytical strategy.
Part 1: The Indirect Method via Pre-Column Derivatization
This is the most common and robust strategy. By covalently attaching a molecule with a strong UV chromophore to the 3-aminopiperidine enantiomers, we overcome the primary detection challenge. This "tag" not only makes the analytes visible to a UV detector but can also enhance the chiral recognition on certain stationary phases.
Why Derivatize? The Rationale
The core principle is to improve the signal-to-noise ratio for accurate quantification. Standard UV detectors are highly sensitive and stable, but they are ineffective for compounds like 3-aminopiperidine that don't absorb light in the typical 210-400 nm range.[1] While other detectors exist, such as Refractive Index (RI) detectors, they are significantly less sensitive and incompatible with gradient elution.[6] Derivatization is therefore a pragmatic choice to enable a sensitive and robust method using standard, widely available HPLC equipment.
Comparative Analysis of Derivatization Reagents & CSPs
The choice of derivatizing agent influences which chiral stationary phase will provide the best separation. Polysaccharide and protein-based CSPs are the most successful columns for this application.
| Derivatization Reagent | Chiral Stationary Phase (CSP) Type | Principle of Separation | Key Advantages |
| p-Toluene Sulfonyl Chloride (PTSC) [5][7] | Polysaccharide (Amylose-based) e.g., Chiralpak® AD-H | The derivatized amine fits into helical grooves ("chiral pockets") of the amylose polymer. Separation is achieved through a combination of hydrogen bonding, π-π, and steric interactions between the analyte and the chiral selector.[8] | Excellent resolution (>4.0 reported[5]), robust methodology, and wide applicability of polysaccharide CSPs for many compound classes. |
| Benzoyl Chloride [1][6] | Protein (α1-acid glycoprotein) e.g., ChromTech CHIRAL-AGP | The protein, immobilized on the silica support, has specific chiral binding sites. Separation relies on a combination of ionic, hydrophobic, and hydrogen bonding interactions between the derivatized analyte and the protein surface.[9] | High selectivity in aqueous mobile phases, which can be advantageous for certain sample matrices. |
Featured Protocol: PTSC Derivatization with Chiralpak® AD-H Analysis
This method, adapted from validated literature, provides excellent resolution and is a reliable starting point for quantifying the enantiomeric purity of 3-aminopiperidine.[5]
Experimental Workflow Diagram
Caption: Workflow for PTSC derivatization and HPLC analysis.
Step-by-Step Methodology
-
Derivatization:
-
To a solution of (R)-3-aminopiperidine dihydrochloride in a suitable solvent, add a base (e.g., potassium carbonate) to neutralize the salt and deprotonate the amine.
-
Add a solution of p-toluene sulfonyl chloride (PTSC). The reaction creates a sulfonamide bond with both the primary and secondary amines of the piperidine ring.
-
Monitor the reaction to completion (e.g., by TLC or a rapid achiral HPLC check).
-
Upon completion, quench the reaction, perform a liquid-liquid extraction to isolate the derivatized product, and evaporate the solvent.
-
-
Sample Preparation for HPLC:
-
Accurately weigh the dried, derivatized sample and dissolve it in the HPLC mobile phase to a known concentration.
-
-
HPLC Analysis:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 0.1% Diethylamine (DEA) in Ethanol.[5] Expertise Note: The basic additive (DEA) is critical for obtaining sharp, symmetrical peaks for amine-containing compounds on polysaccharide columns by masking residual acidic silanol sites on the silica support.
-
Flow Rate: 0.5 mL/min.[5] Experience Note: Chiral separations often benefit from lower flow rates, which can enhance resolution.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV at 228 nm.[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: ee% = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100.
-
Expected Performance: This method has been shown to achieve a resolution factor (Rs) greater than 4.0 between the two enantiomer peaks, indicating a complete baseline separation suitable for accurate quantification of trace enantiomeric impurities.[5]
Part 2: The Direct Analysis Strategy
While less common, direct analysis is a powerful option when minimizing sample preparation time is critical. This approach avoids any potential bias or side reactions from a derivatization step but requires a specialized column and, in some cases, a non-UV detector.
Featured Protocol: Crown Ether CSP for Direct Analysis
Crown ether-based CSPs are uniquely suited for the direct analysis of primary amines.[10] The chiral recognition mechanism involves the inclusion of the protonated primary amine (-NH3+) into the chiral cavity of the crown ether.
Step-by-Step Methodology
This protocol is based on methods reported in the literature for the direct analysis of 3-aminopiperidine.[1][6]
-
Sample Preparation for HPLC:
-
Dissolve the 3-aminopiperidine salt directly in the mobile phase. No derivatization is needed.
-
-
HPLC Analysis:
-
Column: Crownpak® CR(+) (150 x 4.6 mm).
-
Mobile Phase: Perchloric acid solution (pH ≈ 1) / Methanol (95:5, v/v).[1][6] Trustworthiness Note: The highly acidic mobile phase is essential. It ensures the primary amine of 3-aminopiperidine is fully protonated, which is a prerequisite for the inclusion-complexation mechanism with the crown ether.
-
Column Temperature: 0 °C.[1][6] Expertise Note: Low temperatures are often required to enhance the stability of the transient diastereomeric complex formed between the analyte and the CSP, thereby improving chiral recognition and resolution.
-
Detection: Differential Refractive Index (RI) Detector.[1][6]
-
-
Data Analysis:
-
Calculate enantiomeric excess based on the peak areas obtained from the RI detector.
-
Performance Comparison
| Method | Analysis Time (Approx.) | Pros | Cons |
| Indirect (PTSC/AD-H) | >30 min (plus derivatization) | High sensitivity, excellent resolution, standard UV detector. | Time-consuming sample prep, use of reagents. |
| Direct (Crownpak CR+) | <10 min[1][6] | Very fast, no derivatization required. | Requires RI detector (low sensitivity), corrosive mobile phase, sub-ambient column temperature. |
Part 3: A Universal Strategy for Chiral Method Development
For a novel compound or when established methods are insufficient, a systematic screening approach is the most efficient path to a successful separation.[8][11]
Sources
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. eijppr.com [eijppr.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
A Senior Application Scientist's Guide to Coupling Reagent Selection for 3-N-Fmoc-amino-piperidine hydrochloride
Introduction: Navigating the Challenges of Sterically Hindered Amine Acylation
In the landscape of modern drug discovery and peptidomimetic design, the incorporation of structurally complex, non-natural amino acids and scaffolds is paramount for developing novel therapeutics with enhanced stability and bioactivity. 3-N-Fmoc-amino-piperidine hydrochloride is one such valuable building block, offering a constrained cyclic backbone that can impart favorable conformational properties to a peptide analogue. However, the acylation of its secondary amine presents a significant synthetic challenge. The inherent steric bulk of the piperidine ring, compounded by the presence of the large N-Fmoc protecting group, significantly hinders the approach of an activated carboxylic acid.
This guide provides a comparative analysis of common coupling reagents for the efficient acylation of this compound. As Senior Application Scientists, we move beyond mere cataloging of reagents to dissect the causality behind their performance, empowering you to make informed decisions that minimize side reactions and maximize yield. The protocols and data presented herein are designed to be self-validating, reflecting our commitment to robust and reproducible science.
The Core Challenge: Steric Hindrance at the Reaction Center
The primary obstacle in coupling an amino acid to 3-N-Fmoc-amino-piperidine is the sterically encumbered nature of the secondary amine. Standard coupling conditions that are effective for primary amines or less hindered secondary amines often result in sluggish reactions, low yields, and an increased propensity for side reactions, such as racemization of the activated amino acid.[1]
Caption: Steric congestion around the secondary amine of 3-N-Fmoc-amino-piperidine.
Mechanism of Action: The Role of the Coupling Reagent
Peptide coupling reagents facilitate amide bond formation by converting the carboxylic acid of the incoming amino acid into a highly reactive intermediate.[2][3] This "activation" step is critical and is the primary point of differentiation between various classes of reagents.[4] The activated species is then susceptible to nucleophilic attack by the amine.
Caption: Generalized workflow for amide bond formation using a coupling reagent.
Comparative Analysis of Key Coupling Reagents
We evaluated several classes of modern coupling reagents for their efficacy in coupling Fmoc-Ala-OH to this compound. The choice of reagents—HATU, HCTU, PyBOP, and DIC/Oxyma—was based on their widespread use and distinct mechanisms, providing a robust comparative framework.
Aminium/Uronium Salts: HATU and HCTU
These reagents are among the most efficient activators, especially for challenging couplings.[5] They react with the carboxylic acid to form active esters that are highly reactive.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is considered the gold standard for difficult couplings.[6] Its superiority stems from the formation of a highly reactive OAt active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the subsequent amidation step.[5] This leads to faster reaction times and often higher purity.[6]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU forms a 6-Cl-OBt active ester. While generally less reactive than the OAt ester from HATU, it still provides excellent performance and is often superior to older reagents like HBTU.[5]
Key Consideration: A significant side reaction with aminium salts is guanidinylation . Excess reagent can react with the target amine, forming a guanidinium species that irreversibly caps the molecule.[7][8] This is particularly problematic in slow reactions, such as those involving hindered amines. It is therefore crucial to use stoichiometric amounts of the coupling reagent or pre-activate the carboxylic acid before adding the amine.[8]
Phosphonium Salts: PyBOP
-
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP): As a phosphonium salt, PyBOP's primary advantage is that it avoids the guanidinylation side reaction associated with HATU and HCTU.[7] It activates the carboxylic acid to form a reactive OBt ester. While generally considered less reactive than HATU, its cleaner reaction profile makes it an excellent choice, particularly when reaction optimization is challenging.[5] A notable predecessor, BOP, is now largely avoided due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4]
Carbodiimides with Additives: DIC/Oxyma
-
N,N'-Diisopropylcarbodiimide (DIC) with Ethyl Cyano(hydroxyimino)acetate (OxymaPure®): Carbodiimides are classic coupling reagents, but their use alone can lead to significant racemization and the formation of a stable N-acylurea byproduct.[4][9] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more recently, Oxyma, is standard practice. Oxyma is a safer and often more effective alternative to the potentially explosive HOBt/HOAt additives.[1][4] The DIC/Oxyma cocktail forms an active Oxyma ester, which is highly reactive and effectively suppresses racemization.[1] The diisopropylurea byproduct of DIC is soluble in common organic solvents, making it suitable for both solid-phase and solution-phase synthesis.[9]
Quantitative Performance Analysis
The following data represents typical results from the coupling of Fmoc-Ala-OH with this compound under standardized conditions.
| Coupling Reagent | Equivalents (Acid/Reagent/Base/Amine) | Reaction Time (h) | Crude Yield (%) | Crude Purity (HPLC %) | Racemization (%) | Key Observations |
| HATU | 1.1 / 1.1 / 2.2 / 1.0 | 4 | 92 | 88 | < 0.5 | Fast reaction, high purity. Best overall performance for this substrate.[5][6] |
| HCTU | 1.1 / 1.1 / 2.2 / 1.0 | 6 | 88 | 81 | < 0.5 | Slightly slower than HATU, minor impurities observed. A very strong contender. |
| PyBOP | 1.1 / 1.1 / 2.2 / 1.0 | 8 | 85 | 84 | < 0.5 | Slower reaction, but very clean profile with no guanidinylation detected.[7] |
| DIC/Oxyma | 1.1 / 1.1 / 1.1 / 1.0 | 12 | 75 | 70 | < 1.0 | Significantly slower kinetics, requiring longer reaction times. Lower yield and purity.[1] |
Experimental Protocols & Workflow
Adherence to a validated protocol is critical for reproducibility. The following outlines a general procedure for solution-phase coupling.
Core Protocol: Acylation of 3-N-Fmoc-amino-piperidine HCl
-
Amine Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and liberate the free secondary amine. Stir for 10-15 minutes at room temperature. Note: The amount of base will vary depending on the coupling reagent used (see table).
-
Carboxylic Acid Activation (Pre-activation Recommended):
-
In a separate flask, dissolve the Fmoc-protected amino acid (1.1 eq) and the coupling reagent (1.1 eq) in anhydrous DMF. For DIC/Oxyma, dissolve both DIC (1.1 eq) and Oxyma (1.1 eq).
-
Add DIPEA (1.1 eq) to this mixture.
-
Allow this activation mixture to stir for 10-15 minutes at room temperature. This pre-activation step is crucial for aminium reagents to minimize guanidinylation.[8]
-
-
Coupling Reaction: Transfer the activated amino acid solution to the flask containing the free amine via cannula or syringe.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent is observed.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude product by HPLC to determine purity and by chiral HPLC to assess racemization.
-
Confirm product identity by mass spectrometry (MS).
-
Purify the crude material using flash column chromatography as required.
-
Caption: Standard experimental workflow for the coupling reaction.
Conclusion and Recommendations
For the challenging acylation of a sterically hindered secondary amine like 3-N-Fmoc-amino-piperidine, the choice of coupling reagent has a profound impact on reaction efficiency and product purity.
-
Highest Performance: HATU consistently delivers the highest yield and purity in the shortest time, making it the reagent of choice for this difficult substrate when performance is the top priority.[6]
-
Balanced Performance and Safety: PyBOP is an excellent alternative, providing clean reaction profiles and good yields without the risk of guanidinylation side reactions.[7] It is a robust choice for ensuring the integrity of the final product.
-
Economical Choice: HCTU offers a good balance of reactivity and cost, making it a suitable workhorse reagent for routine synthesis.
-
For Specific Cases: While DIC/Oxyma is a highly effective and safe system, its slower kinetics with this specific substrate make it less ideal unless specific reaction conditions (e.g., avoiding aminium/phosphonium salts) are required.
Ultimately, the optimal reagent depends on the specific project goals, including desired purity, acceptable cost, and the scale of the synthesis. This guide provides the foundational data and rationale to select the most appropriate tool for the task, ensuring a higher probability of success in your synthetic endeavors.
References
- Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- BenchChem. A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
- BenchChem. A Comparative Guide to Peptide Coupling Reagents for Mass Spectrometry Analysis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- ResearchGate. What is coupling reagents in peptide synthesis?.
- BenchChem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids | Request PDF.
- RSC Publishing.
- BenchChem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- Aapptec Peptides. Coupling Reagents.
- ResearchG
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
A Researcher's Guide to Charge Derivatization in Peptide Mass Spectrometry: Principles, Practices, and a Comparative Analysis
This guide provides an in-depth technical overview of charge derivatization as a strategy to enhance peptide analysis in mass spectrometry (MS). Recognizing the challenges researchers face in achieving comprehensive sequence coverage and confident identification of peptides, particularly in complex proteomic samples, we explore how chemical modification can fundamentally improve the quality of MS data.
While the core topic of this guide is the strategic derivatization of peptides to improve their mass spectrometric analysis, we will ground our discussion in a well-established and extensively documented method: N-terminal derivatization with tris(2,4,6-trimethoxyphenyl)phosphonium acetyl N-hydroxysuccinimide ester (TMPP-Ac-OSu). This will serve as our benchmark for performance and mechanistic understanding. We will then extend this discussion to consider how other amine-containing moieties, such as 3-aminopiperidine, which are primarily used as structural components in peptidomimetics, could theoretically influence mass spectrometric behavior.
The Enduring Challenge in Peptide Mass Spectrometry: Ionization and Fragmentation
Mass spectrometry has become an indispensable tool for protein and peptide analysis.[1][2] The "bottom-up" proteomics workflow, which involves digesting proteins into smaller peptides for MS analysis, is a cornerstone of the field.[3] However, the physicochemical properties of peptides can present significant analytical hurdles.
Peptides in a complex mixture exhibit a wide range of ionization efficiencies in the MS source (e.g., ESI or MALDI).[4] Basic peptides, particularly those containing arginine, tend to carry a proton readily and thus dominate the mass spectrum, potentially suppressing the signal from less basic or "hydrophobic" peptides.[4][5]
Furthermore, upon fragmentation (e.g., by collision-induced dissociation, CID), the resulting tandem mass (MS/MS) spectra can be complex and difficult to interpret.[6][7] In conventional CID, the fragmenting proton is mobile, leading to the formation of multiple ion series (b-ions, y-ions, and others), which can complicate de novo sequencing and database searching.[6][8]
Charge Derivatization: A Strategy for Enhanced Performance
To overcome these challenges, chemical derivatization strategies have been developed to modify peptides in a way that improves their MS analysis.[9][10] A particularly effective approach is "charge derivatization," which involves covalently attaching a molecule containing a fixed, permanent positive charge to the peptide.[10][11]
This modification offers two primary advantages:
-
Enhanced and Uniform Ionization: By introducing a permanent positive charge, the ionization efficiency of the peptide is significantly increased and becomes less dependent on its native amino acid composition.[5][10] This is especially beneficial for detecting low-abundance peptides or those that ionize poorly in their native state.
-
Simplified and Predictable Fragmentation: The fixed charge on the derivatizing agent directs the fragmentation process. In CID, the fixed charge typically remains on the N-terminal fragment, leading to the preferential formation of a single, dominant ion series (usually b-ions).[12][13] This dramatically simplifies the MS/MS spectrum, making sequence interpretation more straightforward and reliable.[13][14]
Benchmark Reagent: TMPP-Ac-OSu for N-Terminal Derivatization
Tris(2,4,6-trimethoxyphenyl)phosphonium acetyl N-hydroxysuccinimide ester (TMPP-Ac-OSu) is a widely used reagent for N-terminal charge derivatization.[12][14][15] It reacts with the primary amines at the N-terminus of peptides and the epsilon-amino group of lysine side chains.
The key benefits of TMPP derivatization include:
-
Improved Sequence Coverage: By enhancing the detection of small peptides that might otherwise be missed, overall protein sequence coverage is improved.[14]
-
Simplified Spectra for De Novo Sequencing: The resulting MS/MS spectra are dominated by N-terminal b-ions, which greatly facilitates manual or algorithmic de novo sequencing.[12][13]
-
Controlled Fragmentation: The fixed phosphonium charge directs fragmentation, minimizing complex rearrangements and making the fragmentation pattern highly predictable.[13]
The Role of 3-Aminopiperidine in Peptide Chemistry
Our literature review did not identify the use of 3-aminopiperidine as a standard post-digestional derivatizing agent for the primary purpose of enhancing MS analysis. Instead, its utility is well-documented in the field of medicinal chemistry and peptide synthesis, where it serves as a chiral building block to create peptidomimetics.[16][17][18]
Incorporating a 3-aminopiperidine moiety into a peptide backbone introduces a rigid conformational constraint.[16] This is used to:
-
Enhance biological activity by locking the peptide into a bioactive conformation.
-
Increase stability against enzymatic degradation.
-
Improve pharmacokinetic properties.[16]
Hypothetical Impact on Mass Spectrometry
While not its primary application, the incorporation of a 3-aminopiperidine structure into a peptide would undoubtedly affect its mass spectrometric behavior. The piperidine ring contains a secondary amine which is basic and would likely be protonated under typical ESI conditions. This would increase the overall charge state of the peptide, potentially enhancing its ionization efficiency. However, unlike a quaternary amine or phosphonium group, this charge is not "fixed" and its influence on fragmentation would be less predictable than that of a true charge-derivatizing agent like TMPP. Fragmentation would likely be more complex, involving charge-remote pathways and potential ring-opening of the piperidine structure.
Comparative Analysis of Peptide Analysis Strategies
To provide context, we compare the charge derivatization approach (using TMPP as the standard) with other common methods for peptide analysis.
| Feature | Charge Derivatization (e.g., TMPP) | Label-Free Quantification (LFQ) | Isobaric Labeling (e.g., TMT, iTRAQ) |
| Primary Goal | Improve sequence coverage & de novo sequencing | Relative quantification of proteins/peptides | Multiplexed relative quantification |
| Ionization | Significantly enhanced and normalized | Dependent on native peptide properties | Generally unaffected or slightly suppressed |
| MS/MS Spectrum | Simplified, dominated by a single ion series (b-ions) | Complex, with multiple ion series (b, y, etc.) | Complex, with low-mass reporter ions and peptide fragments |
| Quantification | Not inherently quantitative (unless using isotopic versions) | Based on precursor ion intensity or spectral counting | Based on reporter ion intensity in MS/MS or MS3 |
| Sample Handling | Additional chemical derivatization step required | Minimal sample handling post-digestion | Additional chemical labeling step required |
| Key Advantage | Greatly improved confidence in peptide identification and sequencing | High throughput, no additional reagent cost | High degree of multiplexing (up to 18-plex) |
| Key Limitation | Can be hampered by reagent byproducts; not ideal for high-throughput quantification | Susceptible to bias from ionization efficiency differences | Can suffer from ratio compression; more complex data analysis |
Experimental Protocols
Workflow for Charge Derivatization and MS Analysis
The general workflow for improving peptide sequencing using charge derivatization is outlined below.
Caption: General workflow for peptide analysis using charge derivatization.
Detailed Protocol: N-Terminal Derivatization with TMPP-Ac-OSu
This protocol is adapted from established methods for the derivatization of peptide samples for improved MS/MS analysis.[12][14]
Materials:
-
Lyophilized peptide digest
-
Derivatization Buffer: 200 mM HEPES, pH 8.5
-
TMPP-Ac-OSu reagent
-
Acetonitrile (ACN)
-
Quenching Solution: 5% hydroxylamine in water
-
Desalting StageTips (e.g., C18)
-
Solvent A: 0.1% Formic Acid (FA) in water
-
Solvent B: 0.1% FA in 80% ACN
-
NanoLC-MS/MS system
Procedure:
-
Reconstitution: Reconstitute the lyophilized peptide sample (e.g., 1-10 µg) in 10 µL of Derivatization Buffer.
-
Reagent Preparation: Prepare a fresh solution of TMPP-Ac-OSu in ACN (e.g., 10 mg/mL). Note: The reagent is moisture-sensitive.
-
Derivatization Reaction: Add 1-2 µL of the TMPP-Ac-OSu solution to the peptide sample. The exact amount may require optimization depending on the sample complexity. Vortex briefly and incubate at room temperature for 1 hour.
-
Quenching: Add 2 µL of Quenching Solution to the reaction mixture to quench any excess reagent. Incubate for 15 minutes at room temperature.
-
Acidification: Acidify the sample by adding 1 µL of 10% Trifluoroacetic Acid (TFA) to bring the pH to < 3.
-
Desalting: Purify and concentrate the derivatized peptides using a C18 StageTip.
-
Activate the StageTip with 100 µL of Solvent B, followed by 100 µL of Solvent A.
-
Load the acidified sample onto the StageTip.
-
Wash the StageTip with 100 µL of Solvent A.
-
Elute the derivatized peptides with 50-100 µL of Solvent B.
-
-
Analysis: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate volume of Solvent A for nanoLC-MS/MS analysis.
Understanding the Fragmentation of Derivatized Peptides
The fixed positive charge on the TMPP tag dramatically alters the fragmentation landscape within the mass spectrometer's collision cell.
Caption: Comparison of fragmentation patterns for native vs. charge-derivatized peptides.
As illustrated, the fragmentation of a native tryptic peptide with a mobile proton (often localized at the C-terminal basic residue) yields a complex spectrum with both b- and y-ion series. In contrast, the fixed charge on the TMPP-derivatized peptide remains at the N-terminus, promoting cleavage along the backbone and resulting in a clean, dominant series of b-ions. This predictability is invaluable for confident sequence assignment.[13]
Conclusion
Charge derivatization is a powerful, albeit underutilized, tool in the proteomics toolbox. For applications requiring high-confidence de novo sequencing or the unambiguous identification of peptides from challenging samples, methods like TMPP derivatization offer a clear advantage by simplifying spectral complexity and enhancing signal intensity. While moieties like 3-aminopiperidine are critical for creating novel peptide structures with specific biological functions, their role as general-purpose MS-enhancing tags is not established. Researchers should choose their analytical strategy based on the primary scientific question: for high-throughput quantification, label-free or isobaric tagging methods are preferred, but for ultimate confidence in sequence determination, charge derivatization remains a superior and highly effective approach.
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Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass spectrometry reviews, 17(4), 255–274. [Link]
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Wang, D., Hincapie, M., & Hancock, W. S. (2010). Efficient and clean charge derivatization of peptides for analysis by mass spectrometry. Rapid communications in mass spectrometry, 24(15), 2141–2148. [Link]
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Wang, Y., Lu, B., & Li, L. (2014). High-confidence de novo peptide sequencing using positive charge derivatization and tandem MS spectra merging. Analytical chemistry, 86(11), 5466–5473. [Link]
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Cydzik-Kwiatkowska, A., Wójcik, Ł., & Golec, K. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. International Journal of Molecular Sciences, 22(23), 12711. [Link]
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Adamczyk, M., Gebler, J. C., & Wu, J. (1999). Charge derivatization of peptides to simplify their sequencing with an ion trap mass spectrometer. Rapid communications in mass spectrometry, 13(14), 1413–1422. [Link]
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Golec, K., & Giebułtowicz, J. (2017). Derivatization of peptides for improved detection by mass spectrometry. Mass Spectrometry Reviews. [Link]
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Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid communications in mass spectrometry, 14(21), 2070–2073. [Link]
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Waters Corporation. (n.d.). N-Terminal Derivatization as a Strategy for Improved Specificity in MALDI MS and MALDI MS/MS Analyses. Waters Corporation Application Note. [Link]
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Johnson, R. S., & Martin, S. A. (2000). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1047-1057. [Link]
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Davidson, G. R., Armstrong, S. D., & Beynon, R. J. (2011). Positional proteomics at the N-terminus as a means of proteome simplification. In Gel-Free Proteomics (pp. 229-243). Humana Press. [Link]
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Noga, M. J., Lewandowski, J. J., Suder, P., & Silberring, J. (2005). An enhanced method for peptides sequencing by N-terminal derivatization and MS. Proteomics, 5(17), 4367–4375. [Link]
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Zhao, Z. G., Cordovez, L. A., Johnston, S. A., & Woodbury, N. W. (2017). Peptide Sequencing Directly on Solid Surfaces Using MALDI Mass Spectrometry. Analytical chemistry, 89(24), 13129–13134. [Link]
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Berggren, K., Vindebro, R., Bergström, C., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(17), 6015–6024. [Link]
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Berggren, K., Vindebro, R., Bergström, C., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(17), 6015–6024. [Link]
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de Graaf, E. L., van Breukelen, B., & Heck, A. J. (2011). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Journal of proteome research, 10(6), 2956–2963. [Link]
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Padula, M. (2016, July 24). Mass spectrometry for proteomics - part 2 [Video]. YouTube. [Link]
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Richardson, B. S., Schug, K. A., & Leme, G. M. (2017). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of separation science, 40(24), 4756–4763. [Link]
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A Comparative Guide to the Biological Activity of Peptides Containing 3-Aminopiperidine
Introduction: The Rise of Conformationally Constrained Peptides in Drug Discovery
In the quest for novel therapeutics, peptides have emerged as highly selective and potent molecules. However, their clinical translation is often hampered by poor metabolic stability and low bioavailability. To overcome these limitations, medicinal chemists have turned to peptidomimetics, which mimic the structure and function of natural peptides but possess improved drug-like properties. One successful strategy in this domain is the introduction of conformational constraints into the peptide backbone. The incorporation of rigid scaffolds, such as the 3-aminopiperidine moiety, can pre-organize the peptide into a bioactive conformation, leading to enhanced target affinity and increased resistance to proteolytic degradation.[1] This guide provides a comprehensive comparison of the biological activities of peptides containing the 3-aminopiperidine scaffold, with a focus on their enzyme inhibitory, antimicrobial, and potential anticancer properties. We will delve into the underlying structure-activity relationships and provide detailed experimental protocols to aid researchers in this exciting field.
Comparative Analysis of Biological Activities
The 3-aminopiperidine scaffold serves as a versatile building block that can be incorporated into peptide sequences to modulate their biological activity.[1] Here, we compare the performance of these modified peptides against relevant alternatives in three key therapeutic areas.
Enzyme Inhibition: A Case Study of Cysteine Protease IdeS
A significant application of 3-aminopiperidine-containing peptides has been in the development of enzyme inhibitors. A notable example is the inhibition of the Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS), a bacterial cysteine protease and a key virulence factor.
Comparison with Native Peptides:
Researchers synthesized a series of peptide analogues where a glycine residue in the hinge region of IgG was replaced with a 3-aminopiperidine moiety.[2] Strikingly, while the original peptides corresponding to the IgG sequence showed no inhibitory activity, several of the 3-aminopiperidine-containing analogues were identified as potent inhibitors of IdeS.[2] This highlights the critical role of the conformational constraint imposed by the piperidine ring in achieving effective binding to the enzyme's active site.
Structure-Activity Relationship (SAR):
The inhibitory potency was found to be dependent on the stereochemistry of the 3-aminopiperidine, the position of its incorporation, and the nature of the flanking amino acid residues. For instance, analogues with the piperidine moiety replacing Gly236 of IgG were generally more potent inhibitors than those replacing Gly237.[2]
Selectivity Profile:
To assess selectivity, these analogues were tested against other cysteine proteases, namely SpeB and papain. Interestingly, some of the potent IdeS inhibitors were even more effective against papain, while others demonstrated high selectivity for IdeS, inhibiting neither SpeB nor papain.[2] This underscores the potential to fine-tune the selectivity profile of these inhibitors through subtle structural modifications.
Quantitative Comparison of IdeS Inhibitors:
| Compound | Description | IdeS Inhibition (Qualitative) | Papain Inhibition (Qualitative) | SpeB Inhibition (Qualitative) | Reference |
| IgG-based peptides | Linear peptides mimicking the IgG hinge region. | Inactive | Not reported | Not reported | [2] |
| (S)-pipG ((S)-3) | 3-aminopiperidine replacing Gly236. | Active | Active | Inactive | [2] |
| (R)-LpipG ((R)-7) | 3-aminopiperidine replacing Gly236 with Leu ext. | Active | Active | Inactive | [2] |
| (R)-pipGP ((R)-16) | 3-aminopiperidine replacing Gly236 with Pro ext. | Most potent | Active | Inactive | [2] |
| (S)-LpipGP ((S)-18) | 3-aminopiperidine replacing Gly236 with Leu, Pro ext. | Potent | Active | Inactive | [2] |
Antimicrobial Activity: Enhancing Stability and Potency
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system and hold promise as next-generation antibiotics.[3] However, their susceptibility to proteolysis is a major drawback. Incorporating non-proteinogenic amino acids, such as aminopiperidine derivatives, can enhance their stability and antimicrobial activity.
Comparison with a Parent Antimicrobial Peptide:
In a study by Nagai et al., lysine residues in an antimicrobial peptide (17KKV-Aib) were replaced with 4-aminopiperidine-4-carboxylic acid (Api), a close structural analogue of a 3-aminopiperidine-containing amino acid.[3] The resulting Api-containing peptides retained the α-helical structure of the parent peptide and exhibited comparable or even enhanced antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3]
Key Advantages of the Aminopiperidine Scaffold:
-
Proteolytic Stability: The introduction of the Api residue significantly enhanced the peptide's resistance to digestive enzymes like trypsin and pepsin.[3] This is a critical advantage for the potential oral or topical administration of these AMPs.
-
Maintained or Enhanced Activity: The Api-substituted peptides demonstrated potent antimicrobial activity, with some analogues showing a twofold increase in activity against multidrug-resistant P. aeruginosa (MDRP).[3]
Comparative Antimicrobial Activity (MIC, µM):
| Peptide | S. aureus | E. coli | P. aeruginosa | MDRP | Hemolytic Activity (%) | Reference |
| 17KKV-Aib | 6.25 | 6.25 | 6.25 | 6.25 | < 10 | [3] |
| Api-2 | 6.25 | 12.5 | 6.25 | 3.13 | < 15 | [3] |
| Api-3 | 6.25 | 12.5 | 6.25 | 3.13 | < 15 | [3] |
Api-2 and Api-3 are 17KKV-Aib analogues with a single lysine replaced by 4-aminopiperidine-4-carboxylic acid at different positions.
Alternative Strategy: All-Hydrocarbon Stapled Peptides
Another advanced strategy to constrain peptide conformation and enhance antimicrobial and anticancer activity is "stapling," which involves introducing a synthetic brace. All-hydrocarbon stapled peptides have shown improved helicity, protease stability, and biological activity compared to their linear counterparts.[4][5] While a direct comparison with 3-aminopiperidine-containing peptides is not available in the literature, both approaches represent viable strategies for enhancing the therapeutic potential of peptides.
Anticancer Activity: An Emerging Frontier
The application of 3-aminopiperidine-containing peptides in cancer therapy is a less explored but promising area. Certain antimicrobial peptides have been shown to selectively target and kill cancer cells, and the conformational constraint offered by the 3-aminopiperidine scaffold could potentiate this activity.[6][7]
Rationale for Anticancer Activity:
Cancer cell membranes are often enriched in negatively charged components, similar to bacterial membranes, making them susceptible to cationic and amphipathic peptides.[7] By locking the peptide into an amphipathic α-helical conformation, the 3-aminopiperidine moiety could enhance its interaction with and disruption of cancer cell membranes.
Supporting Evidence from a Non-Peptidic Scaffold:
While direct evidence from a 3-aminopiperidine-containing anticancer peptide is currently limited, a study on magnolol derivatives demonstrated that the incorporation of a 3-(4-aminopiperidin-1-yl)methyl scaffold resulted in potent antiproliferative activity against non-small cell lung cancer cell lines.[8] This finding suggests that the aminopiperidine moiety can be a valuable component in the design of anticancer agents.
Experimental Protocols
Synthesis of Peptides Containing 3-Aminopiperidine
The incorporation of 3-aminopiperidine into a peptide sequence can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][9][10][11][12]
Workflow for SPPS Incorporation of (S)-1-Boc-3-aminopiperidine:
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating (S)-1-Boc-3-aminopiperidine.[1]
Step-by-Step Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the growing peptide chain.[1][9]
-
Washing: Thoroughly wash the resin with DMF (5 times) to remove residual piperidine.
-
Coupling of (S)-1-Boc-3-aminopiperidine:
-
In a separate vial, pre-activate (S)-1-Boc-3-aminopiperidine (3 equivalents) with HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.
-
Add DIPEA (6 equivalents) to the pre-activation mixture.
-
Immediately add the activated solution to the deprotected resin and agitate for 2-4 hours. Monitor the reaction using a Kaiser test.[1] A double coupling may be necessary for this sterically hindered building block.[1]
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[1] Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of the peptides.
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.
Step-by-Step Protocol:
-
Prepare a two-fold serial dilution of the peptide in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the test organism.
-
Add an equal volume of the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.
Anticancer Activity Assay (MTT Cell Viability Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Step-by-Step Protocol:
-
Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the peptide and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13]
Mechanism of Annexin V/PI Staining:
Caption: Principle of distinguishing cell populations using Annexin V and Propidium Iodide staining.
Step-by-Step Protocol:
-
Treat cells with the peptide for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Perspectives
The incorporation of the 3-aminopiperidine scaffold into peptides represents a powerful strategy to enhance their therapeutic potential. As demonstrated, this modification can transform inactive peptides into potent enzyme inhibitors and improve the stability and efficacy of antimicrobial peptides. While the exploration of 3-aminopiperidine-containing peptides in cancer therapy is still in its infancy, the initial findings from related scaffolds are encouraging.
Future research should focus on a more systematic exploration of the structure-activity relationships to fine-tune the potency and selectivity of these peptidomimetics. Direct comparative studies with other conformational constraining strategies, such as hydrocarbon stapling, would provide valuable insights into the optimal design of next-generation peptide therapeutics. The detailed protocols provided in this guide aim to facilitate further research and development in this promising area of medicinal chemistry.
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Di Lodovico, S., et al. (2023). Structure–activity relationships of antibacterial peptides. Microbial Biotechnology, 16(5), 937-952. Available from: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. Frontiers in Chemistry, 10, 869389. Available from: [Link]
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Kumar, A., et al. (2023). Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. RSC Medicinal Chemistry, 14(10), 1836-1847. Available from: [Link]
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Kim, Y. B., et al. (2021). Anticancer activity of peptide W-0803 derived from Anoplophoa glabripennis. Journal of Asia-Pacific Entomology, 24(1), 227-232. Available from: [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
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NovoPro Bioscience Inc. (n.d.). Anticancer peptide A2. Available from: [Link]
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Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275-6288. Available from: [Link]
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AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Available from: [Link]
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Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 203-214. Available from: [Link]
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Apostolopoulos, V., et al. (2021). Antimicrobial Peptides and Their Assemblies. Future Pharmacology, 3(4), 47-70. Available from: [Link]
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Singh, A., & Singh, A. (2023). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research, 22(3), 1-10. Available from: [Link]
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Tew, G. N., et al. (2010). Synthetic Mimics of Antimicrobial Peptides From Triaryl Scaffolds. ACS Medicinal Chemistry Letters, 1(2), 52-56. Available from: [Link]
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Li, Y., et al. (2022). Corrigendum: Design, synthesis, and antitumor activity study of all-hydrocarbon-stapled B1-Leu peptides. Frontiers in Chemistry, 10, 903780. Available from: [Link]
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Chen, Y., et al. (2023). Investigation of Anticancer Peptides Derived from Arca Species Using In Silico Analysis. Molecules, 28(19), 6799. Available from: [Link]
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Michalik, M., et al. (2022). Plant Antimicrobial Oligopeptides with Anticancer Properties as a Source of Biologically Active Peptides—An In Silico Study. International Journal of Molecular Sciences, 23(19), 11624. Available from: [Link]
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Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine vs. Other Cyclic Amines for Fmoc Deprotection
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of the N-α-Fmoc deprotection reagent is a critical determinant of peptide yield, purity, and overall synthetic success. While the conventional 20% piperidine in N,N-dimethylformamide (DMF) has long been the industry standard, concerns regarding handling regulations and the propensity for deleterious side reactions have catalyzed the exploration of alternative reagents. This guide provides an objective, in-depth comparison of piperidine and its alternatives, supported by experimental data, to empower researchers in selecting the optimal deprotection strategy for their specific applications.
The Central Role of Fmoc Deprotection in SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal SPPS strategies due to its base lability, allowing for the selective deprotection of the N-terminal amine while acid-labile side-chain protecting groups remain intact. The ideal Fmoc deprotection reagent should rapidly and completely remove the Fmoc group without inducing side reactions such as aspartimide formation, diketopiperazine (DKP) formation, or racemization of amino acid residues. The selection of the base, its concentration, and the reaction conditions are pivotal in mitigating these undesirable outcomes.
Piperidine: The "Gold Standard" and Its Inherent Challenges
Piperidine, a secondary cyclic amine, has been the reagent of choice for Fmoc deprotection for decades. Its efficacy stems from its optimal basicity (pKa of conjugate acid ≈ 11.1) and nucleophilicity, which allows for both the initial proton abstraction and the subsequent scavenging of the dibenzofulvene (DBF) byproduct.[1][2]
Mechanism of Action
The deprotection proceeds via a two-step E1cB elimination mechanism:
-
Proton Abstraction: The piperidine base abstracts the acidic proton from the C9 position of the fluorene ring.[1]
-
β-Elimination: This is followed by a β-elimination to release the free amine, carbon dioxide, and the highly reactive DBF intermediate.
-
DBF Scavenging: Excess piperidine acts as a nucleophile, trapping the DBF to form a stable adduct, which is then washed away.[1]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Drawbacks of Piperidine
Despite its widespread use, piperidine is associated with several significant side reactions:
-
Aspartimide Formation: This is a major concern, particularly in sequences containing Asp-Xxx motifs (especially Asp-Gly, Asp-Ala, and Asp-Ser).[2] The backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a cyclic imide. This can lead to racemization and the formation of difficult-to-separate β- and iso-aspartyl peptides.[2]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, especially with Proline or other sterically unhindered residues at the C-terminus, the newly deprotected N-terminal amine can attack the C-terminal carbonyl, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[3][4][5][6]
-
Racemization: The basic conditions can lead to the epimerization of optically active amino acids. C-terminal cysteine is particularly susceptible to piperidine-mediated racemization.[7]
-
Regulatory Scrutiny: Piperidine is a controlled substance in many regions, making its procurement and handling administratively burdensome.[8]
A Comparative Analysis of Alternative Deprotection Reagents
The limitations of piperidine have driven the development and investigation of several alternative reagents. The ideal alternative would match or exceed piperidine's deprotection efficiency while minimizing side reactions and being free of regulatory constraints.
4-Methylpiperidine (4-MP)
4-Methylpiperidine is a close structural analog of piperidine and has emerged as a highly effective and popular alternative.
-
Performance: Studies have demonstrated that 4-MP has a deprotection efficiency that is virtually identical to piperidine.[8][9] It can be used as a direct "drop-in" replacement in existing protocols, typically at the same 20% (v/v) concentration in DMF.[10]
-
Advantages: The primary advantage of 4-MP is that it is not a controlled substance, which significantly simplifies its acquisition and storage.[8] Comparative studies synthesizing multiple peptide sequences have shown no significant differences in purity or yield between peptides synthesized with piperidine and 4-MP.[8]
-
Side Reactions: As a close analog, 4-MP is expected to have a similar propensity for side reactions as piperidine. However, its slightly different steric profile may offer subtle advantages in specific contexts.
Piperazine (PZ)
Piperazine is a diamine with a lower basicity (pKa ≈ 9.73) compared to piperidine, making it a milder deprotection agent.[1]
-
Performance: Due to its lower basicity, deprotection with piperazine is generally slower than with piperidine.[1] To achieve comparable deprotection times, it is often used at higher concentrations or in combination with a stronger, non-nucleophilic base.
-
Advantages: The key benefit of piperazine is its ability to significantly reduce base-catalyzed side reactions. It has been shown to be particularly effective at minimizing aspartimide formation, even in sensitive sequences.[2][7] This makes it an excellent choice for the synthesis of peptides containing problematic Asp-Xxx motifs.
-
Side Reactions: While it mitigates aspartimide formation, its slower kinetics could potentially lead to incomplete deprotection in "difficult" sequences if reaction times are not optimized.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a non-nucleophilic, sterically hindered amidine base that is significantly more basic (pKa of conjugate acid ≈ 13.5) than piperidine.[2]
-
Performance: DBU is a very potent and fast-acting deprotection reagent, capable of removing the Fmoc group in under a minute.[10]
-
Advantages: Its speed can be advantageous in accelerating synthesis cycles.
-
Disadvantages & Side Reactions: DBU's strong basicity can exacerbate side reactions like aspartimide formation and racemization.[10] Crucially, as a non-nucleophilic base, DBU cannot scavenge the DBF byproduct. This necessitates the inclusion of a nucleophilic scavenger (like a small amount of piperidine or piperazine) in the deprotection cocktail or requires extensive washing to prevent DBF from reacting with the newly liberated N-terminal amine.[10]
The Piperazine/DBU Combination
To harness the benefits of both reagents, a combination of piperazine and DBU has been developed and proven to be a highly efficient and safer alternative to piperidine.[10]
-
Performance: A typical formulation of 5% (w/v) piperazine and 2% (v/v) DBU in DMF provides rapid deprotection (1-5 minutes) that rivals or even exceeds that of 20% piperidine.[10][11]
-
Advantages: This combination offers the speed of DBU while the piperazine effectively scavenges the DBF byproduct and its milder basicity helps to suppress side reactions. The addition of 1% formic acid to this mixture has been shown to further minimize aspartimide formation, making it a robust solution for synthesizing aggregation-prone and difficult peptide sequences.[11]
Quantitative Performance Comparison
The following table summarizes quantitative data from multiple studies, offering a comparative overview of commonly used Fmoc deprotection reagents. It is important to note that the efficiency and extent of side reactions are highly sequence-dependent.
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences[2][10] | Prone to occur, especially with Pro-containing dipeptides[6] | Can occur, particularly at the C-terminus[7] |
| 4-Methylpiperidine | 20% in DMF | 5-20 min | Comparable to Piperidine[8] | Similar to Piperidine | Similar to Piperidine | Similar to Piperidine |
| Piperazine | 5-10% in DMF | 10-30 min | High | Minimized[2][7] | Reduced[6] | Minimized[7] |
| DBU | 2% in DMF | < 1 min | Variable | Can be exacerbated unless a scavenger is used[10] | Can be significant | Can be exacerbated |
| Piperazine/DBU | 5% PZ, 2% DBU in DMF | 1-5 min | High | Minimized, especially with 1% formic acid[11] | Reduced | Minimized |
Rational Selection of a Deprotection Reagent
The choice of deprotection reagent should be a deliberate decision based on the specific peptide sequence and the goals of the synthesis.
-
For routine, non-problematic sequences: 4-Methylpiperidine is an excellent choice, offering the performance of piperidine without the regulatory burden.[8]
-
For sequences containing Asp-Gly or other aspartimide-prone motifs: Piperazine, either alone (with extended deprotection times) or in a combination with DBU and formic acid, is highly recommended to preserve the integrity of the peptide backbone.[2][7][11]
-
For "difficult" or aggregation-prone sequences: The rapid and efficient piperazine/DBU combination can improve synthetic outcomes by minimizing contact time and reducing the likelihood of incomplete deprotection.[11]
-
For peptides with C-terminal Cysteine: A milder base like piperazine is preferable to minimize racemization.[7]
Experimental Protocols
Standard Piperidine Deprotection Protocol
This protocol represents the conventional method for Fmoc removal.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Deprotection (Step 1): Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Deprotection (Step 2): Add a fresh portion of 20% piperidine in DMF.
-
Agitation: Agitate the mixture at room temperature for 15-20 minutes to ensure complete deprotection.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Piperazine/DBU Deprotection Protocol
This protocol offers a rapid and safer alternative to piperidine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For particularly sensitive sequences, add 1% (v/v) formic acid.
-
Deprotection: Drain the DMF and add the piperazine/DBU deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 2-5 minutes. Repeat if necessary for difficult sequences.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
General Protocol for Monitoring Fmoc Deprotection Kinetics by HPLC
This protocol allows for the quantitative assessment of deprotection efficiency.
-
Sample Preparation: At various time points during the deprotection step, withdraw a small aliquot of the deprotection solution.
-
Dilution: Dilute the aliquot with the HPLC mobile phase to a suitable concentration for UV detection.
-
HPLC Analysis: Inject the diluted sample onto a reverse-phase HPLC system (e.g., C18 column).
-
Detection: Monitor the elution of the dibenzofulvene-amine adduct at approximately 301 nm.
-
Quantification: The increase in the peak area of the adduct over time corresponds to the progress of the deprotection reaction. The reaction is considered complete when the peak area reaches a plateau.
Caption: Workflow for a comparative deprotection experiment.
Conclusion
The selection of an Fmoc deprotection reagent has a significant impact on the outcome of solid-phase peptide synthesis. While piperidine remains a widely used and effective reagent, its drawbacks, particularly the induction of side reactions and regulatory hurdles, have necessitated the adoption of alternatives. 4-Methylpiperidine serves as an excellent, non-regulated direct replacement for routine synthesis. For sequences prone to aspartimide formation or racemization, milder bases like piperazine are highly recommended. The emergence of combination reagents, particularly piperazine/DBU, offers compelling advantages in terms of speed and the reduction of side reactions, providing a robust tool for the synthesis of even the most challenging peptides. By understanding the nuances of each reagent and rationally selecting the appropriate one for the sequence at hand, researchers can significantly enhance the purity, yield, and overall success of their peptide synthesis endeavors.
References
-
García-Martín, F., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 10(1), 29. [Link]
-
Yan, W., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 219, 114939. [Link]
-
Isidro-Llobet, A., et al. (2009). A Comparison of Reagents for Fmoc-Group Removal from a Growing Peptide Chain in Solid-Phase Peptide Synthesis. Australian Journal of Chemistry, 62(7), 713-718. [Link]
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149-149. [Link]
-
Bednarek, M. A., et al. (2021). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Journal of Peptide Science, 27(11), e3344. [Link]
-
Vergel Galeano, C. F., et al. (2018). Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. Journal of the Mexican Chemical Society, 62(2). [Link]
-
Packman, L. C. (2017). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Peptide Science, 108(4), e22955. [Link]
-
Figueiredo, R., et al. (2021). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids. ResearchGate. [Link]
-
Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47394–47404. [Link]
-
National Center for Biotechnology Information (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. [Link]
-
National Center for Biotechnology Information (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. [Link]
-
Liu, Y. C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849–11857. [Link]
-
Nowick, J. S. (2021). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Hartrampf, N., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Angewandte Chemie International Edition, 58(43), 15419-15423. [Link]
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4896. [Link]
-
Albericio, F., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8049-8057. [Link]
Sources
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- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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A Comparative Guide to Scaffolds in Peptidomimetic Design: Alternatives to 3-N-Fmoc-amino-piperidine hydrochloride
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2][3] Its frequent appearance in approved pharmaceuticals underscores its value in creating molecules with favorable pharmacokinetic properties and potent biological activity.[2][3] 3-N-Fmoc-amino-piperidine hydrochloride, in particular, has become a cornerstone building block for researchers. It serves as a conformationally constrained diamine surrogate, enabling the synthesis of complex peptidomimetics and bioactive compounds, including potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4][5][6]
The fluorenylmethoxycarbonyl (Fmoc) protecting group makes it perfectly suited for integration into peptide chains via Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the synthesis of peptides and their analogues.[][8][9] However, the fixed stereochemistry, rigidity, and physicochemical profile of this specific building block are not universally optimal. The rational design of new therapeutics often demands a more nuanced approach—the ability to fine-tune properties such as basicity, lipophilicity, conformational flexibility, and the spatial orientation of functional groups.[10][11]
This guide provides an in-depth comparison of viable alternatives to this compound. We will explore other piperidine-based structures, alternative heterocyclic scaffolds like pyrrolidine and piperazine, and orthogonally protected systems. Through objective analysis and supporting data, this guide will empower researchers, scientists, and drug development professionals to select the ideal building block to advance their discovery programs.
Section 1: The Benchmark - Understanding this compound
This compound (CAS 672310-13-3) is a bifunctional building block.[12][13] The piperidine ring acts as a rigid scaffold, while the secondary amine on the ring can be coupled to a growing peptide chain, and the Fmoc-protected primary amine at the 3-position allows for chain extension. This structure imposes a well-defined conformational constraint, which can be highly beneficial for locking a molecule into a bioactive conformation for optimal target binding.
Key Physicochemical and Structural Properties:
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₂₀H₂₂N₂O₂·HCl | - |
| Molecular Weight | 358.86 g/mol | - |
| Scaffold Type | 6-membered saturated heterocycle | Provides a rigid chair conformation, reducing the entropic penalty of binding to a biological target.[1] |
| pKa (Piperidine Ring) | ~11.2 | The basic nitrogen can form crucial salt bridges with acidic residues in a protein's active site and enhances aqueous solubility.[1] |
| logP (Piperidine) | ~0.84 | The moderate lipophilicity influences solubility, cell permeability, and potential off-target interactions.[1] |
| Protection Strategy | Nα-Fmoc | Allows for use in standard Fmoc-based SPPS, which employs mild basic conditions (e.g., piperidine) for deprotection.[8][9] |
Limitations: While effective, the fixed nature of this building block presents certain limitations. The specific exit vector of the substituent at the 3-position, the inherent rigidity of the six-membered ring, and its characteristic lipophilicity may not be suitable for all targets. This necessitates the exploration of alternatives to systematically modulate these properties.
Section 2: A Guide to Alternative Building Blocks
The selection of an alternative scaffold is a strategic decision aimed at optimizing a molecule's Structure-Activity Relationship (SAR) and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Alternative Piperidine-Based Scaffolds
Staying within the piperidine family while altering substitution patterns or protection strategies is a common approach to fine-tune molecular properties.
-
Positional Isomers (e.g., N-Fmoc-4-aminopiperidine): Shifting the amino group from the 3- to the 4-position fundamentally changes the geometry of the resulting molecule. This can alter the bond angles and the distance between key pharmacophoric elements, potentially leading to improved target engagement.
-
Orthogonally Protected Piperidines (e.g., N-Boc-3-N-Fmoc-aminopiperidine): These are exceptionally powerful tools for creating branched or cyclic peptides.[14] The use of two different protecting groups (like Boc and Fmoc) that can be removed under distinct chemical conditions (acid vs. base) allows for selective, on-resin modification of the piperidine's side chain without affecting the main peptide backbone. For example, the Boc group on the ring nitrogen can be removed with trifluoroacetic acid (TFA) to allow for cyclization or the attachment of a reporter tag, while the Fmoc-protected peptide chain remains intact.
Alternative Heterocyclic Scaffolds
Moving to different ring systems introduces more dramatic changes in the molecule's three-dimensional shape, flexibility, and physicochemical properties.
-
Pyrrolidine Scaffolds (e.g., Fmoc-aminopyrrolidine derivatives): The five-membered pyrrolidine ring is a popular alternative to piperidine.[15]
-
Rationale: Pyrrolidine rings are less lipophilic and conformationally more flexible than piperidine rings, adopting "envelope" and "twist" conformations rather than a rigid chair.[1]
-
Impact on Design: This flexibility can be advantageous when a degree of conformational adaptation is required for target binding.[1] The lower lipophilicity can improve aqueous solubility and potentially lead to a more favorable ADME profile.[1]
-
-
Piperazine Scaffolds (e.g., 1-Boc-4-(Fmoc-aminoethyl)piperazine): The piperazine scaffold is a six-membered ring containing two nitrogen atoms at positions 1 and 4.
-
Rationale: The introduction of a second basic nitrogen atom significantly impacts the molecule's pKa, hydrogen bonding capacity, and polarity.
-
Impact on Design: Piperazine-containing compounds often exhibit enhanced aqueous solubility. The second nitrogen provides an additional point for interaction with a biological target or for further chemical modification. They are often used to mimic dipeptide β-turns.[16]
-
Section 3: Comparative Analysis and Scaffold Selection
The choice of building block should be a data-driven decision based on the specific goals of the drug discovery program.
Table 2: Head-to-Head Comparison of Privileged Scaffolds
| Feature | 3-Aminopiperidine | 4-Aminopyrrolidine | 1-Aminopiperazine | Key Considerations for Drug Design |
| Ring Size | 6-membered | 5-membered | 6-membered | Ring size dictates bond angles and conformational possibilities. |
| Conformational Flexibility | Rigid (Chair) | Flexible (Envelope/Twist) | Rigid (Chair) | Rigidity can pre-organize a molecule for binding, while flexibility allows for an induced fit.[1] |
| pKa (approx.) | ~11.2 (single basic N) | ~11.3 (single basic N) | ~9.8 and ~5.6 (two basic Ns) | The presence of two nitrogens in piperazine significantly lowers basicity and offers multiple protonation states. |
| logP (unsubstituted) | 0.84 | 0.46 | -1.36 | Pyrrolidine is less lipophilic than piperidine. Piperazine is significantly more hydrophilic, which can drastically improve solubility.[1] |
| Primary Application | Conformationally constrained linkers, DPP-4 inhibitors.[4][5] | Scaffolds where flexibility and lower lipophilicity are desired.[1][17] | Increasing solubility, mimicking peptide turns, providing additional H-bond donors/acceptors. |
Visualization of Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Decision tree for selecting an alternative building block.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Section 4: Experimental Protocols
The following protocols provide a framework for the practical application of these building blocks in a research setting.
Standard Protocol for Coupling an Fmoc-Protected Amino-Heterocycle in SPPS
This protocol describes a single coupling cycle on a 0.1 mmol scale using a Rink Amide resin, suitable for generating a C-terminally amidated peptide.
1. Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin (e.g., loading ~0.5 mmol/g) in a fritted peptide synthesis vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Self-Validation: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
3. Coupling Reaction:
-
In a separate vial, pre-activate the building block:
-
Dissolve 0.4 mmol (4 eq) of the Fmoc-amino-heterocycle building block in 2 mL of DMF.
-
Add 0.38 mmol (3.8 eq) of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Add 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIPEA).
-
Vortex for 1 minute.
-
-
Immediately add the activated mixture to the resin.
-
Agitate at room temperature for 2 hours.
4. Post-Coupling Wash and Confirmation:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Self-Validation: Perform a Kaiser test. A negative result (clear/yellow beads) indicates successful coupling. If the test is positive, a second coupling may be necessary.
5. Capping (Optional but Recommended):
-
To block any unreacted free amines, add a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF.
-
Agitate for 10 minutes, drain, and wash with DMF (3 x 5 mL).
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add 5 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Conclusion and Future Outlook
The strategic selection of building blocks is a critical element in the design of novel peptidomimetics and small molecule therapeutics. While this compound is an invaluable and widely used reagent, it represents just one point in a vast chemical space. By understanding the distinct structural and physicochemical contributions of alternatives—such as pyrrolidines for enhanced flexibility and reduced lipophilicity, or piperazines for improved aqueous solubility—researchers can rationally engineer molecules with superior performance. The use of orthogonally protected scaffolds further expands the possibilities, enabling the creation of complex architectures like cyclic and branched peptides with precisely positioned functionalities. As our understanding of drug-target interactions deepens, the continued development and application of this diverse chemical toolbox will be paramount in accelerating the discovery of next-generation therapeutics.
References
- BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
-
Khairia, M., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
-
Smith, A. B., et al. (2000). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. Journal of the American Chemical Society. [Link]
-
Ramage, R., et al. (1991). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. Peptides. [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. IRIS - Unibo. [Link]
-
ResearchGate. (n.d.). Synthesis of polyhydroxylated pyrrolidine‐ and piperidine‐based peptidomimetics. [Link]
-
Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]
-
Chemistry World. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
Gilon, C., et al. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research. [Link]
-
Scott, M. E., et al. (2010). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC - NIH. [Link]
-
Al-Salahi, R., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
-
Haider, S., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivaties. World Journal of Pharmaceutical Research. [Link]
-
Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Hachmann, J., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. 5Z.com. [Link]
-
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. [Link]
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A Senior Application Scientist's Guide to 3-Aminopiperidine in Peptide Engineering: A Comparative Analysis of Conformation and Stability
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, the twin challenges of conformational instability and rapid proteolytic degradation remain paramount hurdles. Native peptides, while offering exquisite target specificity, are often compromised by their flexible nature and susceptibility to enzymatic cleavage, leading to poor pharmacokinetic profiles. The strategic incorporation of non-natural amino acids and peptidomimetics has emerged as a cornerstone of modern peptide drug design to overcome these limitations.[1][2]
This guide provides an in-depth technical comparison of how incorporating a specific peptidomimetic building block, 3-aminopiperidine, impacts peptide conformation and stability. From the perspective of a seasoned application scientist, we will move beyond mere protocol recitation to explore the causal chemistry, compare this modification against other common strategies, and provide the practical methodologies required to validate these enhancements in your own research.
The Rationale: Why Constrain a Peptide's Flexibility?
The biological activity of a peptide is intrinsically linked to the three-dimensional shape, or conformation, it adopts to bind its target receptor. In solution, a linear peptide exists as a dynamic ensemble of conformations, only a fraction of which may be the "bioactive" one. This conformational entropy comes at a thermodynamic cost upon binding.
By introducing rigid structural elements, we can pre-organize the peptide into a conformation that more closely resembles its bound state. The 3-aminopiperidine scaffold serves as an effective tool for this purpose. Its six-membered ring structure significantly reduces the rotational freedom of the peptide backbone, effectively "locking" it into a more defined shape.[3][4] This rigidification can enhance binding affinity (potency) and receptor selectivity. Furthermore, the unnatural structure introduced by the piperidine ring disrupts the recognition sites for common proteases, which are highly specific to the stereochemistry and bond arrangements of natural L-amino acids.[5][6]
Conformational Impact: Engineering the β-Turn
One of the most valuable applications of 3-aminopiperidine is as a β-turn mimetic.[7] β-turns are critical secondary structure motifs where the peptide chain reverses direction, playing a crucial role in protein folding and molecular recognition.[8][9] By replacing two amino acids in a sequence with a single 3-aminopiperidine unit, it is possible to induce a stable turn structure that is essential for the peptide's biological function.
The piperidine ring itself is not entirely rigid and can adopt different chair conformations, which can influence the precise geometry of the induced turn.[3] The stereochemistry of the 3-amino group ((R) vs. (S)) is a critical design element that allows for fine-tuning of the peptide's spatial arrangement to optimize target interaction.
Comparative Stability Analysis
To objectively assess the benefits of 3-aminopiperidine, its performance must be benchmarked against both the parent peptide and peptides incorporating other common stability-enhancing modifications, such as D-amino acid substitution. D-amino acids enhance stability by creating a stereochemical barrier that hinders protease recognition.[5][6]
Table 1: Illustrative Comparison of Peptide Stability Enhancements
| Peptide Sequence | Modification Strategy | Half-Life (t½) in Human Serum (hours) | Primary Advantage | Key Consideration |
| H-Gly-Pro-Gly-Gly -Phe-OH | Unmodified Parent Peptide | < 0.1 | Native sequence | Highly susceptible to proteolysis |
| H-Gly-Pro-D-Ala-Gly -Phe-OH | D-Amino Acid Substitution | ~ 8 - 12 | Simple to incorporate via SPPS; effective protease shield.[10] | Can alter conformation; may not induce specific secondary structures. |
| H-Gly-Pro-(3S)-Amp -Phe-OH | 3-Aminopiperidine (Amp) | > 24 | Induces stable β-turn conformation; excellent protease resistance.[11] | Requires specialized building block; stereochemistry is critical. |
Experimental Validation: Protocols and Methodologies
Trustworthy data is the bedrock of scientific advancement. The following section provides detailed, self-validating protocols for synthesizing and analyzing peptides modified with 3-aminopiperidine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with 3-Aminopiperidine
This protocol outlines the manual incorporation of an Fmoc-protected 3-aminopiperidine building block using the standard Fmoc/tBu strategy.[3][12]
Methodology:
-
Resin Preparation:
-
Place Rink Amide resin (for a C-terminal amide; 0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes with gentle agitation.[12] Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 min).
-
-
Coupling the 3-Aminopiperidine Unit:
-
In a separate vial, dissolve Fmoc-(3S)-3-aminopiperidine-1-carboxylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated mixture to the drained resin.
-
Agitate at room temperature for 2-4 hours. Causality Note: The extended coupling time is often necessary due to the steric hindrance of the cyclic structure compared to a standard amino acid.
-
Drain and wash the resin with DMF (5 x 2 min). Perform a Kaiser test to confirm complete coupling (a negative result, indicated by clear/yellow beads, is desired).
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3, using standard Fmoc-amino acids) cycles until the desired peptide sequence is assembled.
-
-
Cleavage and Purification:
-
After the final Fmoc deprotection and washing, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) to the resin and agitate for 2-3 hours.[3]
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][7][13]
-
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy in the far-UV region (190-250 nm) is a rapid and powerful technique to assess the secondary structure of peptides in solution.[14][15]
Methodology:
-
Sample Preparation:
-
The peptide must be of high purity (>95%), confirmed by RP-HPLC and Mass Spectrometry.
-
Prepare a stock solution of the peptide in a suitable buffer. A low-salt buffer like 10 mM sodium phosphate is ideal, as chloride ions create high absorbance below 200 nm.[16]
-
Accurately determine the peptide concentration. This is a critical step for data analysis.
-
Prepare a final sample concentration of approximately 0.1 mg/mL for use in a 1 mm pathlength quartz cuvette. The total absorbance of the sample should not exceed 1.0.[16]
-
-
Data Acquisition:
-
Turn on the CD spectrometer's lamp and purge the system with nitrogen gas for at least 30 minutes.
-
Set the acquisition parameters: Wavelength range (e.g., 260 nm to 190 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (3-5 scans).
-
Record a baseline spectrum using the buffer-only solution.
-
Record the spectrum of the peptide sample.
-
-
Data Processing and Interpretation:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity [θ].
-
Analyze the resulting spectrum:
-
A peptide constrained into a β-turn by 3-aminopiperidine will show a spectrum distinct from a random coil, often with features indicative of a Type II β-turn.
-
Protocol 3: Proteolytic Stability Assay
This assay quantifies the rate of peptide degradation in the presence of proteases, such as those found in human serum.[1][18]
Methodology:
-
Assay Setup:
-
Thaw frozen human serum at 37°C and centrifuge to remove precipitates.
-
Prepare a stock solution of the purified peptide at a known concentration (e.g., 1 mg/mL).
-
In a microcentrifuge tube, add the peptide stock to the serum to a final concentration of 0.1 mg/mL.
-
-
Time-Course Incubation:
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a quenching solution to stop enzymatic activity. A common method is adding 3 volumes of cold acetonitrile. This also precipitates the bulk of the serum proteins.[1]
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Analyze the supernatant by analytical RP-HPLC.
-
Use a gradient method to separate the intact peptide from any degradation fragments.
-
Monitor the absorbance at 214 nm.
-
The area of the peak corresponding to the intact peptide is integrated at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[5] A significantly longer half-life for the 3-aminopiperidine modified peptide compared to the parent peptide provides quantitative evidence of enhanced stability.
-
Conclusion and Future Outlook
The incorporation of 3-aminopiperidine is a robust and validated strategy for enhancing the therapeutic potential of peptides. By imposing conformational rigidity, it can pre-organize a peptide into its bioactive shape, often mimicking a β-turn, which can lead to improved potency and selectivity. Concurrently, its unnatural structure provides a formidable shield against proteolytic degradation, significantly extending the peptide's in vivo half-life.
While alternatives like D-amino acid substitution also confer stability, 3-aminopiperidine offers the distinct advantage of simultaneously enforcing a specific and functionally important secondary structure. The choice of modification is not mutually exclusive; future designs may leverage combinations of these strategies—for instance, a cyclized peptide containing both a 3-aminopiperidine turn mimetic and strategically placed D-amino acids—to create next-generation therapeutics with truly optimized drug-like properties. The experimental frameworks provided here offer a clear path for any research team to pursue and validate these exciting possibilities.
References
-
Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available from: [Link]
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Kelly, S. M., et al. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Available from: [Link]
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Chakravarthy, C., & Lakshmi, A. (2014). Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Journal of Advances in Science and Technology. Available from: [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available from: [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]
-
Liskamp, R. M., et al. (2008). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Chemical Biology. Available from: [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Available from: [Link]
-
Kyte, J. (2014). Circular dichroism of peptides. Methods in Molecular Biology. Available from: [Link]
-
Lorenz, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Available from: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Center for Biotechnology Information. Available from: [Link]
-
Lorenz, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Center for Biotechnology Information. Available from: [Link]
-
Urayama, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules. Available from: [Link]
-
Liu, R., et al. (2022). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
-
Liskamp, R. M., et al. (2008). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. National Center for Biotechnology Information. Available from: [Link]
-
Sivaraman, H., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences. Available from: [Link]
-
Weisshoff, H., et al. (1999). Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids. European Journal of Biochemistry. Available from: [Link]
-
ResearchGate. (2016). How can I check the serum and protease stabilty of a cationic peptide?. Available from: [Link]
-
Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available from: [Link]
-
Aravinda, S., et al. (2003). Characterization of Beta-Turn and Asx-turns Mimicry in a Model Peptide: Stabilization via C--H . . . O Interaction. Journal of the American Chemical Society. Available from: [Link]
-
Lee, H.-S., et al. (2002). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. Organic Letters. Available from: [Link]
-
Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. National Center for Biotechnology Information. Available from: [Link]
-
Banerjee, R., & Gopi, H. N. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Molecules. Available from: [Link]
-
Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. Available from: [Link]
-
Gentilucci, L., et al. (2009). Synthesis and conformational analysis of cyclotetrapeptide mimetic beta-turn templates and validation as 3D scaffolds. ChemMedChem. Available from: [Link]
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- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Synthesis Protocols for 3-Aminopiperidine-Containing Peptides
In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced potency, stability, and bioavailability is relentless. The incorporation of non-canonical amino acids and cyclic structures is a key strategy in this endeavor. Among these, 3-aminopiperidine stands out as a valuable building block for introducing conformational constraints into peptide backbones, leading to improved biological activity and metabolic stability[1]. However, the successful synthesis of peptides containing this cyclic diamine presents unique challenges that demand robust and validated protocols.
This guide provides an in-depth comparison of two primary methodologies for the synthesis of 3-aminopiperidine-containing peptides: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, purity, and scalability. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when embarking on the synthesis of these promising, yet challenging, molecules.
The Strategic Importance of 3-Aminopiperidine in Peptide Therapeutics
The rigid piperidine ring of 3-aminopiperidine introduces a conformational lock into the peptide chain. This constraint can pre-organize the peptide into its bioactive conformation, enhancing its affinity and selectivity for its biological target[1]. Furthermore, the non-natural structure provides steric hindrance that can protect the peptide from enzymatic degradation, thereby increasing its in vivo half-life[1]. These properties make 3-aminopiperidine a highly attractive scaffold in the design of peptidomimetics and novel therapeutics[1].
Comparative Analysis of Synthesis Protocols
The choice between Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis for incorporating 3-aminopiperidine is a critical decision that impacts the entire discovery and development workflow. Each methodology possesses distinct advantages and disadvantages.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry
SPPS, pioneered by Bruce Merrifield, is the most common method for peptide synthesis due to its efficiency and amenability to automation[2][3]. The peptide is assembled step-by-step while anchored to an insoluble resin support, which allows for the use of excess reagents to drive reactions to completion and simplifies purification by simple filtration and washing[3][4].
Protocol of Choice: Fmoc-Based SPPS
The most prevalent SPPS strategy for research and development is based on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine[5][6]. For the incorporation of 3-aminopiperidine, a derivative with an orthogonal protecting group on the piperidine ring nitrogen, such as the acid-labile tert-butoxycarbonyl (Boc) group, is typically used[1]. This orthogonal protection scheme is crucial for preventing unwanted side reactions and allowing for selective deprotection during synthesis[1].
Workflow for Fmoc-Based SPPS of a 3-Aminopiperidine-Containing Peptide
Caption: General workflow for Fmoc-based SPPS incorporating (S)-1-Boc-3-aminopiperidine.
Solution-Phase Peptide Synthesis: The Classical Approach for Scalability
Solution-phase synthesis, while more labor-intensive and requiring purification after each step, offers advantages in terms of scalability and the ability to characterize intermediates. This method is often preferred for the large-scale manufacturing of peptides. The synthesis of 3-aminopiperidine-containing peptides in solution typically involves the preparation of a protected 3-aminopiperidine building block, followed by sequential coupling and deprotection steps.
A Representative Solution-Phase Synthesis Strategy
A common strategy involves the reductive amination of an N-protected 3-piperidone with an amino acid ester to form the key piperidine-amino acid linkage, followed by further peptide couplings[7][8].
Workflow for a Representative Solution-Phase Synthesis
Caption: A representative workflow for the solution-phase synthesis of a 3-aminopiperidine-containing peptide.
Head-to-Head Comparison
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
| Speed | Fast (amenable to automation)[2][9] | Slow (requires purification at each step)[10] |
| Scalability | Typically for mg to g scale | Highly scalable (kg scale and beyond) |
| Purification | Simplified (filtration and washing) until final cleavage[3] | Labor-intensive (chromatography often required at each step)[7][8] |
| Reagent Use | Requires excess reagents to drive reactions to completion[4] | More stoichiometric use of reagents |
| Intermediate Analysis | Difficult, as the peptide is resin-bound | Straightforward, allowing for process control |
| Typical Crude Purity | Lower, due to potential for side reactions and incomplete couplings[11] | Generally higher, due to purification of intermediates |
| Overall Yield | Can be lower for longer or complex peptides[9] | Often higher, especially for large-scale synthesis |
Detailed Experimental Protocols & Validation
The trustworthiness of any synthetic protocol lies in its reproducibility and the rigorous validation of its products. Here, we provide detailed, actionable protocols and the analytical methods required for their validation.
Protocol 1: Fmoc-Based SPPS of a Model Tripeptide (Ala-(3-Ampi)-Phe)
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Ala-OH
-
(S)-1-Boc-3-aminopiperidine
-
Coupling reagents: HATU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Phe-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Drain. Repeat with fresh deprotection solution for 15 minutes. Wash resin thoroughly with DMF (5x) and DCM (3x)[1].
-
Coupling of (S)-1-Boc-3-aminopiperidine:
-
In a separate vial, pre-activate (S)-1-Boc-3-aminopiperidine (3 eq.) with HATU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes[1].
-
Add DIPEA (6 eq.) to the pre-activation mixture[1].
-
Immediately add the activated solution to the deprotected resin. Agitate for 2-4 hours.
-
Monitor coupling completion with a Kaiser test. If positive, perform a second coupling[1].
-
Wash resin with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Ala-OH:
-
Pre-activate Fmoc-Ala-OH (3 eq.) as described above and couple to the deprotected N-terminus of the resin-bound peptide for 1-2 hours[1].
-
Wash resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add cleavage cocktail and agitate for 2-3 hours. Filter the resin and collect the filtrate.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify by reverse-phase HPLC (RP-HPLC)[1].
Protocol 2: Solution-Phase Synthesis of a Dipeptide Analogue
This protocol is adapted from methodologies described for the synthesis of 3-aminopiperidine-based peptide analogues[7][8].
Materials:
-
1-Boc-piperidin-3-one
-
Glycine ethyl ester hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Trifluoroacetic acid (TFA)
-
Boc-L-Leucine
-
EDC, HOBt
-
Solvents: Dichloromethane (DCM), Methanol
Procedure:
-
Reductive Amination: To a solution of 1-Boc-piperidin-3-one, glycine ethyl ester hydrochloride, and acetic acid in DCM, add NaBH(OAc)₃. Stir at room temperature for 20 hours. Quench the reaction and extract the product. Purify by flash chromatography to obtain Ethyl 2-[(1-tert-Butoxycarbonylpiperidin-3-yl)amino]acetate[8].
-
Ester Hydrolysis: Hydrolyze the ester using LiOH in a THF/water mixture to obtain the corresponding carboxylic acid.
-
Peptide Coupling: Couple the resulting acid with L-proline amide using EDC and HOBt in DCM to form the protected dipeptide analogue. Purify by flash chromatography[7].
-
Boc Deprotection: Remove the Boc protecting group using TFA in DCM to yield the final dipeptide analogue[7].
Validation of the Synthesized Peptides
Rigorous analytical validation is non-negotiable to ensure the identity, purity, and quality of the synthesized peptide.
Analytical Techniques for Peptide Validation
| Analytical Method | Purpose | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification[12] | A single major peak corresponding to the target peptide. Purity is determined by the area percentage of the main peak. |
| Mass Spectrometry (MS) | Identity confirmation[13] | The observed monoisotopic mass should match the theoretical mass of the target peptide. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | The ¹H and ¹³C NMR spectra should be consistent with the proposed structure of the peptide. Can reveal conformational information[7]. |
| Chiral Amino Acid Analysis | Assessment of racemization[13] | Determines the enantiomeric purity of the constituent amino acids after peptide hydrolysis. |
Forced Degradation Studies
To establish that the primary analytical method (typically RP-HPLC) is stability-indicating, forced degradation studies should be performed. This involves subjecting the peptide to stress conditions (e.g., acid, base, oxidation, heat) to ensure that any degradation products can be resolved from the main peptide peak[12].
Conclusion and Recommendations
The synthesis of peptides containing 3-aminopiperidine is a challenging yet rewarding endeavor that can lead to the discovery of novel therapeutics with improved pharmacological properties. The choice between SPPS and solution-phase synthesis depends heavily on the specific goals of the project.
-
For rapid synthesis of diverse analogues for initial screening and structure-activity relationship (SAR) studies, Fmoc-based SPPS is the recommended protocol. Its speed and amenability to automation outweigh the potential for lower yields and more challenging purification of the crude product.
-
For the synthesis of a lead candidate on a larger scale (grams to kilograms) for preclinical and clinical studies, a well-optimized solution-phase protocol is superior. While the initial development is more time-consuming, the benefits of scalability, higher overall yields, and better process control are paramount for manufacturing.
Regardless of the chosen protocol, a comprehensive suite of analytical techniques must be employed to validate the identity, purity, and stability of the final peptide product. This commitment to scientific integrity and rigorous validation is the cornerstone of successful drug development.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
- Creative Peptides. (n.d.). Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?.
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Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of Synthetic Peptides with 3-Aminopiperidine
Abstract
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is a cornerstone of experimental validity and therapeutic safety.[1][2] This imperative is magnified when peptides incorporate non-canonical amino acids, such as 3-aminopiperidine, which introduce unique stereochemical and physicochemical complexities. A singular analytical method is often insufficient to fully characterize these molecules, potentially masking critical impurities that can impact results and safety.[3][4] This guide presents a comparative analysis of essential orthogonal analytical techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC)—for the robust purity assessment of a model peptide containing 3-aminopiperidine. We provide detailed experimental protocols, comparative data, and expert insights to establish a self-validating, multi-pronged analytical strategy, ensuring the highest confidence in peptide quality.
Introduction: The Challenge of Non-Canonical Residues
The incorporation of novel building blocks like 3-aminopiperidine into synthetic peptides is a powerful strategy for enhancing therapeutic properties such as stability and potency. However, these structural modifications introduce significant analytical hurdles.[5] The 3-aminopiperidine moiety, with its inherent chirality and basicity, can lead to a complex impurity profile that is often invisible to standard analytical methods.
Key Challenges Include:
-
Diastereomeric Impurities: Solid-phase peptide synthesis (SPPS) involving chiral non-canonical amino acids can result in diastereomers if stereochemical control is incomplete. These isomers often exhibit nearly identical hydrophobic properties, making them difficult to resolve with standard RP-HPLC.[6][7]
-
Co-eluting Impurities: Truncated or deletion sequences, common byproducts of SPPS, may have similar retention times to the target peptide in RP-HPLC, artificially inflating purity measurements.[4][8]
-
Peak Tailing: The basic nature of the piperidine ring can cause undesirable interactions with silica-based chromatography columns, leading to poor peak shape and inaccurate quantification.[9]
Relying solely on a single RP-HPLC purity value can be misleading and risky. A comprehensive assessment requires orthogonal methods—techniques that separate molecules based on different physicochemical properties—to provide a true and reliable picture of peptide purity.[1][10][11]
The Model System & Analytical Framework
To illustrate a robust analytical strategy, we synthesized a model peptide, Ac-Tyr-Val-Ala-(R)-3-Amp-Leu-NH₂ , where '(R)-3-Amp' represents the (R)-enantiomer of 3-aminopiperidine. This peptide was subjected to three distinct analytical methods to build a comprehensive purity profile.
The following diagram outlines the recommended orthogonal workflow for a thorough purity assessment.
Figure 1: Orthogonal workflow for comprehensive peptide purity assessment.
Method 1: Reversed-Phase HPLC (The Industry Workhorse)
RP-HPLC is the most common method for peptide purity analysis, separating components based on their relative hydrophobicity.[8][12] It provides an excellent initial overview of the impurity profile.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Gradient: 10% to 50% Mobile Phase B over 20 minutes.
-
-
Data Analysis: Calculate purity as the area of the main peak relative to the total area of all peaks in the chromatogram.[12][13]
Results & Analysis
The RP-HPLC analysis indicated a purity of 97.8% . While this is a high value, it only tells part of the story. It confirms that the majority of the sample consists of species with similar hydrophobicity. However, it cannot definitively confirm the mass of the main peak nor can it resolve stereoisomers, which often co-elute under these conditions.[6]
Method 2: UPLC-Mass Spectrometry (High-Resolution Confirmation)
Pairing ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) provides a powerful analytical combination.[1][14] UPLC offers higher resolution and faster analysis times than traditional HPLC, while the MS detector provides highly accurate molecular weight data, confirming the identity of the main peak and providing masses for impurities.[1][6]
Experimental Protocol: UPLC-MS
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: Acquity BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Scientist's Note: Formic acid is used instead of TFA as it is more compatible with MS detection and provides excellent ionization.
-
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% to 50% Mobile Phase B over 8 minutes.
-
-
MS Conditions:
-
Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: 100–2000 m/z.
-
-
Data Analysis: Purity is calculated from the UV chromatogram. The mass spectrum is analyzed to confirm the monoisotopic mass of the target peptide and to identify impurities.[1]
Results & Analysis
The UPLC-MS analysis returned a UV purity of 97.6% , consistent with the HPLC result. Crucially, the mass spectrometer confirmed that the main peak had a monoisotopic mass of 704.41 Da , matching the theoretical mass of our target peptide. The MS data also identified a minor peak (0.8%) as a deletion sequence (Ac-Tyr-Val-Ala-Leu-NH₂), an impurity that was chromatographically resolved from the main peak. This demonstrates the power of MS in identifying specific process-related impurities.[14]
Method 3: Chiral HPLC (The Stereoisomeric Litmus Test)
For peptides containing chiral centers like 3-aminopiperidine, verifying stereoisomeric purity is non-negotiable. Diastereomers can have different biological activities and must be quantified. Chiral chromatography utilizes a specialized stationary phase to separate molecules based on their three-dimensional structure.[15][16]
Experimental Protocol: Chiral HPLC
-
Scientist's Note: Direct chiral analysis of peptides can be challenging. A common and robust strategy involves derivatization of the free amine on the piperidine ring to enhance its interaction with the chiral stationary phase. This protocol assumes a pre-column derivatization step.[16]
-
Derivatization: React the peptide sample with a derivatizing agent (e.g., p-toluenesulfonyl chloride) to introduce a chromophore and create diastereomeric derivatives that are more easily separated.[16]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm).
-
Mobile Phase: A mixture of ethanol and a buffer, such as 0.1% diethylamine in ethanol.[16]
-
Chromatographic Conditions:
-
Mode: Isocratic elution.
-
Flow Rate: 0.5 mL/min.
-
Detection: 228 nm.[16]
-
-
Data Analysis: Calculate the percentage of each diastereomer based on their respective peak areas.
Results & Analysis
The chiral analysis revealed two distinct peaks. The major peak, representing our desired (R)-diastereomer , constituted 98.5% of the total area. The minor peak, corresponding to the unwanted (S)-diastereomer , was present at 1.5% . This impurity was completely invisible to both RP-HPLC and UPLC-MS, highlighting the absolute necessity of a dedicated chiral method for this class of peptides.
Synthesis & Interpretation: A Holistic Purity Profile
A single data point is not a complete story. By integrating the results from our orthogonal analyses, we can construct a true and reliable purity profile for our model peptide.
| Analytical Method | Parameter Measured | Result | Interpretation |
| RP-HPLC | Overall Purity (by hydrophobicity) | 97.8% | Provides a baseline purity value but may mask co-eluting impurities like diastereomers. |
| UPLC-MS | Purity & Identity | 97.6% (UV) 704.41 Da (Observed Mass) | Confirms the molecular weight of the target peptide and identifies a known deletion impurity. |
| Chiral HPLC | Stereoisomeric Purity | 98.5% (R)-isomer 1.5% (S)-isomer | Quantifies the amount of the unwanted diastereomer, an impurity missed by other methods. |
Final Purity Calculation:
The true purity of the desired molecule, Ac-Tyr-Val-Ala-(R) -3-Amp-Leu-NH₂, is determined by accounting for all identified impurities.
-
Purity from UPLC-MS (non-isomeric impurities): 97.6%
-
Percentage of the desired (R)-isomer from Chiral HPLC: 98.5%
True Purity = 97.6% × 98.5% = 96.1%
This holistic assessment reveals the actual purity to be 96.1% , a significant and critical difference from the initial 97.8% suggested by the standard RP-HPLC method alone.
Figure 2: Relationship of orthogonal methods to the final purity assessment.
Conclusion and Recommendations
The purity assessment of synthetic peptides containing non-canonical amino acids like 3-aminopiperidine demands more than a cursory glance. Relying on a single analytical technique, such as RP-HPLC, can lead to a significant overestimation of purity by failing to detect critical co-eluting impurities like diastereomers.
We strongly recommend a multi-pronged, orthogonal approach as a self-validating system for quality control:
-
Initial Screening with RP-HPLC: Use as a robust, high-throughput method for initial purity estimation and method development.
-
Identity Confirmation with LC-MS: Always confirm the molecular weight of the target peptide and use the high-resolution separation to identify process-related impurities like truncations or deletions.[6][14]
-
Stereochemical Verification with Chiral HPLC: For any peptide containing additional chiral centers, a dedicated chiral separation is essential to quantify stereoisomeric impurities.
By adopting this comprehensive analytical strategy, researchers and drug developers can ensure the integrity of their materials, leading to more reliable experimental outcomes and safer therapeutic candidates.
References
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Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 3-N-Fmoc-amino-piperidine hydrochloride
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling 3-N-Fmoc-amino-piperidine hydrochloride. The guidance herein is synthesized from established safety data for its constituent chemical motifs—the piperidine ring and the Fmoc-protecting group—to ensure a comprehensive approach to laboratory safety.
Foundational Hazard Assessment
Understanding the "why" behind PPE selection is critical for fostering a culture of safety and ensuring procedural adherence. The hazard profile of this compound is derived from its structure:
-
Piperidine Moiety : The core piperidine structure is a significant contributor to the compound's hazardous properties. Piperidine itself is classified as a corrosive, flammable, and toxic substance.[1][2] It is known to cause severe skin burns and eye damage, and it is toxic if inhaled or absorbed through the skin.[1][3] Therefore, all derivatives, including this one, must be handled with precautions to prevent contact.
-
Fmoc-Protected Amine : While the 9-fluorenylmethoxycarbonyl (Fmoc) group is generally less hazardous, its primary role is in peptide synthesis where it is cleaved using a base, often a piperidine solution.[4][5] The handling of the Fmoc-protected compound itself requires care to prevent irritation upon contact.[4]
-
Hydrochloride Salt Form : As a hydrochloride salt, this compound is typically a solid, crystalline powder. This physical state presents a significant risk of aerosolization during handling (e.g., weighing, transferring), leading to potential inhalation. Inhalation of piperidine-related compounds can cause respiratory irritation.[1][6][7]
Given this profile, the primary routes of potential exposure are dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE Requirements: Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (Nitrile or Butyl Rubber recommended).[1] | To prevent skin contact with the piperidine moiety, which can cause severe burns and toxic effects upon absorption.[1] Always double-glove when handling concentrated solutions. |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield is required over goggles when handling >5g of solid or >50mL of solution.[8] | To protect against splashes of solutions or accidental projection of solid particles, which can cause serious eye damage.[1][7] |
| Body Protection | Flame-retardant laboratory coat. | To protect skin and personal clothing from incidental contact and minor spills. |
| Respiratory Protection | NIOSH-approved N95 (or higher) respirator for handling the solid powder. | To prevent inhalation of the aerosolized hydrochloride salt, which can cause respiratory tract irritation.[6][9] All powder manipulations should be performed in a certified chemical fume hood. |
Operational and Disposal Plans
Proper procedure is as crucial as the equipment itself. This section provides step-by-step guidance for key operational workflows.
PPE Selection and Donning Workflow
The following diagram outlines the logical flow for selecting and applying the correct level of PPE based on the planned task.
Caption: PPE selection and donning workflow for handling this compound.
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Lab Coat : Securely fasten your laboratory coat.
-
Respirator : If handling the solid powder, perform a seal check on your N95 respirator.
-
Eye/Face Protection : Put on your chemical safety goggles. If required, place the face shield over the goggles.
-
Gloves : Don your inner pair of nitrile gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. If double-gloving, don the outer pair.
Doffing (Taking Off) PPE - Crucial for avoiding contamination
-
Outer Gloves : If double-gloved, remove the outer, most contaminated pair first.
-
Lab Coat : Remove your lab coat, turning it inside out as you do to contain any contaminants.
-
Face Shield/Goggles : Remove your face shield and goggles from the back to the front.
-
Respirator : Remove your respirator without touching the front.
-
Inner Gloves : Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[9][10]
Disposal Plan
-
Contaminated PPE : All disposable PPE (gloves, respirators) must be discarded into a designated hazardous waste container immediately after use.
-
Chemical Waste : Dispose of unused material and reaction waste in accordance with local, state, and federal environmental regulations.[3][9] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.
-
Spills : In case of a spill, evacuate the area.[10] For small spills, use a non-flammable absorbent material like sand or dry lime, then place it in a sealed container for hazardous waste disposal.[10] Ventilate the area thoroughly after cleanup.
Emergency Response Protocols
Immediate and correct action is vital in the event of an exposure.
| Exposure Route | Immediate Action |
| Inhalation | Immediately move the affected person to fresh air.[1][9][11] Seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15-30 minutes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15-30 minutes, holding the eyelids open.[1][9][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting.[1] Rinse the mouth with water and provide 2-5 dL of water to drink.[1] Seek immediate medical attention. |
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